molecular formula C20H21FN6O5 B610414 Raltegravir CAS No. 518048-05-0

Raltegravir

货号: B610414
CAS 编号: 518048-05-0
分子量: 444.4 g/mol
InChI 键: CZFFBEXEKNGXKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Raltegravir is a potent and selective small-molecule inhibitor of the HIV-1 integrase enzyme, a key viral target for antiretroviral research . Its primary research application is in the study of HIV-1 replication, specifically the integration step where viral DNA is inserted into the host genome . By binding to the integrase active site, this compound specifically inhibits the strand transfer reaction, effectively blocking the integration of the viral genetic material and preventing the propagation of the HIV-1 provirus . This mechanism of action is distinct from other classes of antiretroviral drugs, making it a valuable tool for investigating viral resistance pathways and for use in combination studies to suppress viral replication . The compound is provided for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling and storage information.

属性

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2048660
Record name Raltegravir
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Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

518048-05-0
Record name Raltegravir
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Record name Raltegravir
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Record name N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
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Foundational & Exploratory

Raltegravir's Mechanism of Action on HIV Integrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raltegravir, the first-in-class HIV integrase strand transfer inhibitor (INSTI), represents a significant milestone in antiretroviral therapy. Its unique mechanism of action, targeting the essential viral enzyme integrase, has provided a critical therapeutic option for both treatment-naïve and treatment-experienced individuals with HIV-1 infection. This technical guide provides an in-depth exploration of the molecular interactions, biochemical inhibition, and cellular effects of this compound. It consolidates quantitative data on its potency and resistance profiles, details the experimental protocols used to elucidate its function, and provides visual representations of the key pathways and experimental workflows.

The HIV-1 Integration Pathway: A Critical Therapeutic Target

The integration of the reverse-transcribed viral DNA into the host cell's genome is a requisite step in the HIV-1 replication cycle, ensuring the stable and persistent infection of the host cell.[1] This complex process is orchestrated by the viral enzyme, integrase (IN), and can be dissected into two principal catalytic steps:

  • 3'-Processing: Within the cytoplasm, the pre-integration complex (PIC), which contains the viral DNA and integrase, is formed.[2] Integrase then endonucleolytically cleaves a dinucleotide from each 3' end of the viral DNA, exposing reactive 3'-hydroxyl groups.[3]

  • Strand Transfer: Following the import of the PIC into the nucleus, the integrase-viral DNA complex engages the host cell's chromosomal DNA.[4] The integrase enzyme catalyzes a concerted nucleophilic attack by the exposed 3'-hydroxyls of the viral DNA onto the phosphodiester backbone of the host DNA. This results in the covalent insertion of the viral genome into the host chromosome.[5]

This compound's Core Mechanism: Inhibition of Strand Transfer

This compound exerts its potent antiviral activity by specifically inhibiting the strand transfer step of HIV-1 integration.[1][5] It does not significantly inhibit the 3'-processing step.[3] The key features of its mechanism are:

  • Chelation of Divalent Metal Ions: The active site of HIV integrase contains two essential divalent magnesium ions (Mg²⁺) that are critical for its catalytic activity. This compound's characteristic diketo acid motif directly chelates these metal ions.[6]

  • Interfacial Inhibition: this compound is considered an interfacial inhibitor. It binds with high affinity to the complex of integrase and the processed viral DNA ends, rather than to the free enzyme.[7] This binding stabilizes the pre-integration complex in a state that is incompetent for strand transfer.

  • Disruption of Host DNA Binding: By occupying the active site and interacting with the viral DNA ends, this compound sterically hinders the binding of the host chromosomal DNA, thereby preventing the strand transfer reaction.

dot

HIV_Integration_and_Raltegravir_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA (ds) Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC IN Association Processed_PIC 3'-Processed PIC PIC->Processed_PIC 3'-Processing (IN-mediated cleavage) Nuclear_PIC Nuclear PIC Processed_PIC->Nuclear_PIC Nuclear Import Integrated_Provirus Integrated Provirus Nuclear_PIC->Integrated_Provirus Strand Transfer (IN-mediated) Inhibited_Complex IN-vDNA-Raltegravir Complex (Inactive) Nuclear_PIC->Inhibited_Complex Host_DNA Host Chromosomal DNA This compound This compound This compound->Inhibited_Complex Inhibited_Complex->Integrated_Provirus Inhibition

Caption: HIV Integration Pathway and this compound's Site of Action.

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been extensively quantified through various in vitro and cell-based assays.

ParameterValueAssay TypeOrganism/SystemReference(s)
IC₅₀ (Strand Transfer) 2–7 nMBiochemical AssayPurified HIV-1 Integrase
EC₅₀ 9.4 ± 2.7 nMSingle-cycle AssayHIV-2 ROD9 in MAGIC-5A cells[8]
EC₅₀ 0.50 ± 0.16 nMSpreading Infection AssayHIV-1 NL4-3 in T-lymphocytes[8]
IC₉₅ 31 nMCell-based AssayHIV-1 in 50% normal human serum[7]

This compound Resistance Pathways

As with other antiretroviral agents, the emergence of resistance to this compound is a clinical concern. Resistance is primarily conferred by mutations in the integrase gene, which can be categorized into three main pathways:

  • N155H Pathway: This is often one of the initial mutations to emerge.

  • Q148R/H/K Pathway: Mutations at this position, often in combination with secondary mutations like G140S, can lead to high-level resistance.

  • Y143R/C Pathway: This pathway also contributes significantly to this compound resistance.

These mutations are thought to reduce the binding affinity of this compound to the integrase-viral DNA complex, thereby diminishing its inhibitory effect.

Primary MutationFold-change in this compound EC₅₀ (HIV-2)Reference(s)
Q148R 14-fold[8]
N155H 7-fold[8]
Y143C No significant effect alone[8]
Q148R + N155H >1000-fold[8]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive, ELISA-based)

This protocol outlines a method to measure the strand transfer activity of HIV-1 integrase and its inhibition by compounds like this compound.

dot

Strand_Transfer_Assay_Workflow cluster_workflow Experimental Workflow A Coat streptavidin plate with biotinylated donor DNA B Wash to remove unbound DNA A->B C Add HIV-1 Integrase and This compound (or control) B->C D Incubate to allow complex formation C->D E Add DIG-labeled target DNA D->E F Incubate for strand transfer reaction E->F G Wash to remove unbound reagents F->G H Add anti-DIG-HRP conjugate G->H I Wash to remove unbound conjugate H->I J Add TMB substrate I->J K Stop reaction and read absorbance at 450 nm J->K

References

The Discovery and Synthesis of Raltegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the First-in-Class HIV Integrase Inhibitor

Introduction

Raltegravir (brand name Isentress®) marked a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection as the first approved integrase strand transfer inhibitor (INSTI).[1] Developed by Merck, its novel mechanism of action, potent antiviral activity, and favorable safety profile have made it a cornerstone of combination antiretroviral therapy (cART). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to this compound's discovery began with the identification of HIV-1 integrase as a crucial enzyme for viral replication, making it a prime target for therapeutic intervention.[2] The development process evolved from the exploration of compounds containing a β-diketo acid (DKA) moiety, which demonstrated potent and selective inhibition of the strand transfer step of integration.[3] Through structural modifications of initial lead compounds, researchers at Merck optimized potency against wild-type and mutant strains of HIV, while also improving selectivity and pharmacokinetic profiles. This ultimately led to the identification of this compound (MK-0518).[2]

The logical workflow for the discovery and development of this compound can be visualized as follows:

Discovery_Workflow Target_ID Target Identification (HIV Integrase) Lead_Gen Lead Generation (β-diketo acids) Target_ID->Lead_Gen Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Medicinal Chemistry Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials IND Filing Approval FDA Approval Clinical_Trials->Approval NDA Submission HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding HIV HIV Virion HIV->Binding Attachment This compound This compound This compound->Integration Inhibition Raltegravir_Synthesis Starting_Materials 2-Amino-2-methylpropanenitrile & 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride Intermediate_1 N-(2-cyanopropan-2-yl)-5-methyl- 1,3,4-oxadiazole-2-carboxamide Starting_Materials->Intermediate_1 Intermediate_2 Amidoxime Intermediate Intermediate_1->Intermediate_2 Hydroxylamine Pyrimidone_Core Hydroxypyrimidinone Carboxylate Intermediate_2->Pyrimidone_Core Dimethyl acetylenedicarboxylate Demethylated_this compound N-demethyl this compound Pyrimidone_Core->Demethylated_this compound 4-Fluorobenzylamine This compound This compound Demethylated_this compound->this compound Methylation

References

Raltegravir biochemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biochemical Properties and Structure of Raltegravir

Introduction

This compound (brand name Isentress) is a potent antiretroviral drug and the first approved member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck & Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment of Human Immunodeficiency Virus (HIV) infection.[2][3] this compound targets the HIV integrase enzyme, a critical component of the retroviral replication cycle, thereby preventing the integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.[5] This guide provides a detailed overview of the biochemical properties, structure, and mechanism of this compound for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic compound. Its structure features a central pyrimidone core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific arrangement is crucial for its function as an integrase inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₂₁FN₆O₅[2][3]
Molar Mass 444.42 g·mol⁻¹[1][2]
IUPAC Name N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide[1][6]
CAS Number 518048-05-0[1][6]
pKa 6.3 - 6.7[6][7]
Solubility Soluble in water, slightly soluble in methanol. Solubility increases with pH.[6]

Mechanism of Action

This compound's therapeutic effect stems from its specific inhibition of the HIV integrase (IN) enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-processing and strand transfer. This compound is a strand transfer inhibitor; it does not significantly inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg²⁺) in the catalytic core of the integrase enzyme.[5] By binding to this active site, this compound prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the HIV replication cycle.[4][5]

cluster_virus HIV Lifecycle cluster_drug Drug Action A HIV Virion Enters CD4+ Cell B Reverse Transcription (RNA -> Viral DNA) A->B C Pre-Integration Complex (PIC) (Viral DNA + Integrase) B->C D Nuclear Import of PIC C->D E Host Cell Nucleus (Host DNA) D->E F Strand Transfer (Integration) E->F G Transcription & Translation (New Viral Proteins & RNA) F->G H Assembly & Budding (New Virions) G->H This compound This compound This compound->F Inhibits Strand Transfer by chelating metal ions in integrase active site

Caption: Mechanism of this compound Action in the HIV Lifecycle.

Biochemical and Pharmacokinetic Profile

This compound exhibits potent antiviral activity in vitro and has a well-characterized pharmacokinetic profile in humans.

In Vitro Activity and Binding Affinity

This compound is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range. It is also active against HIV-2.[5][10] Its selectivity for integrase is over 1000-fold greater than for other phosphotidyl transferases like human polymerases.[5]

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeParameterValueReference
Recombinant IN-mediated strand transferIC₅₀2 - 7 nM[5]
Cell-based assay (10% FBS)IC₉₅19 nM[5]
Cell-based assay (50% NHS)IC₉₅31 - 33 nM[5][11]
HIV-2 in CEMx174 cellsIC₉₅6 nM[10]
Pharmacokinetics

This compound is administered orally and is rapidly absorbed.[5] Unlike many other antiretroviral agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of this compound

PropertyDescriptionReference
Absorption Rapidly absorbed from the GI tract.[3]
Distribution Approximately 83% bound to plasma proteins, primarily albumin.[1][3][7]
Metabolism Major clearance pathway is glucuronidation, mediated by the UGT1A1 enzyme.[3][5][11]
Elimination Half-life Approximately 9 hours.[1]
Excretion Eliminated through both feces and urine.[1]

Because this compound is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such as rifampin, can decrease this compound plasma concentrations.[5][9]

Resistance Profile

As with other antiretroviral agents, resistance to this compound can develop through mutations in its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase enzyme.[14][15]

Table 4: Key this compound Resistance-Associated Mutations in HIV-1 Integrase

Mutation TypeAmino Acid ChangeEffect on SusceptibilityReference
Primary N155H>14-fold decrease[12][13]
Q148H / Q148R / Q148KSignificant decrease; often requires secondary mutations[15][16]
Y143C / Y143GSignificant decrease[14][16]
Secondary G140S / G140AIn combination with Q148 mutations, further decreases susceptibility[12][13][15]
E92QIn combination with N155H, further decreases susceptibility[12][13][15]
E138KCan be selected with Q148 mutations[15]

These mutations can impair the catalytic activity of the integrase enzyme but provide a survival advantage in the presence of the drug.[12][13]

Experimental Protocols

The biochemical properties and resistance profile of this compound have been elucidated through various in vitro and molecular biology techniques.

In Vitro Integrase Inhibition Assay

This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of compounds against the integrase enzyme. The protocol generally involves measuring the enzyme's ability to perform the strand transfer reaction in the presence of varying concentrations of the inhibitor.

A Prepare Reaction Mix: - Recombinant HIV Integrase - Viral DNA Oligonucleotide Substrate - Buffer with Mg²⁺/Mn²⁺ B Add Test Compound (this compound at serial dilutions) A->B C Incubate to allow 3'-processing (if using full-length substrate) B->C D Add Target DNA Oligonucleotide C->D E Incubate to allow Strand Transfer Reaction D->E F Stop Reaction (e.g., with EDTA/heat) E->F G Analyze Products (e.g., Gel Electrophoresis, Fluorescence) F->G H Data Analysis (Quantify inhibition vs. concentration to determine IC₅₀) G->H

Caption: General workflow for an in vitro HIV integrase inhibition assay.
Resistance Genotyping Protocol

To identify mutations associated with drug resistance, the integrase-coding region of the viral genome is sequenced from patient samples.

A Collect Patient Plasma Sample (from patient with virologic failure) B Viral RNA Extraction A->B C Reverse Transcription-PCR (RT-PCR) to amplify the integrase gene B->C D Purify PCR Product C->D E Sanger or Next-Generation Sequencing D->E F Sequence Analysis: Compare patient sequence to a wild-type reference sequence E->F G Identify Amino Acid Substitutions (e.g., N155H, Q148R) F->G

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound remains a cornerstone of antiretroviral therapy due to its novel mechanism, high potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor, mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the management of HIV-1 infection. Understanding its biochemical properties, structure-activity relationships, and resistance pathways is essential for the ongoing development of next-generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

References

In Vitro Antiviral Activity of Raltegravir Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir (Isentress®) is a potent antiretroviral drug and the first approved inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] This enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection.[3][4] this compound specifically targets the strand transfer step of this integration process.[5] Its unique mechanism of action makes it a valuable component of combination antiretroviral therapy, particularly against HIV-1 strains that have developed resistance to other drug classes.[1] This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against HIV-1, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Integrase Strand Transfer Inhibition

The integration of the HIV-1 genome into the host chromosome is a multi-step process facilitated by the viral integrase enzyme. This process begins with the 3'-processing of the viral DNA ends within the cytoplasm. The resulting pre-integration complex (PIC), containing the processed viral DNA and integrase, is then transported into the nucleus. The final and critical step is the strand transfer reaction, where the integrase enzyme covalently links the viral DNA to the host cell's chromosomal DNA.[3]

This compound exerts its antiviral effect by binding to the HIV-1 integrase-DNA complex, specifically at the catalytic site.[6] This binding chelates essential divalent metal ions required for the catalytic activity of the enzyme, thereby preventing the strand transfer reaction from occurring.[6] By blocking this step, this compound effectively halts the integration of the viral genome, preventing the establishment of a persistent infection in the host cell.[7]

HIV_Lifecycle_this compound cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Virus HIV-1 Virion Entry Binding & Fusion HIV_Virus->Entry 1 Uncoating Uncoating Entry->Uncoating 2 RT Reverse Transcription (RNA -> dsDNA) Uncoating->RT 3 Viral_DNA Viral dsDNA RT->Viral_DNA 4 PIC Pre-integration Complex (PIC) Formation Viral_DNA->PIC 5 Nuclear_Import Nuclear Import PIC->Nuclear_Import 6 Integration Integration Nuclear_Import->Integration 7 Host_DNA Host Chromosomal DNA Integration->Host_DNA Provirus Provirus Integration->Provirus Strand Transfer Transcription Transcription (DNA -> RNA) Provirus->Transcription 8 Viral_RNA Viral RNA Transcription->Viral_RNA 9 Assembly Assembly Viral_RNA->Assembly 10 Budding Budding & Maturation Assembly->Budding 11 New_Virion New HIV-1 Virion Budding->New_Virion 12 This compound This compound This compound->Integration Inhibits

Caption: HIV-1 Replication Cycle and this compound's Mechanism of Action.

Quantitative In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 isolates in cell culture, including primary isolates from various subtypes and strains resistant to other classes of antiretroviral drugs such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] Its efficacy is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50) or 95% (IC95).

Parameter Value (nM) Cell Line/Condition Virus Strain
IC50 2-7Purified HIV-1 integraseN/A (Biochemical assay)
IC50 ~21In vitroN/A (Concerted integration)
IC95 31Human T lymphoid cells (in 50% human serum)Wild-type HIV-1
IC95 3350% normal human serumWild-type HIV-1
EC50 0.50 ± 0.16Single-cycle infection assayHIV-1 NL4-3
Median IC50 9.15 (range: 5.2-13.6)Phenotypic resistance assay9 wild-type isolates

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are often used interchangeably in antiviral assays. The specific value can vary depending on the experimental conditions, including the cell line, virus strain, and assay format used.

In Vitro Resistance to this compound

As with other antiretroviral agents, prolonged exposure to this compound can lead to the selection of resistant HIV-1 variants. Resistance is primarily associated with specific mutations in the integrase gene. Three main genetic pathways to this compound resistance have been identified, characterized by signature mutations at positions Q148, N155, and Y143 of the integrase enzyme.

Primary Mutation Secondary/Compensatory Mutations Fold Change in this compound Susceptibility
Q148H/K/RG140S/A, E138A/KHigh-level resistance
N155HE92QSignificant resistance
Y143C/RT97ASignificant resistance

The fold change represents the ratio of the IC50 value for the mutant virus to that of the wild-type virus. The presence of secondary mutations can often enhance the level of resistance and may also compensate for a reduction in viral replicative capacity caused by the primary resistance mutation.

Experimental Protocols

HIV-1 Drug Susceptibility Phenotyping Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the replication of HIV-1 in a cell culture system.

a. Materials:

  • Cells: T-cell lines (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs).

  • Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates.

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Reagents: this compound, p24 antigen ELISA kit.

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), centrifuge, luminometer or spectrophotometer.

b. Procedure:

  • Cell Preparation: Plate susceptible cells (e.g., MT-2 cells) in a 96-well plate at a predetermined density.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium.

  • Infection: Infect the cells with a standardized amount of HIV-1.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells. Include wells with infected cells and no drug (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for a defined period (typically 3-7 days) at 37°C in a 5% CO2 atmosphere.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (IC50) compared to the virus control.

Antiviral_Assay_Workflow start Start cell_prep 1. Cell Preparation (Plate susceptible T-cells in 96-well plate) start->cell_prep infection 3. Infection (Add standardized HIV-1 stock to cells) cell_prep->infection drug_prep 2. Drug Preparation (Serial dilution of this compound) treatment 4. Treatment (Add this compound dilutions to wells) drug_prep->treatment infection->treatment incubation 5. Incubation (3-7 days at 37°C, 5% CO2) treatment->incubation supernatant 6. Supernatant Collection incubation->supernatant elisa 7. p24 Antigen ELISA (Quantify viral replication) supernatant->elisa analysis 8. Data Analysis (Calculate IC50 value) elisa->analysis end End analysis->end

Caption: General workflow for an in vitro HIV-1 antiviral drug susceptibility assay.
HIV-1 Integrase Strand Transfer Assay (Biochemical)

This is a cell-free assay that directly measures the inhibitory effect of this compound on the strand transfer activity of purified HIV-1 integrase.

a. Materials:

  • Enzyme: Purified, recombinant HIV-1 integrase.

  • Substrates: A donor DNA duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR), labeled with biotin at the 5' end. A target DNA duplex labeled with a detectable marker (e.g., digoxigenin - DIG) at the 3' end.

  • Reagents: this compound, reaction buffer (containing HEPES, DTT, and a divalent cation like MnCl2 or MgCl2), streptavidin-coated magnetic beads or plates, anti-DIG antibody conjugated to an enzyme (e.g., HRP), and a corresponding substrate for detection.

  • Equipment: 96-well microplate, incubator, plate washer, spectrophotometer.

b. Procedure:

  • Coating: If using plates, coat streptavidin-coated 96-well plates with the biotinylated donor DNA.

  • Enzyme Binding: Add purified HIV-1 integrase to the wells to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Initiation of Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the plate to allow the integration reaction to proceed.

  • Capture and Detection: If using magnetic beads, capture the reaction product (biotin-donor DNA integrated into DIG-target DNA) using streptavidin-coated beads. Wash to remove unreacted components. Detect the captured product by adding an anti-DIG-HRP antibody followed by a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the concentration of this compound that inhibits the strand transfer reaction by 50% (IC50).

Strand_Transfer_Assay start Start coating 1. Immobilize Biotin-Donor DNA (on streptavidin-coated plate) start->coating enzyme_binding 2. Add HIV-1 Integrase coating->enzyme_binding inhibitor_add 3. Add this compound Dilutions enzyme_binding->inhibitor_add reaction_start 4. Add DIG-Target DNA (Initiate strand transfer) inhibitor_add->reaction_start incubation 5. Incubation reaction_start->incubation detection 6. Wash & Detect Product (Anti-DIG-HRP & Substrate) incubation->detection readout 7. Measure Absorbance detection->readout analysis 8. Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for a biochemical HIV-1 integrase strand transfer assay.

Conclusion

This compound is a highly potent inhibitor of HIV-1 replication in vitro, acting through the specific inhibition of the integrase-mediated strand transfer. Its efficacy against a wide range of HIV-1 isolates, including those resistant to other antiretroviral classes, underscores its importance in clinical practice. The development of resistance to this compound is associated with distinct genetic pathways involving mutations in the integrase gene. The in vitro assays detailed in this guide are fundamental tools for the continued evaluation of this compound and the development of next-generation integrase inhibitors, aiding in the ongoing effort to combat the HIV-1 pandemic.

References

Raltegravir's Impact on Latent HIV Reservoirs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the integrase strand transfer inhibitor (INSTI) Raltegravir on the latent HIV reservoirs. By preventing the integration of viral DNA into the host genome, this compound plays a crucial role in shaping the landscape of HIV persistence. This document provides a comprehensive overview of the quantitative data from key clinical studies, detailed experimental protocols for reservoir measurement, and visualizations of the relevant molecular pathways.

I. Quantitative Impact of this compound on HIV Reservoirs

This compound's primary mechanism of action—inhibiting the catalytic activity of HIV integrase—directly prevents the establishment of new proviruses.[1][2] This has significant implications for the dynamics of the latent reservoir, which is the major barrier to a cure for HIV.[3] Clinical studies have investigated the effect of adding this compound to existing antiretroviral therapy (ART), a strategy known as intensification, on various markers of the HIV reservoir.

The following tables summarize the quantitative findings from several key studies.

Table 1: Effect of this compound Intensification on Integrated and Total HIV DNA

StudyParticipant CohortDuration of IntensificationChange in Integrated HIV DNA (copies/106 CD4+ T cells)Change in Total HIV DNA (copies/106 PBMCs)Citation(s)
Vallejo et al. (2012)9 chronically HIV-1-infected patients on stable ART48 weeksSignificant decay (P = 0.021)Not reported
Buzon et al. (2010)69 individuals on suppressive HAART48 weeksRemained stableRemained stable[4]
Larrasoana et al. (2018)33 patients on maintenance PI/r monotherapy24 weeksNo significant changesNot reported[5]
Chege et al. (2012)24 long-term virologically suppressed individuals48 and 96 weeksNo difference compared to placebo in blood or gutNot reported[6]
Hatano et al. (2010)7 HIV+ adults on suppressive ART12 weeksNo consistent decrease in gut-associated lymphoid tissueNo consistent decrease in PBMC or gut[7]

Table 2: Effect of this compound Intensification on 2-LTR Circles and Residual Viremia

StudyParticipant CohortDuration of IntensificationChange in 2-LTR CirclesChange in Residual Viremia (HIV-1 RNA copies/mL)Citation(s)
Buzon et al. (2010)69 individuals on suppressive HAART48 weeksSignificant transient increase at weeks 2-4Remained stable[4]
Larrasoana et al. (2018)33 patients on maintenance PI/r monotherapy24 weeksTransient increase in a significant proportion of participantsReduced number of samples with intermediate levels (10-60 copies/mL)[5]
Hatano et al. (2013)31 ART-suppressed subjects24 weeksSignificant increase compared to placebo at weeks 1 and 2No significant decrease compared to placebo[8]
Vallejo et al. (2012)9 chronically HIV-1-infected patients on stable ART48 weeksNo variationNo variation
de Laugerre et al. (2010)60 well-suppressed patients switching from EFV48 weeksNo significant changeNot reported[9]

II. Experimental Protocols for Measuring HIV Reservoirs

Accurate quantification of the latent reservoir is paramount in assessing the efficacy of therapeutic interventions like this compound intensification. The following are detailed methodologies for key assays used in the cited studies.

A. Quantification of Integrated HIV DNA using Alu-PCR

This nested PCR technique specifically measures proviral DNA that has integrated into the host genome by amplifying the junction between a human-specific Alu repeat element and the HIV-1 gag gene.[2][10]

1. DNA Extraction:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T cells using negative selection magnetic beads.

  • Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Quantify DNA concentration and assess purity using spectrophotometry (A260/A280 ratio).

2. First-Round PCR (Alu-Gag):

  • Primers:

    • Forward (Alu): 5'-GCCTCCCAAAGTGCTGGGATTACA-3'

    • Reverse (Gag): 5'-GTTCCTGCTATGTCACTTCC-3'

  • Reaction Mix: Prepare a master mix containing GoTaq® G2 DNA Polymerase, dNTPs, primers, and nuclease-free water.

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 50°C for 15 seconds

      • Extension: 70°C for 3.5 minutes

    • Final Extension: 70°C for 5 minutes

3. Second-Round Real-Time PCR (LTR-specific):

  • Primers and Probe:

    • Forward (R/U5): 5'-TTAAGCCTCAATAAAGCTTGCC-3'

    • Reverse (R/U5): 5'-GTTCGGGCGCCACTGCTAGA-3'

    • Probe (FAM-labeled): 5'-CCAGAGTCACACAACAGACGGGCACA-3'

  • Reaction Mix: Use a real-time PCR master mix (e.g., LightCycler® 480 Probes Master) and add the product from the first-round PCR as a template.

  • Thermocycling Conditions (on a LightCycler® 480 or similar):

    • Initial Denaturation: 95°C for 5 minutes

    • 45 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Quantification: Generate a standard curve using a cell line with a known number of integrated HIV-1 proviruses (e.g., 8E5 cells).

B. Quantification of Total HIV DNA using Droplet Digital PCR (ddPCR)

ddPCR provides absolute quantification of nucleic acid targets without the need for a standard curve by partitioning the sample into thousands of nanoliter-sized droplets.[11][12][13]

1. DNA Extraction: As described in the Alu-PCR protocol.

2. ddPCR Reaction Setup:

  • Primers and Probes: Use validated primer/probe sets for a conserved region of the HIV genome (e.g., LTR or gag) and a host reference gene (e.g., RPP30) for cell number normalization.

  • Reaction Mix: Prepare a ddPCR master mix containing ddPCR Supermix for Probes, primers, probes, and template DNA.

  • Droplet Generation: Use a droplet generator (e.g., Bio-Rad QX200) to partition the reaction mix into approximately 20,000 droplets.

3. PCR Amplification:

  • Transfer the droplet-containing plate to a thermal cycler.

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Enzyme Deactivation: 98°C for 10 minutes

4. Droplet Reading and Analysis:

  • Read the droplets on a droplet reader (e.g., Bio-Rad QX200).

  • The software analyzes the fluorescence of each droplet to determine the number of positive and negative droplets for both the HIV and reference gene targets.

  • The concentration of total HIV DNA is calculated using Poisson statistics and is typically expressed as copies per million cells.

C. Quantitative Viral Outgrowth Assay (qVOA)

The qVOA is considered the gold standard for measuring the frequency of replication-competent latent HIV-1.[14][15][16]

1. Cell Isolation and Plating:

  • Isolate resting CD4+ T cells from patient PBMCs using negative selection.

  • Plate the resting CD4+ T cells in a limiting dilution series in a 96-well plate.

2. T-Cell Activation and Co-culture:

  • Activate the cells with a mitogen (e.g., phytohemagglutinin [PHA]) and irradiated feeder PBMCs from an HIV-negative donor.

  • After 24 hours, wash the cells and add a permissive cell line (e.g., MOLT-4/CCR5) or PHA-stimulated blasts from an uninfected donor to amplify any virus produced.[14]

3. Monitoring Viral Outgrowth:

  • Culture the cells for 14-21 days.

  • Periodically collect supernatant and measure the level of HIV-1 p24 antigen using a sensitive ELISA.

4. Data Analysis:

  • Wells with p24 levels above a predetermined cutoff are scored as positive.

  • The frequency of latently infected cells, expressed as infectious units per million (IUPM) cells, is calculated using maximum likelihood estimation based on the Poisson distribution.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways affected by this compound and the workflows of the experimental assays.

A. HIV-1 Pre-integration and the Action of this compound

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription HIV RNA Pre-integration Complex (PIC)\n(linear HIV DNA, IN, MA, Vpr) Pre-integration Complex (PIC) (linear HIV DNA, IN, MA, Vpr) Reverse Transcription->Pre-integration Complex (PIC)\n(linear HIV DNA, IN, MA, Vpr) linear HIV DNA PIC Nuclear Import PIC Nuclear Import Pre-integration Complex (PIC)\n(linear HIV DNA, IN, MA, Vpr)->PIC Nuclear Import Nuclear Pore Complex Chromatin Targeting Chromatin Targeting PIC Nuclear Import->Chromatin Targeting Strand Transfer Strand Transfer Chromatin Targeting->Strand Transfer Host DNA LEDGF/p75 LEDGF/p75 Chromatin Targeting->LEDGF/p75 Integration Integration Strand Transfer->Integration Provirus 2-LTR Circle Formation 2-LTR Circle Formation Strand Transfer->2-LTR Circle Formation Blocked Integration Latency/Transcription Latency/Transcription Integration->Latency/Transcription LEDGF/p75->Strand Transfer Tethering This compound This compound This compound->Strand Transfer Inhibition

Caption: HIV-1 integration pathway and the inhibitory action of this compound.

This pathway illustrates the steps from viral entry to integration. This compound specifically blocks the strand transfer step, preventing the insertion of viral DNA into the host chromosome and leading to the formation of 2-LTR circles.[17][18][19] The cellular co-factor LEDGF/p75 plays a key role in tethering the pre-integration complex to the chromatin.[1][4][20][21]

B. Experimental Workflow for Quantifying Integrated HIV DNA (Alu-PCR)

Alu_PCR_Workflow Patient Blood Sample Patient Blood Sample PBMC Isolation PBMC Isolation Patient Blood Sample->PBMC Isolation CD4+ T Cell Enrichment CD4+ T Cell Enrichment PBMC Isolation->CD4+ T Cell Enrichment Genomic DNA Extraction Genomic DNA Extraction CD4+ T Cell Enrichment->Genomic DNA Extraction First-Round PCR\n(Alu-Gag Primers) First-Round PCR (Alu-Gag Primers) Genomic DNA Extraction->First-Round PCR\n(Alu-Gag Primers) Second-Round qPCR\n(LTR-specific Primers/Probe) Second-Round qPCR (LTR-specific Primers/Probe) First-Round PCR\n(Alu-Gag Primers)->Second-Round qPCR\n(LTR-specific Primers/Probe) Data Analysis\n(Standard Curve) Data Analysis (Standard Curve) Second-Round qPCR\n(LTR-specific Primers/Probe)->Data Analysis\n(Standard Curve) Integrated HIV DNA\n(copies/10^6 cells) Integrated HIV DNA (copies/10^6 cells) Data Analysis\n(Standard Curve)->Integrated HIV DNA\n(copies/10^6 cells)

Caption: Workflow for the quantification of integrated HIV DNA using Alu-PCR.

C. Experimental Workflow for Quantifying Total HIV DNA (ddPCR)

ddPCR_Workflow Patient Blood Sample Patient Blood Sample PBMC/CD4+ T Cell Isolation PBMC/CD4+ T Cell Isolation Patient Blood Sample->PBMC/CD4+ T Cell Isolation Genomic DNA Extraction Genomic DNA Extraction PBMC/CD4+ T Cell Isolation->Genomic DNA Extraction ddPCR Reaction Setup\n(HIV & Reference Gene Primers/Probes) ddPCR Reaction Setup (HIV & Reference Gene Primers/Probes) Genomic DNA Extraction->ddPCR Reaction Setup\n(HIV & Reference Gene Primers/Probes) Droplet Generation Droplet Generation ddPCR Reaction Setup\n(HIV & Reference Gene Primers/Probes)->Droplet Generation PCR Amplification PCR Amplification Droplet Generation->PCR Amplification Droplet Reading Droplet Reading PCR Amplification->Droplet Reading Data Analysis\n(Poisson Statistics) Data Analysis (Poisson Statistics) Droplet Reading->Data Analysis\n(Poisson Statistics) Total HIV DNA\n(copies/10^6 cells) Total HIV DNA (copies/10^6 cells) Data Analysis\n(Poisson Statistics)->Total HIV DNA\n(copies/10^6 cells)

Caption: Workflow for the quantification of total HIV DNA using ddPCR.

D. Experimental Workflow for Quantitative Viral Outgrowth Assay (qVOA)

qVOA_Workflow Patient Blood Sample Patient Blood Sample Resting CD4+ T Cell Isolation Resting CD4+ T Cell Isolation Patient Blood Sample->Resting CD4+ T Cell Isolation Limiting Dilution Plating Limiting Dilution Plating Resting CD4+ T Cell Isolation->Limiting Dilution Plating T-Cell Activation & Co-culture\n(with Feeder Cells) T-Cell Activation & Co-culture (with Feeder Cells) Limiting Dilution Plating->T-Cell Activation & Co-culture\n(with Feeder Cells) Incubation (14-21 days) Incubation (14-21 days) T-Cell Activation & Co-culture\n(with Feeder Cells)->Incubation (14-21 days) Supernatant Collection Supernatant Collection Incubation (14-21 days)->Supernatant Collection p24 ELISA p24 ELISA Supernatant Collection->p24 ELISA Data Analysis\n(Poisson Statistics) Data Analysis (Poisson Statistics) p24 ELISA->Data Analysis\n(Poisson Statistics) Infectious Units per Million (IUPM) Infectious Units per Million (IUPM) Data Analysis\n(Poisson Statistics)->Infectious Units per Million (IUPM)

Caption: Workflow for the quantitative viral outgrowth assay (qVOA).

IV. Conclusion

This compound's targeted inhibition of HIV integrase provides a powerful tool to prevent the establishment of new latent infections. While intensification studies have yielded mixed results regarding a significant reduction in the size of the pre-existing latent reservoir, the transient increase in 2-LTR circles serves as a valuable biomarker for ongoing, low-level viral replication in some individuals on otherwise suppressive ART.[4][5][8] The advanced molecular assays detailed in this guide are essential for the continued investigation of the latent reservoir and the development of novel curative strategies. A thorough understanding of this compound's mechanism and its quantitative effects is critical for researchers and drug development professionals working towards the goal of an HIV cure.

References

Preclinical Pharmacokinetics and Metabolism of Raltegravir: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Raltegravir, a potent and selective HIV-1 integrase inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.

Preclinical Pharmacokinetic Profile

This compound has been extensively studied in various animal models to characterize its pharmacokinetic profile. These studies are crucial for understanding its disposition in vivo and for predicting its behavior in humans.

Pharmacokinetic Parameters in Preclinical Species

Oral administration of this compound has been evaluated in rats, dogs, and rhesus macaques. The key pharmacokinetic parameters from these studies are summarized in the table below. The potassium salt of this compound generally demonstrates improved pharmacokinetic properties compared to the free hydroxyl form, which is attributed to its enhanced solubility.

ParameterRatDogRhesus Macaque
Dose (mg/kg) 2 (K+ salt, IV), 10 (K+ salt, PO)2 (K+ salt, IV), 10 (K+ salt, PO)10 (OH-form, PO)
Cmax (µM) 4.3 (PO)7.9 (PO)0.9 (PO)
Tmax (h) 0.25 (PO)0.5 (PO)1.0 (PO)
AUC (µM·h) 6.8 (PO)35.8 (PO)3.6 (PO)
Half-life (t½) (h) ≤ 1.6 (PO, 40-120 mg/kg)[1]--
Clearance (mL/min/kg) 38.3 (IV)4.4 (IV)-
Volume of Distribution (Vd) (L/kg) ---
Oral Bioavailability (F) (%) 32[1]9413
Plasma Protein Binding (%) 81-8679-8271-81

Data compiled from a study by Summa et al. (2008) as cited in a review, unless otherwise noted.

Plasma clearance of this compound is moderate in rats and rhesus macaques, while it is appreciably low in dogs[2].

Distribution

Preclinical studies have demonstrated that this compound distributes to various tissues.

Tissue Penetration

In animal models, this compound has been shown to effectively penetrate the stomach, liver, small intestine, kidney, and bladder[3]. However, its penetration into the brain is limited[3].

Intestinal Tissue Distribution in Rats

A study in Wistar rats investigated the distribution of this compound in intestinal tissues after oral administration. At 4 hours post-dose, the concentrations in the small and large intestines were significantly higher than in plasma[4].

TissueConcentration at 1h post-dose (µM)Concentration at 4h post-dose (µM)
Plasma 0.63 ± 0.130.05 ± 0.03
Small Intestine 1.4 ± 0.260.47 ± 0.27
Large Intestine 0.38 ± 0.151.36 ± 0.50
Small Intestine Contents 5.2 ± 3.84.0 ± 3.2
Large Intestine Contents 0.15 ± 0.0940.6 ± 3.3

Data from Moss et al. (2014)[4]

These findings suggest that high concentrations of this compound in the gut contents may contribute to its accumulation in intestinal tissue[4].

Metabolism

The primary metabolic pathway for this compound in preclinical species, as in humans, is glucuronidation.

Metabolic Pathway

In preclinical studies, this compound is predominantly metabolized in the liver via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation[5]. The main enzyme responsible for the formation of the this compound-glucuronide metabolite is UGT1A1[3][5]. This compound is not a substrate for cytochrome P450 (CYP) enzymes[3][5].

The major metabolite, a glucuronide conjugate (M2), is formed through this pathway. In rats, it has been demonstrated that this glucuronide metabolite is secreted in the bile and can be hydrolyzed back to the parent this compound in the feces[6].

Raltegravir_Metabolism This compound This compound UGT1A1 UGT1A1 (Liver) This compound->UGT1A1 M2 This compound-Glucuronide (M2) (Inactive Metabolite) UGT1A1->M2 Glucuronidation Bile Biliary Excretion M2->Bile Feces Feces Bile->Feces Hydrolysis Hydrolysis Bile->Hydrolysis in rats Hydrolysis->this compound

Caption: Metabolic Pathway of this compound.

Excretion

This compound and its metabolite are eliminated from the body through both renal and fecal routes. In a study with radiolabeled this compound in rats, the parent drug found in feces is believed to be at least partially derived from the hydrolysis of the glucuronide metabolite secreted in the bile[6].

Experimental Protocols

This section outlines the typical methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Drug Administration
  • Species: Sprague-Dawley rats, Beagle dogs, and Rhesus macaques are commonly used.

  • Administration: For oral pharmacokinetic studies, this compound is typically administered via oral gavage. The drug is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous studies, the drug is administered as a solution, often in a vehicle like saline or a buffered solution.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood is often collected from the tail vein or via a cannula. The specific time points may vary but typically include pre-dose, and multiple points up to 24 hours post-dose to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -80°C, until analysis.

  • Tissue Homogenization: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected. Tissues are weighed and homogenized in a suitable buffer to create a uniform sample for analysis.

Bioanalytical Method

Concentrations of this compound in plasma and tissue homogenates are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction step is commonly used to extract this compound and an internal standard from the biological matrix.

  • Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis Animal_Model Preclinical Species (Rat, Dog, Monkey) Dosing Oral Gavage (this compound Suspension) Animal_Model->Dosing Blood_Sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Centrifugation Centrifugation to Obtain Plasma Blood_Sampling->Centrifugation Extraction Protein Precipitation or Liquid-Liquid Extraction Centrifugation->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS PK_Analysis Pharmacokinetic Parameter Calculation MSMS->PK_Analysis

Caption: Preclinical Pharmacokinetic Study Workflow.

References

Raltegravir's Binding Affinity to HIV Integrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Raltegravir to the HIV integrase (IN) enzyme, a critical target in antiretroviral therapy. This compound was the first approved integrase strand transfer inhibitor (INSTI) and remains a cornerstone in the management of HIV-1 infection.[1][2] This document details the quantitative aspects of its binding, the experimental methodologies used for these determinations, and the molecular mechanism of its inhibitory action.

Quantitative Binding Affinity of this compound

This compound exhibits potent inhibitory activity against HIV integrase by specifically targeting the strand transfer step of the integration process.[3] Its binding affinity has been characterized using various in vitro and cell-based assays, yielding key quantitative metrics that underscore its efficacy.

ParameterValueAssay ConditionSource
IC50 (Strand Transfer) 2 - 7 nMIn vitro assay with purified HIV-1 integrase[4][5]
IC95 (Cell-based) 19 - 31 nMCell-based assay[5]
IC95 (Cell-based) 33 nMIn vitro assay in 50% normal human serum[1]
Dissociation Half-life (t1/2) 8.8 - 10 hoursWild-type HIV-1 integrase-DNA complexes at 37°C[6][7][8][9]
Binding Affinity (ΔG) -8.1 kcal/molMolecular docking analysis with wild-type integrase[10]

Mechanism of Action: Inhibition of Strand Transfer

This compound's mechanism of action involves the chelation of divalent magnesium ions (Mg2+) within the catalytic core domain of the HIV integrase enzyme.[11] This active site is crucial for the strand transfer reaction, where the processed viral DNA is covalently linked to the host cell's chromosomal DNA. By binding to these essential metal ions, this compound effectively blocks the catalytic activity of the integrase, preventing the integration of the viral genome and thus halting viral replication.[3]

This compound Mechanism of Action cluster_host_cell Host Cell Cytoplasm PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Processed_vDNA 3'-Processed Viral DNA PIC->Processed_vDNA 3' Processing Nucleus Nucleus Integration Strand Transfer (Integration) Processed_vDNA->Integration Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Successful Replication This compound This compound This compound->Integration Inhibits by chelating Mg2+

Figure 1. this compound inhibits the strand transfer step of HIV integration.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are derived from a variety of sophisticated biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Strand Transfer Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the strand transfer activity of purified HIV integrase. A common method is a colorimetric or fluorescence-based ELISA-like assay.

Methodology:

  • Plate Preparation: Streptavidin-coated 96-well plates are used. A biotinylated DNA duplex mimicking the viral long-terminal repeat (LTR) substrate (donor substrate) is immobilized on the plate.

  • Enzyme and Inhibitor Incubation: Purified recombinant HIV-1 integrase is pre-incubated with varying concentrations of this compound (or other test compounds) in a reaction buffer containing a divalent cation (e.g., MgCl2).

  • Reaction Initiation: The integrase-inhibitor mixture is added to the prepared plates. A second, labeled DNA substrate (target substrate) is also added to initiate the strand transfer reaction.

  • Incubation: The plate is incubated at 37°C to allow for the strand transfer reaction to occur. In the absence of an inhibitor, the integrase will integrate the target DNA into the immobilized donor DNA.

  • Detection: The plate is washed to remove unbound reagents. The integrated target DNA is then detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes a specific tag on the target DNA. A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Scintillation Proximity Assay (SPA) for Dissociation Half-Life

This method is used to determine the dissociation rate (k_off) and the dissociation half-life (t1/2) of an inhibitor from the integrase-DNA complex. It relies on the use of radiolabeled compounds.

Methodology:

  • Complex Formation: HIV-1 integrase is assembled onto a biotinylated viral donor DNA substrate, which is immobilized on streptavidin-coated scintillation proximity assay beads.

  • Radioligand Binding: A radiolabeled version of the integrase inhibitor (e.g., [3H]this compound) is added to the integrase-DNA-bead complex and allowed to reach binding equilibrium. When the radiolabeled inhibitor is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that can be detected.

  • Initiation of Dissociation: Dissociation is initiated by adding a large excess of a non-radiolabeled, high-affinity integrase inhibitor (a "cold competitor"). This competitor displaces the radiolabeled inhibitor from the binding sites.

  • Signal Measurement: As the radiolabeled inhibitor dissociates from the complex and diffuses away from the beads, the scintillation signal decreases over time. The signal is measured at various time points.

  • Data Analysis: The dissociation rate constant (k_off) is determined by fitting the decay of the SPA signal over time to a single exponential decay equation. The dissociation half-life (t1/2) is then calculated using the formula: t1/2 = ln(2) / k_off.[6]

Experimental Workflow cluster_ic50 IC50 Determination (Strand Transfer Assay) cluster_thalf Dissociation Half-Life (Scintillation Proximity Assay) A1 Immobilize viral DNA on plate A3 Add Integrase-Raltegravir and Target DNA to plate A1->A3 A2 Pre-incubate Integrase with this compound A2->A3 A4 Incubate at 37°C A3->A4 A5 Wash and add detecting antibody A4->A5 A6 Measure signal and calculate IC50 A5->A6 B1 Immobilize Integrase-DNA complex on SPA beads B2 Add [3H]this compound to reach equilibrium B1->B2 B3 Add excess cold competitor B2->B3 B4 Measure SPA signal decay over time B3->B4 B5 Calculate k_off and t1/2 B4->B5

Figure 2. Workflows for IC50 and dissociation half-life determination.

References

Raltegravir for Non-HIV Viral Infections: A Technical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Raltegravir, a potent integrase strand transfer inhibitor, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV). Its mechanism of action, which involves chelating divalent metal ions in the active site of HIV integrase, has prompted investigations into its efficacy against other viral pathogens that utilize metal-dependent enzymes for replication. This technical guide synthesizes the current in-vitro and computational research on the activity of this compound against various non-HIV viruses, with a primary focus on the Herpesviridae family and SARS-CoV-2. We provide a detailed examination of its proposed mechanisms of action, a compilation of quantitative antiviral data, and the experimental protocols employed in these pivotal studies.

Proposed Mechanisms of Action in Non-HIV Viruses

Unlike its well-defined role in inhibiting HIV integrase, the antiviral activity of this compound against other viruses stems from its ability to target different, yet structurally analogous, viral enzymes.

Herpesviruses

Research suggests that this compound's efficacy against herpesviruses is not due to the inhibition of a viral integrase, but rather by targeting the viral terminase complex, which is essential for processing and packaging the viral DNA into new capsids.[1][2] The terminase complex in many herpesviruses, such as Human Cytomegalovirus (HCMV), contains a subunit with a catalytic core that shares structural similarities with retroviral integrases.[1][3]

It has been proposed that this compound inhibits the nuclease function of the terminase subunit pUL89 in HCMV, thereby preventing the cleavage of viral DNA concatemers into monomeric genomes fit for packaging.[1][4] In other herpesviruses, the target may differ. For instance, in Human alphaherpesvirus 1 (HHV-1), resistance mutations have been mapped to UL42, the DNA polymerase accessory factor.[4] In Felid alphaherpesvirus 1 (FeHV-1), this compound appears to inhibit the initiation of viral DNA replication and repress late gene expression, consistent with the inhibition of the ICP8 protein.[4]

G cluster_herpesvirus Herpesvirus Replication Cycle cluster_this compound This compound Action DNA_Concatemer Viral DNA Concatemer Terminase_Complex Terminase Complex (e.g., pUL89 in HCMV) DNA_Concatemer->Terminase_Complex Binding DNA_Monomer Cleaved DNA Monomer Terminase_Complex->DNA_Monomer Nuclease Activity (Cleavage) Packaging DNA Packaging DNA_Monomer->Packaging Capsid Empty Procapsid Capsid->Packaging Mature_Virion Mature Virion Packaging->Mature_Virion This compound This compound This compound->Terminase_Complex Inhibits (Blocks Scissor Function)

Caption: Proposed inhibition of Herpesvirus terminase by this compound.

SARS-CoV-2

For SARS-CoV-2, the investigation into this compound has been primarily computational, supplemented by in-vitro studies. Molecular docking studies suggest that this compound can bind to the active sites of key viral enzymes crucial for replication, including the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro or 3CLpro).[5][6][7] These interactions are predicted to be energetically favorable, suggesting that this compound could potentially inhibit their function.[5] In-vitro experiments have confirmed that this compound can inhibit SARS-CoV-2 replication in cell culture at various concentrations.[5]

G cluster_sars_cov_2 SARS-CoV-2 Replication Targets RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA Synthesis Viral RNA Synthesis RdRp->Viral RNA Synthesis Mpro Main Protease (Mpro/3CLpro) Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage ExoN Exonuclease (ExoN-NSP10) Proofreading Proofreading ExoN->Proofreading This compound This compound This compound->RdRp Binds & Inhibits (Binding Energy: -7.1 kcal/mol) This compound->Mpro Binds & Inhibits (Binding Energy: -7.0 to -9.0 kcal/mol) This compound->ExoN Binds & Inhibits (Binding Energy: -7.7 kcal/mol)

Caption: Potential SARS-CoV-2 targets of this compound action.

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data from in-vitro studies assessing this compound's efficacy against non-HIV viruses.

Table 1: this compound Activity Against Herpesviruses
VirusExperimental SystemAssay TypeKey FindingReported Efficacy (IC50 / % Inhibition)Reference
Human Cytomegalovirus (HCMV)In-vitro protein assayPlasmid Cleavage AssayInhibits nuclease function of pUL89 terminase subunit-[1][4]
Human alphaherpesvirus 1 (HHV-1)Cell CultureNot SpecifiedInhibits viral replication-[4]
Felid alphaherpesvirus 1 (FeHV-1)CRFK CellsViral Yield Reduction AssayReduces production of infectious virus~3-log10 unit reduction in viral yield[4]
Table 2: this compound Activity Against SARS-CoV-2
Virus StrainExperimental SystemAssay TypeThis compound Concentration% InhibitionReference
D614GVero E6 CellsPre-post treatment strategy25 µM43.3%[5]
D614GVero E6 CellsPre-post treatment strategy12.5 µM39.9%[5]
D614GVero E6 CellsPre-post treatment strategy6.3 µM38.2%[5]
Wuhan-Hu-1, B.1.1.7, Omicron BA.2Vero E6 & A549-hACE2-TMPRSS2Inhibition ProfilingNot specifiedDose-dependent inhibition observed[8]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Protocol: In-vitro Antiviral Assay for SARS-CoV-2
  • Cell Line: Vero E6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained at 37°C in a 5% CO2 humidified incubator.

  • Virus Strain: SARS-CoV-2 D614G strain.

  • Experimental Procedure (Pre-post treatment):

    • Vero E6 cells are seeded in 96-well plates and incubated for 24 hours.

    • The culture medium is removed, and cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the viral inoculum is removed.

    • Cells are then treated with fresh medium containing various concentrations of this compound (e.g., 6.3 µM, 12.5 µM, 25 µM).

    • The plates are incubated for 48-72 hours.

  • Quantification of Antiviral Activity:

    • After incubation, the cell supernatant is collected.

    • Viral RNA is extracted from the supernatant.

    • Quantitative reverse transcription PCR (RT-qPCR) is performed to quantify the viral load.

    • The percentage of viral inhibition is calculated by comparing the viral load in treated wells to that in untreated (control) wells.[5]

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or CTG) is performed to measure the cytotoxicity of this compound at the tested concentrations to ensure that the observed antiviral effect is not due to cell death.

G cluster_workflow Experimental Workflow: In-Vitro Antiviral Assay cluster_parallel Parallel Assay A 1. Seed Vero E6 cells in 96-well plates B 2. Infect cells with SARS-CoV-2 (1 hr) A->B C 3. Remove inoculum, add medium with this compound B->C D 4. Incubate for 48-72 hours C->D H Cytotoxicity Assay (MTT) to assess cell viability E 5. Collect supernatant D->E F 6. RNA extraction & RT-qPCR to quantify viral load E->F G 7. Calculate % Inhibition vs. Control F->G

References

Raltegravir: A Technical Guide to its Potential Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Raltegravir, an established antiretroviral agent, functions by inhibiting HIV-1 integrase, a crucial enzyme for viral replication.[1] Beyond its virological applications, emerging preclinical evidence and clinical observations suggest a potential role for this compound in oncology. This technical guide synthesizes the current research on this compound's repurposed applications in cancer, focusing on its distinct mechanisms of action against colorectal cancer and multiple myeloma. We detail its ability to inhibit the actin-bundling protein Fascin1, thereby impeding cancer cell migration, and its capacity to induce DNA damage-dependent apoptosis. This document provides an in-depth review of the experimental data, relevant clinical observations, and detailed protocols to facilitate further investigation into this compound as a potential anti-cancer therapeutic.

Introduction: Repurposing this compound for Oncology

Drug repurposing represents a strategic approach to accelerate the development of new cancer therapies by identifying novel applications for existing, approved drugs.[2][3] this compound (Isentress®), the first-in-class HIV integrase strand transfer inhibitor, has a well-documented safety profile and mechanism of action in the context of HIV treatment.[1][4] Its primary function is to block the covalent insertion of viral DNA into the host cell's genome, a critical step in the viral life cycle.[4]

Initial clinical trials of this compound raised concerns about a potential increase in cancer incidence, but subsequent, more extensive analyses and meta-analyses have not substantiated this risk, finding no significant difference in cancer rates compared to other antiretroviral regimens or placebo.[5][6] With safety concerns largely allayed, research has shifted towards exploring its potential direct anti-cancer effects, revealing promising, off-target activities relevant to oncology.

Preclinical Anti-Cancer Mechanisms of this compound

Preclinical studies have uncovered two primary mechanisms through which this compound may exert anti-cancer effects: inhibition of metastasis in colorectal cancer and induction of apoptosis in multiple myeloma.

Inhibition of Fascin1 and Anti-Metastatic Effects in Colorectal Cancer

Fascin1 is an actin-bundling protein that plays a critical role in forming cellular protrusions like filopodia and lamellipodia, which are essential for cell migration and invasion.[7] Its expression is low in normal epithelial tissues but often upregulated in various cancers, where it correlates with increased metastasis and poor prognosis.[7]

Through a virtual screening of 9,591 compounds, this compound was identified as a potential Fascin1 inhibitor.[7] Subsequent biophysical and cellular assays confirmed this interaction, demonstrating that this compound can directly bind to Fascin1, disrupt actin filament organization, and inhibit the formation of lamellipodia.[7][8] This action leads to a significant reduction in the migratory and invasive capabilities of colorectal cancer (CRC) cells in vitro and impairs metastasis in vivo.[7][8]

cluster_workflow Identification Workflow VS Virtual Screening (9,591 Compounds) RAL_ID This compound Identified as Fascin1 Blocker VS->RAL_ID Hit BioConfirm Biophysical Confirmation (NMR, DSF) RAL_ID->BioConfirm Validation InVitro In Vitro Assays (TEM, Migration, Invasion) BioConfirm->InVitro Functional Testing InVivo In Vivo Model (Zebrafish Xenograft) InVitro->InVivo Efficacy Testing

Caption: Workflow for identifying and validating this compound as a Fascin1 inhibitor.

This compound This compound Fascin1 Fascin1 This compound->Fascin1 Binds & Inhibits Bundling Actin Bundling & Lamellipodia Formation Fascin1->Bundling Promotes Actin Actin Filaments Actin->Bundling Migration Cancer Cell Migration & Invasion Bundling->Migration Enables

Caption: this compound's proposed mechanism for inhibiting cancer cell metastasis via Fascin1.
Cell LineKey FindingEffect of this compoundReference
HCT-116 Overexpresses Fascin1Abolished protrusion of lamellipodia; significantly inhibited migration.[7][8]
DLD-1 Endogenous Fascin1 expressionSignificantly inhibited migration and invasion.[7][8]

  • Cell Lines: Human colorectal adenocarcinoma cell lines HCT-116 and DLD-1 were utilized.[7][8]

  • Virtual Screening: A library of 9,591 compounds was screened to identify potential Fascin1 inhibitors.[7]

  • Biophysical Confirmation: Nuclear Magnetic Resonance (NMR) and Differential Scanning Fluorimetry (DSF) were performed to confirm the direct binding of this compound to recombinant Fascin1 protein.[7][8]

  • Actin Bundling Assessment: Transmission Electron Microscopy (TEM) was used to visualize the organization of actin structures in the presence or absence of this compound.[7][8]

  • Migration and Invasion Assays: Standard Boyden chamber or Transwell assays were conducted. Cells were seeded in the upper chamber, and migration/invasion towards a chemoattractant in the lower chamber was quantified after a set incubation period with this compound or control.

  • In Vivo Model: A zebrafish xenograft model was used to evaluate the anti-metastatic potential of this compound in a living organism.[7][8]

Induction of DNA Damage and Apoptosis in Multiple Myeloma

A separate line of research has implicated this compound as a pro-apoptotic agent in multiple myeloma (MM).[9] This study demonstrated that this compound treatment significantly decreases the viability of human MM cell lines while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells (PBMCs).[9]

The proposed mechanism involves the accumulation of DNA damage and the alteration of DNA repair pathways.[9] Treatment with this compound led to increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[9][10] This DNA damage appears to trigger apoptosis, as evidenced by the cleavage of PARP and changes in the expression of key apoptosis-related proteins like Bcl-2 and Beclin-1.[9][10] Furthermore, this compound was found to alter the mRNA expression of genes involved in V(D)J recombination and DNA repair, suggesting interference with the cell's ability to manage genomic stress.[9]

This compound This compound DNA_Repair Altered Expression of DNA Repair & V(D)J Genes This compound->DNA_Repair DNA_Damage DNA Damage Accumulation (Increased γH2AX) This compound->DNA_Damage DNA_Repair->DNA_Damage Contributes to Apoptosis Apoptosis Induction (Cleaved PARP, Altered Bcl-2) DNA_Damage->Apoptosis Triggers Viability Decreased MM Cell Viability Apoptosis->Viability Leads to

Caption: Pathway of this compound-induced apoptosis in Multiple Myeloma cells.
Cell LineTreatment DurationKey FindingQuantitative Data (p-value)Reference
RPMI-8226 72 hoursDecreased cell viability, increased apoptosis and DNA damage.p < .0001 (from 200 nM)[9]
NCI H929 72 hoursDecreased cell viability, increased apoptosis and DNA damage.p < .0001 (from 200 nM)[9]
U266 72 hoursDecreased cell viability, increased apoptosis and DNA damage.p < .01 (from 200 nM)[9]
PBMCs 72 hoursMinimum toxicity on cell viability.Not specified[9]

  • Cell Lines: Human multiple myeloma cell lines (RPMI-8226, NCI H929, U266) and normal peripheral blood mononuclear cells (PBMCs) were used.[9]

  • Cell Viability Assay: An MTT assay was performed to measure cell metabolic activity, an indicator of cell viability, after culturing cells with various concentrations of this compound for 48 and 72 hours.[9]

  • Apoptosis Assay: Apoptosis was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[9]

  • Western Blotting: Protein levels of cleaved PARP, Bcl-2, Beclin-1, and phosphorylated histone H2AX (γH2AX) were detected to assess apoptosis and DNA damage pathways.[9]

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to analyze the mRNA levels of genes involved in V(D)J recombination and DNA repair.[9]

Clinical Observations and Safety in Cancer Patients

While preclinical data points to direct anti-cancer mechanisms, clinical data on this compound in oncology is primarily derived from its use in HIV-positive patients who also have cancer. This population presents a complex treatment challenge due to potential drug-drug interactions and overlapping toxicities between antiretroviral therapy (ART) and chemotherapy.

A significant retrospective analysis at the MD Anderson Cancer Center evaluated the safety and efficacy of different ART regimens in HIV-positive patients undergoing cancer treatment.[11][12] The findings positioned integrase inhibitors, specifically this compound, as a highly favorable option.[11][12]

Comparison of Antiretroviral Classes in HIV-Positive Cancer Patients
MetricThis compound (Integrase Inhibitor)NNRTIsProtease InhibitorsReference
Antiretroviral Efficacy 96%97%65%[11]
Rate of Side Effects 3%14%35%[11]
Patient Mortality 13%36%46%[11]
Drug-Drug Interactions Not significantNot specifiedClinically relevant interactions seen[11]

The study concluded that this compound-based regimens had comparable efficacy to NNRTIs but a superior safety profile, making them an "antiretroviral of choice" in this patient population.[11]

Conclusion and Future Directions

The evidence presented in this guide indicates that this compound, an established HIV medication, possesses intriguing anti-cancer properties that warrant further investigation. Its potential is multifaceted, ranging from a favorable safety profile during concomitant chemotherapy in HIV-positive patients to direct, off-target anti-tumor activities.

Key takeaways include:

  • Anti-Metastatic Potential: this compound inhibits Fascin1, a key driver of metastasis, suggesting its potential use in preventing the spread of solid tumors like colorectal cancer.

  • Pro-Apoptotic Activity: this compound induces DNA damage and apoptosis in multiple myeloma cells, highlighting a potential therapeutic role in hematological malignancies.

  • Clinical Safety: In the complex setting of co-treatment for HIV and cancer, this compound demonstrates superior safety and tolerability compared to older antiretroviral classes.

Future research should focus on validating these preclinical findings in more advanced models and eventually in clinical trials for non-HIV cancer patients. Investigating this compound in combination with standard-of-care chemotherapies or targeted agents could reveal synergistic effects. The distinct mechanisms of action against different cancer types suggest that its application could be tailored based on the specific molecular drivers of a malignancy. Continued exploration of this compound's non-canonical activities could pave the way for its successful repurposing as a valuable agent in the oncologist's armamentarium.

References

Cellular Uptake and Intracellular Distribution of Raltegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Raltegravir, a first-in-class HIV-1 integrase strand transfer inhibitor, exerts its therapeutic effect within infected host cells by preventing the integration of the viral genome into the host DNA. A thorough understanding of its cellular pharmacokinetics—the processes governing its entry, distribution, and metabolism within the cell—is critical for optimizing clinical efficacy and overcoming drug resistance. This technical guide provides a comprehensive overview of the cellular uptake and intracellular distribution of this compound. Key findings indicate that this compound exhibits relatively low intracellular accumulation, with concentrations in peripheral blood mononuclear cells (PBMCs) being significantly lower than in plasma. This distribution is governed by a complex interplay of passive diffusion and active transport, notably efflux by the P-glycoprotein (ABCB1) transporter, which limits intracellular concentrations. While identified as a substrate for influx transporters like SLC22A6, their overall contribution appears minimal. Once inside the cell, this compound's primary fate is either to localize to the nucleus to inhibit HIV integrase or undergo metabolic inactivation via glucuronidation, a process primarily mediated by the UGT1A1 enzyme. This guide synthesizes quantitative data, details key experimental methodologies, and provides schematic diagrams to elucidate these critical processes for researchers and drug development professionals.

Introduction

This compound (Isentress®) revolutionized antiretroviral therapy as the first clinically approved inhibitor of HIV-1 integrase.[1] Its mechanism of action is targeted at a critical intracellular step of the viral lifecycle.[2] After HIV enters a host cell and reverse transcribes its RNA genome into DNA, the viral integrase enzyme catalyzes the insertion, or integration, of this viral DNA into the host cell's chromosomes.[1] this compound potently blocks the strand transfer step of this process, effectively halting viral replication.[2]

Given that the site of pharmacological activity is the nucleus of the infected cell, the efficiency of this compound's cellular uptake and its subsequent intracellular trafficking are paramount determinants of its antiviral efficacy. Factors influencing its ability to cross the cell membrane, achieve sufficient concentrations at the site of action, and evade metabolic inactivation are of significant interest. This document serves as an in-depth technical resource, summarizing the current state of knowledge on the cellular pharmacokinetics of this compound.

Cellular Uptake Mechanisms

The entry of this compound into target cells such as CD4+ T lymphocytes is not mediated by a single pathway but rather a combination of passive diffusion and active transport mechanisms. The net intracellular concentration is a balance between influx and efflux processes.

Passive Diffusion

This compound is approximately 83% bound to plasma proteins, primarily albumin.[1] It is the unbound fraction of the drug that is available to cross cell membranes. The consistently observed low intracellular-to-plasma concentration ratio suggests that simple diffusion of the unbound drug across the lipid bilayer is a plausible, albeit inefficient, mechanism of entry.

Role of Membrane Transporters

Active transport processes, mediated by various solute carrier (SLC) and ATP-binding cassette (ABC) transporters, play a significant role in modulating the intracellular concentration of this compound.

  • Efflux by P-glycoprotein (ABCB1): this compound is a confirmed substrate of the efflux transporter P-glycoprotein (ABCB1).[1][3][4][5] This transporter actively pumps this compound out of the cell, thereby limiting its intracellular accumulation and representing a key factor in its low intracellular penetration.[3][6] Studies in CD4+ T cell lines overexpressing P-gp showed a significant decrease in this compound accumulation, a phenomenon that could be reversed by P-gp inhibitors.[7]

  • Influx by SLC Transporters: In vitro studies using Xenopus laevis oocyte expression systems have identified this compound as a substrate for the influx transporters SLC22A6 (OAT1) and SLC15A1 (PEPT1).[5][8] However, the transport activity was limited, and subsequent studies in human PBMCs and renal cells did not show altered this compound concentrations in the presence of transporter inhibitors, suggesting these transporters are unlikely to have a major impact on its overall pharmacokinetics in vivo.[5][8]

  • Limited Interaction with Other Transporters: this compound has been evaluated as an inhibitor of various other key drug transporters. These studies concluded that at clinically relevant concentrations, this compound is a weak or non-inhibitor of hepatic uptake transporters OATP1B1, OATP1B3, and OCT1; renal uptake transporters OCT2 and OAT3; and efflux transporters BCRP, MATE1, and MATE2-K.[9][10] This low propensity for transporter-mediated drug-drug interactions simplifies its use in combination therapies.[11]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytoplasm) ral_ex This compound (Unbound) slc SLC22A6 / SLC15A1 ral_ex->slc ral_in This compound ral_ex->ral_in Passive Diffusion pgp ABCB1 (P-gp) pgp->ral_ex Efflux slc->ral_in Influx (Limited) ral_in->pgp

Figure 1. Overview of this compound cellular transport mechanisms.

Intracellular and Subcellular Distribution

Quantitative Analysis of Intracellular Concentrations

A consistent finding across multiple pharmacokinetic studies is that intracellular concentrations of this compound in peripheral blood mononuclear cells (PBMCs) are substantially lower than concurrent plasma concentrations.[12][13] This results in an intracellular-to-plasma ratio well below 1.0, with reported geometric mean ratios for the area under the curve (AUC) ranging from approximately 0.039 to 0.24.[13][14] This indicates a lack of significant intracellular accumulation. Furthermore, high inter-patient variability in cellular penetration has been observed, with differences of up to 15-fold between individuals.[13][15]

Pharmacokinetic Parameter Plasma Concentration Intracellular (PBMC) Concentration Intracellular/Plasma Ratio Study Population / Dose Reference
Cmax (GM) 2,246 nM383 nM~0.17Healthy Volunteers / 400mg single dose[14]
AUC0–12 (GM) 10,776 nM·h2,073 nM·h~0.19Healthy Volunteers / 400mg single dose[14]
Cmax (GM) 1068 ng/mL27.5 ng/mL~0.026HIV-infected Patients / Stable regimen[13]
AUC0–12 (GM) 4171 ng·h/mL165 ng·h/mL~0.040HIV-infected Patients / Stable regimen[13]
Trough (Cmin) 51.1 ng/mL2.9 ng/mL~0.057HIV-infected Patients / Stable regimen[13]

Table 1: Summary of this compound Pharmacokinetic Parameters in Plasma vs. Intracellular (PBMC) Compartments. (GM = Geometric Mean)

Subcellular Localization

The therapeutic target of this compound is the HIV-1 integrase enzyme, which functions within the nucleus of the host cell as part of the pre-integration complex.[1] Therefore, for this compound to be effective, it must not only enter the cell but also traffic to the nuclear compartment. While direct studies on the subcellular distribution of this compound are limited, a study utilizing a nanoparticle-formulated prodrug of this compound demonstrated preferential partitioning to the nucleus compared to the unformulated drug.[16] This nuclear localization is consistent with its mechanism of action.[17]

Intracellular Metabolism

Unlike many other antiretroviral agents, this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system.[1][18] The primary route of this compound clearance is metabolism via glucuronidation, a phase II metabolic reaction.[5][11]

This process is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which conjugates glucuronic acid to the this compound molecule.[1][4][18][19] This results in the formation of an inactive metabolite, this compound-glucuronide (M2).[1] Genetic polymorphisms in the UGT1A1 gene can affect the enzyme's activity and modestly increase plasma concentrations of this compound, though this effect is not considered clinically significant enough to warrant dose adjustments.[4][19] Co-administration with strong inducers of UGT1A1 (e.g., rifampin) can reduce this compound plasma levels, while inhibitors (e.g., atazanavir) can increase them.[11]

cluster_0 Cytoplasm cluster_1 Nucleus ral_in This compound ugt UGT1A1 Enzyme ral_in->ugt Metabolism integrase HIV-1 Integrase (Pre-Integration Complex) ral_in->integrase Translocation metabolite This compound-Glucuronide (Inactive Metabolite) ugt->metabolite integrase->integrase Inhibition

Figure 2. Schematic of the primary intracellular fates of this compound.

Key Experimental Protocols

The characterization of this compound's cellular pharmacokinetics relies on several key experimental techniques.

Quantification of Intracellular this compound in PBMCs

This protocol outlines the general steps for measuring this compound concentrations within patient- or volunteer-derived PBMCs.

  • PBMC Isolation:

    • Whole blood is collected in tubes containing an anticoagulant (e.g., sodium heparin).[20]

    • The blood is diluted 1:1 with a buffered salt solution (e.g., PBS).[21][22]

    • The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque, Histopaque-1077) in a conical centrifuge tube.[22]

    • The tube is centrifuged at room temperature (e.g., 400-700 x g for 30 minutes) with the brake turned off to prevent disruption of the separated layers.[20]

    • Following centrifugation, a distinct white layer of PBMCs (the "buffy coat") is visible at the plasma/density medium interface.[23]

    • This layer is carefully aspirated, transferred to a new tube, and washed with buffer to remove platelets and residual gradient medium.[21]

    • Cells are counted to determine the cell number for later concentration calculations.

  • Drug Extraction and Analysis:

    • The washed PBMC pellet is lysed and the protein is precipitated, typically using a cold organic solvent solution like 70% methanol.[24]

    • The sample is centrifuged to pellet cell debris, and the supernatant containing the intracellular drug is collected.

    • This compound concentrations in the cell extract are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][25][26] This technique offers high sensitivity and specificity for accurate measurement.[24][25]

    • The final concentration is typically reported as an amount per a specific number of cells (e.g., ng per 10⁶ cells).

A 1. Collect Whole Blood (Heparin Tube) B 2. Dilute 1:1 with PBS A->B C 3. Layer over Density Gradient Medium (Ficoll) B->C D 4. Centrifuge (400g, 30 min, no brake) C->D E 5. Aspirate PBMC Layer (Buffy Coat) D->E F 6. Wash and Pellet PBMCs E->F G 7. Lyse Cells & Precipitate Protein (e.g., 70% Methanol) F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate Intracellular Concentration H->I

Figure 3. General workflow for quantification of intracellular this compound.

In Vitro Drug Transporter Inhibition Assay

This protocol provides a general methodology to determine if a test compound (like this compound) inhibits a specific drug transporter.[27]

  • Cell Culture:

    • A cell line stably overexpressing a single transporter of interest (e.g., HEK293-OATP1B1, MDCKII-P-gp) is cultured in multi-well plates until confluent.[10][28] A corresponding parental cell line lacking the transporter is used as a negative control.[10]

  • Inhibition Assay:

    • On the day of the assay, the cell culture medium is replaced with an assay buffer (e.g., HBSS-HEPES).[27]

    • Cells are pre-incubated for a short period (e.g., 10-30 minutes) at 37°C with either buffer alone (control) or buffer containing various concentrations of the inhibitor (this compound).[27]

    • The transport process is initiated by adding a known radiolabeled or fluorescent substrate specific to the transporter being investigated.

    • The incubation proceeds for a defined period, ensuring the measurement is within the linear range of uptake.

  • Measurement and Analysis:

    • The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove all extracellular substrate.

    • The cells are lysed, and the amount of intracellular substrate is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

    • The percent inhibition at each this compound concentration is calculated relative to the control wells (no inhibitor).

    • The data are plotted, and a non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of substrate transport).

cluster_workflow Experimental Steps cluster_analysis Data Analysis A Seed Transporter-Expressing Cells in Plate B Pre-incubate with This compound (Inhibitor) A->B C Add Radiolabeled Transporter Substrate B->C D Incubate (37°C) C->D E Stop Reaction & Wash Cells D->E F Lyse Cells & Measure Intracellular Radioactivity E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 Value G->H

References

Methodological & Application

Application Notes: Raltegravir In Vitro Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Raltegravir (brand name Isentress) is a potent antiretroviral drug belonging to the integrase strand transfer inhibitor (INSTI) class.[1][2] It is a critical component of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] this compound targets the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[3][4] In vitro cell culture assays are fundamental for evaluating the antiviral activity of compounds like this compound, determining their potency against different viral strains, and studying the emergence of drug resistance. This document provides detailed protocols for assessing the in vitro efficacy of this compound.

Mechanism of Action

This compound specifically inhibits the strand transfer step of HIV DNA integration.[5] After the virus enters a host cell, its RNA is reverse-transcribed into linear double-stranded DNA.[1] The viral integrase enzyme then processes the 3' ends of this viral DNA. The pre-integration complex, containing the processed viral DNA and integrase, is transported into the nucleus. This compound binds to the active site of the integrase within this complex, chelating essential magnesium ions and preventing the enzyme from covalently inserting, or "transferring," the viral DNA strands into the host chromosome.[5] This action effectively halts the viral replication cycle.[1]

Caption: this compound's mechanism of action targeting HIV integrase.

Data Presentation: In Vitro Potency of this compound

The following table summarizes the in vitro activity of this compound against various viral strains and in different assay formats. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are presented to quantify the drug's potency.

Target Virus/EnzymeCell Line / Assay TypePotency MetricValue (nM)Reference(s)
HIV-1 (IIIB)MT-4 CellsEC501.4 - 1.8[6]
HIV-1 (NL4-3)MT-2 CellsEC500.50[7]
HIV-2 (ROD9)MT-2 CellsEC500.55[7]
HIV-2 (Wild-Type Strains)Single-cycle assayEC502.6 - 20[7]
VSV-G Pseudotyped HIVMT-4 CellsEC502.0[6]
HIV-1 (Various Isolates)Human T-lymphoid cellsIC9531[5][6]
Purified WT PFV IntegraseCell-free assayIC5090[6][8][9]
Purified S217Q PFV IntegraseCell-free assayIC5040[6][8][9]
Purified S217H PFV IntegraseCell-free assayIC50900[6][8][9]

Experimental Protocols

A standard method for evaluating this compound's antiviral activity involves infecting a susceptible T-cell line with HIV in the presence of varying concentrations of the drug. The inhibition of viral replication is then quantified after several days.

Raltegravir_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis cluster_controls Controls A1 1. Culture MT-4 Cells B1 4. Seed MT-4 Cells in 96-well Plate A1->B1 A2 2. Prepare Serial Dilutions of this compound B2 5. Add this compound Dilutions to Wells A2->B2 A3 3. Prepare HIV-1 Viral Stock B3 6. Infect Cells with HIV-1 (MOI ~0.1) A3->B3 B1->B2 B2->B3 B4 7. Incubate for 5 Days at 37°C B3->B4 C1 8. Collect Supernatant B4->C1 C2 9. Quantify Viral Replication (e.g., p24 ELISA) C1->C2 C3 10. Determine EC50 Value C2->C3 Virus_Control Cells + Virus (No Drug) Cell_Control Cells Only (No Virus, No Drug)

Caption: General experimental workflow for this compound in vitro assay.
Protocol 1: HIV-1 Inhibition Assay in MT-4 Cells using p24 ELISA Endpoint

This protocol details a common method to determine the EC50 of this compound against HIV-1.

1. Materials and Reagents:

  • Cell Line: MT-4 human T-cell line.[10]

  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).

  • Compound: this compound Potassium.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).[11]

  • Equipment: 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), light microscope, centrifuges.

  • Endpoint Assay: Commercial HIV-1 p24 Antigen Capture ELISA kit.[12]

2. Cell Line Maintenance:

  • Maintain MT-4 cells in suspension in T-75 flasks with culture medium.

  • Cells typically grow in clusters.[13]

  • Subculture the cells every 2-3 days by splitting them to a seeding density of 2-3 x 10^5 cells/mL to maintain logarithmic growth.[11]

  • Ensure cell viability is >95% before starting an experiment.

3. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, create a series of 2-fold or 3-fold serial dilutions in culture medium, ranging from concentrations of approximately 0.0001 µM to 1 µM.[6][8]

  • Cell Seeding: Harvest MT-4 cells, count them, and adjust the concentration to 1 x 10^6 cells/mL. Add 50 µL of this cell suspension to each well of a 96-well plate (5 x 10^4 cells/well).

  • Treatment: Add 50 µL of the prepared this compound dilutions to the appropriate wells in triplicate. Include "Virus Control" wells (cells with virus but no drug) and "Cell Control" wells (cells with no virus and no drug).[6]

  • Infection: Prepare a dilution of the HIV-1 viral stock to achieve a multiplicity of infection (MOI) of approximately 0.1. Add 100 µL of the diluted virus to all wells except the "Cell Control" wells. The final volume in each well will be 200 µL.[6][8]

  • Incubation: Cover the plate and incubate for 5 days at 37°C in a 5% CO2 incubator.[6][8]

4. Endpoint Measurement (p24 Antigen ELISA):

  • After the 5-day incubation, centrifuge the 96-well plate at a low speed to pellet the cells.

  • Carefully collect the cell-free supernatant from each well.

  • Quantify the amount of HIV-1 p24 core antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[12][14] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.[12]

5. Data Analysis:

  • Read the absorbance values from the ELISA plate reader.

  • Subtract the background absorbance (from "Cell Control" wells).

  • Calculate the percentage of viral inhibition for each this compound concentration relative to the "Virus Control" wells (which represent 0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Protocol 2: Alternative Endpoint Assays

1. Luciferase Reporter Gene Assay:

  • This high-throughput method uses engineered cell lines, such as TZM-bl, which contain an HIV-1 LTR promoter driving the expression of a luciferase reporter gene.[15][16]

  • Upon successful HIV infection and Tat protein expression, the LTR is activated, leading to luciferase production.[17]

  • Method: The assay is set up similarly to the p24 assay. After a shorter incubation period (typically 48 hours), a luciferase substrate is added to the cells.[18] The resulting luminescence, which is proportional to the level of viral infection, is measured on a luminometer.[17] The reduction in luminescence in drug-treated wells is used to calculate the EC50.

2. MTT Cell Viability Assay:

  • This colorimetric assay measures the cytopathic effect (CPE) of the virus on the host cells.[13]

  • HIV infection of MT-4 cells leads to significant cell death.[10][13] Antiviral agents like this compound protect the cells from this CPE.

  • Method: At the end of the 5-day incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the yellow MTT into a purple formazan product. The amount of formazan, quantified by measuring absorbance, is directly proportional to the number of living cells.[13] The EC50 is the drug concentration that provides 50% protection from virus-induced cell death.

References

Application Note: Quantification of Raltegravir in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Raltegravir in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Principle

This method utilizes reversed-phase HPLC for the separation of this compound and a stable isotope-labeled internal standard (IS), this compound-d3, from endogenous plasma components. Quantification is achieved using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). Plasma samples are prepared using a liquid-liquid extraction (LLE) technique, which offers high recovery and minimizes matrix effects.

Materials and Reagents

  • Standards: this compound (≥98.5% purity), this compound-d3 (IS, ≥98% purity)

  • Solvents: HPLC grade methanol, acetonitrile, dichloromethane, and n-hexane.[1]

  • Reagents: Formic acid, ammonium formate, and HPLC grade water.[1]

  • Biological Matrix: Drug-free human plasma, stored at -20°C or lower.[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 400 ng/mL).[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate this compound working solutions to achieve final concentrations ranging from 2.0 to 6000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 6.0 ng/mL), Medium (MQC, 2500 ng/mL), and High (HQC, 5000 ng/mL).[1] A Lower Limit of Quantification (LLOQ) QC sample at 2.0 ng/mL should also be prepared.[1]

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples (CS, QC, and unknown subject samples) at room temperature.

  • To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution and vortex for 20 seconds.[1]

  • Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds.[1]

  • Perform the extraction by adding 2.5 mL of a dichloromethane and n-hexane mixture (50:50, v/v).[1]

  • Vortex or mix on a rotospin for 10 minutes.[1]

  • Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C.[1]

  • Transfer 2.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase and inject it into the HPLC system.

HPLC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System LC-VP HPLC System (Shimadzu) or equivalent[1]
Column Chromolith RP-18e (100 mm x 4.6 mm)[1]
Column Temperature 40°C[1]
Mobile Phase 10 mM Ammonium Formate in water (pH 3.0) and Acetonitrile (30:70, v/v)[1]
Flow Rate 1.2 mL/min (with an 85:15 split, directing ~180 µL/min to the mass spectrometer)[1]
Injection Volume 40 µL[2]
Run Time Approximately 2.0 minutes[1]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer API 4000 HPLC-MS/MS or equivalent[3]
Ionization Mode Negative Ionization Electrospray (ESI)[1]
MRM Transitions This compound: m/z 443.1 → 316.1[1]
This compound-d3 (IS): m/z 446.1 → 319.0[1]
Source Temperature 450°C[4]
Ion Spray Voltage +5500 V[4]

Method Validation Summary

The bioanalytical method was validated according to US-FDA guidelines.[1]

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 2.0 - 6000 ng/mL[1]
Correlation Coefficient (r²) > 0.999[5]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC2.0< 3.1%[3]< 7.9%[2]94.8 - 106.8%[3]
LQC6.0< 3.1%[3]< 7.9%[2]97.5 - 104.4%[2]
MQC2500< 3.1%[3]< 7.9%[2]97.5 - 104.4%[2]
HQC5000< 3.1%[3]< 7.9%[2]97.5 - 104.4%[2]

Table 5: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)IS-Normalized Matrix Factor
This compound92.6%[1]0.992 - 0.999[1]
This compound-d3 (IS)91.8%[1]Not Applicable

Table 6: Stability Studies

Stability ConditionDurationResult
Freeze-Thaw 3 cyclesStable
Short-Term (Bench-Top) 6 hours at room temperatureStable
Long-Term 23 months at -20°C[3]Stable
Post-Preparative (Autosampler) 24 hours at 4°CStable

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_Acid Add 0.1% Formic Acid Add_IS->Add_Acid LLE Liquid-Liquid Extraction (DCM:Hexane) Add_Acid->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (Negative ESI) HPLC->MSMS Integration Peak Area Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

Validation Method Bioanalytical Method Validation Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Matrix Matrix Effect Method->Matrix Stability Stability Method->Stability

Caption: Key parameters of bioanalytical method validation.

References

Application Notes and Protocols for LC-MS/MS Assay of Intracellular Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of intracellular Raltegravir, a potent HIV-1 integrase inhibitor, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are compiled from validated assays and are intended to guide researchers in establishing a robust and sensitive method for intracellular drug monitoring.

Introduction

This compound is an essential component of highly active antiretroviral therapy (HAART), acting by inhibiting the HIV integrase enzyme, a critical step in the viral replication cycle.[1][2] As this compound exerts its therapeutic effect within infected cells, the quantification of its intracellular concentration is of significant interest in pharmacokinetic and pharmacodynamic studies. Monitoring intracellular drug levels can provide a more accurate measure of drug exposure at the site of action compared to plasma concentrations alone.[3] This document outlines a validated LC-MS/MS method for the sensitive and accurate determination of this compound in peripheral blood mononuclear cells (PBMCs), a key target cell type for HIV-1.

Mechanism of Action of this compound

This compound targets the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.[1][2][4] This action is a critical step in the HIV replication process. The primary route of metabolism for this compound is glucuronidation, mediated by the UGT1A1 enzyme.[5][6]

Raltegravir_Mechanism cluster_virus HIV-1 cluster_cell Host Cell Viral RNA Viral RNA ReverseTranscription Reverse Transcription Viral RNA->ReverseTranscription Reverse Transcriptase Viral DNA Viral DNA Integration Integration Viral DNA->Integration ReverseTranscription->Viral DNA Host DNA Host DNA Provirus Provirus Integration->Host DNA HIV Integrase This compound This compound This compound->Integration Inhibits Metabolism Glucuronidation (UGT1A1) This compound->Metabolism

Figure 1: Mechanism of action of this compound.

Experimental Protocols

This section details the materials and procedures for the quantification of intracellular this compound.

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 or this compound-d6 (Isotopically labeled internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phosphate-buffered saline (PBS)

  • Nyosil M25 oil (for cell processing)

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., 50% ACN in water) to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the isotopically labeled internal standard in the same manner as the this compound stock solution. A common internal standard is RAL-d6.[7]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 70% MeOH to create calibration standards and quality control (QC) samples at desired concentrations. A working internal standard solution of 0.5 ng/mL can be prepared by diluting the IS stock solution in 50% ACN:H2O.[3]

Sample Preparation: Intracellular Extraction from PBMCs

A highly efficient method for separating PBMCs from plasma and minimizing extracellular drug contamination involves a rapid spin through oil.[3]

  • Isolate PBMCs from whole blood using standard density gradient centrifugation.

  • Resuspend the cell pellet in cold PBS.

  • Carefully layer the cell suspension onto 150 µL of Nyosil M25 oil in a microcentrifuge tube.

  • Centrifuge at 17,000 x g for 1 minute at 4°C.[3]

  • Remove the aqueous layer (PBS) and wash the oil twice with 1 mL of water.

  • Aspirate the water and oil, leaving the cell pellet at the bottom of the tube.

  • Extract the intracellular contents by adding 500 µL of cold 70% MeOH to the cell pellet.[3]

  • Vortex and sonicate the sample for 30 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 20°C to pellet cellular debris.[8]

  • Transfer 200 µL of the supernatant (cell extract) to a new tube for LC-MS/MS analysis.[3][9]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column Shimadzu Shim-pack XR-ODSII 2.0 mm × 75 mm[3]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 50°C[3]
Autosampler Temp 15°C[3]
Injection Volume 20 µL[8]
Gradient Start at 25% B for 1 min, linear gradient to 90% B over 4 min, hold at 100% B for 1 min, re-equilibrate at 25% B for 2 min.[3]
Total Run Time 8 minutes[3]

Mass Spectrometry:

ParameterCondition
Instrument API 5000 Triple Quadrupole[3]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Q1/Q3 445.2/361.2[3], this compound-d6 (IS): Q1/Q3 451.35/115.10[7]

Assay Validation Parameters

The following tables summarize key validation parameters from published LC-MS/MS assays for this compound.

Table 1: Linearity and Sensitivity

ReferenceMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
Robbins et al. (2012)[3]Human Cell Extracts0.0023 - 9.20.0023
Fortuna et al. (2013)[10]Human Plasma5 - 25605
D'Avolio et al. (2008)[11]Human Plasma5 - (not specified)5
Rezk et al. (2016)[12]Human Plasma2.0 - 60002.0

Table 2: Accuracy and Precision

ReferenceConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Dev)
Robbins et al. (2012)[3]0.0023 (LLOQ)<20%<20%<20%
0.0069 - 7.4<15%<15%<15%
Fortuna et al. (2013)[10]5 - 25602.4% - 11.2%2.4% - 11.2%2.5% - 12.9%
D'Avolio et al. (2008)[11]Not specified-9.2% to 6.9%-9.2% to 6.9%-9.2% to 6.9%
Rezk et al. (2016)[12]2.0 - 50002.77% - 3.64%Not specified98.3% - 103.9%

Experimental Workflow

The overall experimental workflow for the intracellular this compound LC-MS/MS assay is depicted below.

experimental_workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Sample->PBMC_Isolation Cell_Washing Cell Washing and Resuspension (Cold PBS) PBMC_Isolation->Cell_Washing Oil_Spin Spin Through Oil (17,000 x g, 4°C) Cell_Washing->Oil_Spin Extraction Intracellular Extraction (Cold 70% MeOH) Oil_Spin->Extraction Centrifugation Centrifugation (14,000 rpm) Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2: Intracellular this compound analysis workflow.

Conclusion

The LC-MS/MS method described provides a highly sensitive and robust approach for the quantification of intracellular this compound in PBMCs. The detailed protocol and validation parameters serve as a valuable resource for researchers in the fields of pharmacology, virology, and drug development. Accurate measurement of intracellular drug concentrations is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, ultimately contributing to the optimization of HIV treatment strategies.

References

Application Notes and Protocols for Raltegravir Dosage in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of raltegravir dosage and administration for in vivo animal model studies, primarily focusing on research related to HIV-1 pre-exposure prophylaxis (PrEP) and treatment. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own experiments.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes quantitative data on this compound administration in various animal models, as reported in peer-reviewed literature.

Animal ModelStrainAdministration RouteDosageFormulation/VehicleKey Findings
MouseHumanized BALB/c-Rag1-/-γc-/- and BALB/c-Rag2-/-γc-/- (RAG-hu)Oral Gavage3.28 mg per 20g mouse (Human Equivalent Dose: 164 mg/kg)[1]Isentress® (400 mg tablet) freshly dissolved in sterile PBS[1]Fully protected mice from intravaginal HIV-1 challenge.[1]
MouseBALB/cSubcutaneous30 mg/kgLong-acting formulation: milled, γ-irradiated this compound in a sterile vehicle (5% PEG3350, 0.2% polysorbate 80, 5% mannitol in water) to a final concentration of 50 mg/mL.[2][3][4]This compound was measurable in plasma at 1 hour post-treatment and diminished below the protein-adjusted 90% inhibitory concentration (PA-IC90) within 4 days.[2]
MouseBALB/cSubcutaneous30 mg/kgThis compound dissolved in a sterile vehicle of DMSO/Solutol HS15/water (10:10:80) to a final concentration of 6 mg/mL.[5]The plasma half-life of this compound was extended compared to a control formulation.[5]
MouseNSG (NOD-scid gamma)Subcutaneous300 mg/kgLong-acting formulation as described above.[2][3][4]A single injection resulted in sustained plasma concentrations of this compound above the PA-IC90 for 4 weeks.[6]
MouseHumanized BLT (bone marrow-liver-thymus)Subcutaneous300 mg/kgLong-acting formulation as described above.[2][3][4]A single dose protected mice from two high-dose vaginal HIV challenges at 1 and 4 weeks post-administration.[7]
RatWistarOral Gavage8 mg/kgThis compound in PBS (5 mL/kg)Higher this compound concentrations were observed in the large intestine compared to plasma at 4 hours post-dose.[8]
Rhesus Macaque-Oral50 mg/kgThis compound suspension in PBSResulted in high and sustained concentrations of this compound in vaginal and rectal secretions.[2]

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

This protocol is adapted from studies using humanized mouse models for HIV research.[1]

Materials:

  • This compound (Isentress®) 400 mg tablets

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mortar and pestle or tablet crusher

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Appropriate gauge oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dosage and the number of animals. For a human equivalent dose of 164 mg/kg in mice, this corresponds to 3.28 mg per 20g mouse.[1]

  • Crush a 400 mg Isentress® tablet to a fine powder using a sterile mortar and pestle.

  • Weigh the appropriate amount of powdered this compound.

  • Resuspend the powder in a calculated volume of sterile PBS to achieve the desired final concentration for oral gavage. The volume should be appropriate for the size of the mouse (typically 100-200 µL).

  • Vortex the suspension thoroughly to ensure it is well-mixed before each administration.

  • Administer the suspension to the mice using a sterile oral gavage needle.

Preparation of Long-Acting this compound for Subcutaneous Injection in Mice

This protocol describes the formulation of a long-acting injectable suspension of this compound.[2][3][4]

Materials:

  • Milled, γ-irradiated this compound powder

  • Sterile vehicle:

    • 5% (w/v) Polyethylene glycol 3350 (PEG3350)

    • 0.2% (v/v) Polysorbate 80

    • 5% (w/v) Mannitol

    • Sterile water for injection

  • Sterile vials

  • Syringes and needles for reconstitution and administration

Procedure:

  • Prepare the sterile vehicle by dissolving PEG3350, polysorbate 80, and mannitol in sterile water for injection.

  • Aseptically add the milled, γ-irradiated this compound powder to the sterile vehicle.

  • Reconstitute the powder by gentle swirling or inversion until a homogenous suspension is formed. The final drug concentration should be 50 mg/mL.[2][3][4]

  • Visually inspect the suspension for any particulate matter before administration.

  • Administer the suspension subcutaneously to the mice in the lumbar region.[2]

Pharmacokinetic Study Workflow in Mice

Objective: To determine the pharmacokinetic profile of this compound in plasma and tissues.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound via the chosen route (e.g., oral gavage or subcutaneous injection) at the predetermined dosage.

  • Sample Collection:

    • At specified time points post-administration (e.g., 1, 2, 4, 8, 24, 48 hours), collect blood samples via retro-orbital sinus or other appropriate methods into EDTA-coated tubes.[2]

    • Immediately place the blood samples on ice.

    • For tissue analysis, euthanize a subset of animals at each time point and harvest relevant tissues (e.g., vaginal, rectal, intestinal).[1]

    • Wash the tissues with cold PBS to remove any remaining blood.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma and tissue samples at -80°C until analysis.[2]

  • Bioanalysis:

    • Determine the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[1]

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of HIV-1 Integrase

This compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. This compound binds to the active site of the integrase-viral DNA complex, preventing the "strand transfer" step of integration. This effectively blocks the virus's ability to replicate.[9][10][11]

G This compound Mechanism of Action cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Host_DNA Host DNA Integrated_Provirus Integrated Provirus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (Viral DNA + Integrase) Viral_DNA->Pre_Integration_Complex Integrase Integrase Enzyme Integrase->Pre_Integration_Complex Pre_Integration_Complex->Host_DNA Strand Transfer (Integration) This compound This compound This compound->Pre_Integration_Complex Inhibits

Caption: this compound inhibits the integration of viral DNA into the host genome.

Experimental Workflow for In Vivo Pharmacokinetic Study of this compound

This diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study of this compound in an animal model.

G Experimental Workflow for this compound Pharmacokinetic Study cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Formulation This compound Formulation Administration Drug Administration Formulation->Administration Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Administration Sample_Collection Blood & Tissue Sample Collection Administration->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

Protocol for Generating Raltegravir-Resistant HIV-1 Strains In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle. However, as with other antiretrovirals, the emergence of drug-resistant strains is a significant challenge to its long-term efficacy. Understanding the mechanisms of this compound resistance is crucial for the development of next-generation integrase inhibitors and for optimizing treatment strategies. This document provides detailed protocols for the in vitro generation of this compound-resistant HIV-1 strains, which are essential tools for studying resistance pathways, evaluating the efficacy of new drug candidates, and developing diagnostic assays.

The primary mechanism of this compound resistance involves the selection of specific mutations in the HIV-1 integrase gene.[1] Three main evolutionary pathways to high-level resistance have been identified, characterized by the primary mutations N155H, Q148R/H/K, and Y143R/C.[1] These primary mutations are often accompanied by secondary mutations that can enhance the level of resistance or compensate for a loss of viral replicative fitness.[1]

Quantitative Data Summary

The following table summarizes the fold change in resistance to this compound conferred by various single and combined mutations in the HIV-1 integrase gene. The data is compiled from in vitro studies and provides a quantitative measure of the impact of these mutations on drug susceptibility.

Primary MutationSecondary Mutation(s)Fold Change in IC50 vs. Wild-TypeReference(s)
N155H-10 - 25[2]
Q148H/R/K-10 - 25[2]
Y143R/C->10[3]
G140SQ148HHighly resistant[4]
E92QN155H>150[5]
G140SQ148R/H/KHigh-level resistance[5]

Experimental Protocols

Preparation of this compound Stock Solution

A consistent and accurately prepared stock solution of this compound is critical for reproducible in vitro resistance selection studies.

Materials:

  • This compound potassium salt

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the appropriate amount of this compound potassium salt in DMSO.

  • For cell culture experiments, further dilute the DMSO stock solution in sterile, nuclease-free water or cell culture medium to the desired working concentration. It is recommended to prepare fresh dilutions for each experiment.

  • Store the high-concentration DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Selection of this compound-Resistant HIV-1: Dose-Escalation Method

This method involves passaging HIV-1 in the presence of gradually increasing concentrations of this compound, which selects for the emergence of resistant variants.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, H9, or SupT1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum and antibiotics)

  • Wild-type HIV-1 strain (e.g., NL4-3, IIIB, or HXB2)

  • This compound stock solution

  • p24 antigen ELISA kit or reverse transcriptase activity assay

Protocol:

  • Determine the 50% effective concentration (EC50) of this compound for the wild-type HIV-1 strain in the chosen cell line.

  • Initiate the selection by infecting a culture of HIV-1 permissive cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of this compound at a concentration equal to the EC50.

  • Monitor the culture for signs of viral replication, such as cytopathic effect (CPE), or by measuring p24 antigen levels or reverse transcriptase activity in the culture supernatant.

  • When viral replication is detected (i.e., a significant increase in p24 antigen or CPE), harvest the culture supernatant containing the virus.

  • Use the harvested virus to infect a fresh culture of cells in the presence of a 2- to 3-fold higher concentration of this compound.

  • Repeat the process of infection, monitoring, and passaging with increasing concentrations of this compound.

  • Continue the dose escalation until the virus can replicate in the presence of high concentrations of this compound (e.g., >100-fold the initial EC50).

  • At various passages, harvest viral RNA from the culture supernatant for genotypic analysis of the integrase gene.

In Vitro Selection of this compound-Resistant HIV-1: High Multiplicity of Infection (MOI) Method

This method uses a high initial viral inoculum at a fixed, sub-optimal concentration of this compound to accelerate the selection of resistant mutants.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 or H9)

  • Complete cell culture medium

  • Wild-type HIV-1 strain (e.g., NL4-3 or IIIB)

  • This compound stock solution

  • p24 antigen ELISA kit or reverse transcriptase activity assay

Protocol:

  • Infect a culture of HIV-1 permissive cells with the wild-type virus at a high multiplicity of infection (e.g., MOI of 0.1 to 1.0) in the presence of a fixed concentration of this compound (typically 2-5 times the EC50).

  • Maintain the culture, periodically replacing the medium with fresh medium containing the same concentration of this compound.

  • Monitor the culture for viral replication.

  • Once robust viral replication is established, harvest the virus and perform genotypic analysis of the integrase gene to identify resistance mutations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Resistance Selection cluster_analysis Analysis cluster_outcome Outcome virus_stock HIV-1 Wild-Type Virus Stock infection Infection of Cells with HIV-1 virus_stock->infection cell_culture HIV-1 Permissive Cell Culture cell_culture->infection raltegravir_prep This compound Stock Solution drug_pressure Application of This compound raltegravir_prep->drug_pressure infection->drug_pressure passaging Serial Passaging drug_pressure->passaging passaging->drug_pressure Increase Concentration genotypic Genotypic Analysis (Integrase Sequencing) passaging->genotypic phenotypic Phenotypic Analysis (IC50 Determination) passaging->phenotypic resistant_strain This compound-Resistant HIV-1 Strain genotypic->resistant_strain phenotypic->resistant_strain

Caption: Experimental workflow for generating this compound-resistant HIV-1.

raltegravir_resistance_pathways This compound This compound N155H N155H This compound->N155H Q148 Q148R/H/K This compound->Q148 Y143 Y143R/C This compound->Y143 sec_N155H L74M, E92Q, T97A, V151I N155H->sec_N155H sec_Q148 E138A/K, G140A/S Q148->sec_Q148 sec_Y143 L74M, T97A Y143->sec_Y143

Caption: Major pathways of HIV-1 resistance to this compound.

Phenotypic Analysis of this compound Resistance

The TZM-bl reporter gene assay is a widely used method for determining the phenotypic susceptibility of HIV-1 strains to antiretroviral drugs.

Materials:

  • TZM-bl cells

  • Complete cell culture medium

  • Resistant and wild-type HIV-1 viral stocks

  • This compound stock solution

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the wells of the 96-well plate.

  • Add a standardized amount of either the resistant or wild-type virus to each well. Include control wells with no drug and no virus.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of viral replication versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotypic Analysis of this compound Resistance

Genotypic analysis involves sequencing the HIV-1 integrase gene to identify mutations associated with this compound resistance.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers for amplification of the HIV-1 integrase gene

  • DNA sequencing reagents and equipment

Protocol:

  • Extract viral RNA from the supernatant of infected cell cultures.

  • Perform reverse transcription followed by PCR (RT-PCR) to amplify the integrase coding region of the HIV-1 pol gene. A nested PCR approach is often used to increase sensitivity and specificity.

  • Purify the PCR product.

  • Sequence the purified PCR product using standard Sanger sequencing or next-generation sequencing methods.

  • Align the resulting sequence with a wild-type reference sequence to identify amino acid substitutions associated with this compound resistance.

References

Application Notes and Protocols for Raltegravir Solution Preparation in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Raltegravir solutions for use in various cell-based experiments. This compound is a potent and selective HIV-1 integrase strand transfer inhibitor.[1][2][3] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for proper handling and solution preparation.

PropertyValue
Molecular Formula C₂₀H₂₁FN₆O₅[1]
Molecular Weight 444.4 g/mol [1]
Appearance White to off-white powder[4]
pKa 6.3, 6.7[4][5]
Storage Temperature Store at 20-25°C (68-77°F) or -20°C for long-term storage.[1][4][6][7]
Stability Stable as a solid. Reconstituted solutions should be used fresh; aqueous solutions should not be stored for more than one day.[8] Stock solutions in DMSO can be stored at -80°C.[9] this compound chewable tablets are stable for 30 minutes when crushed in water, apple juice, or breast milk.[10]

Solubility Data

The choice of solvent is critical for preparing this compound stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for in vitro studies.

SolventSolubility
DMSO 89 mg/mL (200.26 mM).[11] Note: Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[11][12] this compound potassium salt: ≥13.53 mg/mL in DMSO with ultrasonic.[13]
Water Insoluble.[11] However, solubility increases with pH. At pH 9.9, the solubility is approximately 71 mg/mL.[4][14] this compound potassium salt is soluble at ≥25.2 mg/mL in H₂O.[13]
Ethanol Insoluble.[11] Very slightly soluble.[4]
Methanol Slightly soluble.[4]
Acetonitrile Very slightly soluble.[4]
Isopropanol Insoluble.[4]
1:1 DMSO:PBS (pH 7.2) Approximately 0.5 mg/mL (for this compound potassium salt).[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for cell-based assays.

Materials:

  • This compound powder (free acid, MW: 444.4 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 4.44 mg of this compound powder.

  • Adding Solvent: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid overheating.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to achieve the desired final concentrations in cell culture medium. It is crucial to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤0.5% is generally well-tolerated by most cell lines.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., RPMI 1640, DMEM) supplemented as required for the specific cell line.

  • Sterile polypropylene tubes or 96-well plates.

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working stock, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. Mix well by gentle pipetting.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM solution, take 10 µL of the 100 µM intermediate stock and add it to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to account for any effects of the solvent on the cells.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to the cell cultures as per the experimental design. For instance, in a typical antiviral assay using MT-4 cells, cells are suspended in fresh culture medium in 96-well plates in the presence of a range of this compound concentrations (e.g., 0.0001 µM - 1 µM).[11][15]

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of HIV Integrase

This compound is an integrase strand transfer inhibitor (INSTI).[16] It targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.[2][3][17] By binding to the active site of integrase, this compound blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.[16][17]

Raltegravir_Mechanism_of_Action cluster_nucleus Host Cell Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA Strand Transfer Inhibition Inhibition Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus This compound This compound This compound->PIC

Caption: this compound inhibits the strand transfer step of HIV DNA integration.

Experimental Workflow for this compound Solution Preparation and Cell Treatment

The following workflow diagram illustrates the key steps from receiving the compound to treating cells in a typical in vitro experiment.

Raltegravir_Workflow Start Receive this compound Powder Weigh Accurately Weigh 4.44 mg this compound Start->Weigh Dissolve Dissolve in 1.0 mL Anhydrous DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -20°C / -80°C Stock->Aliquot Dilute Prepare Intermediate & Serial Dilutions in Cell Culture Medium Aliquot->Dilute Treat Treat Cells with Working Solutions Dilute->Treat Control Prepare Vehicle Control (DMSO) Dilute->Control End Incubate and Analyze Treat->End Control->Treat

Caption: Workflow for preparing this compound solutions for cell-based assays.

References

Flow Cytometry Protocols for Monitoring Cellular Responses to Raltegravir Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir is an antiretroviral drug that functions as an integrase strand transfer inhibitor (INSTI), effectively blocking the integration of the HIV-1 viral DNA into the host cell genome, a critical step in the viral replication cycle.[1][2][3][4] Beyond its established role in HIV therapy, emerging research indicates that this compound may also induce apoptosis and DNA damage in certain cancer cell lines, such as multiple myeloma.[5][6] This suggests a potential for repurposing this compound as an anti-cancer agent. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of various cellular parameters at the single-cell level. This document provides detailed protocols for utilizing flow cytometry to assess the effects of this compound treatment on cells, with a focus on apoptosis and cell cycle progression. These protocols are designed to be adaptable for various cell types and experimental questions.

This compound's Mechanism of Action and Cellular Effects

This compound's primary mechanism of action is the inhibition of the HIV-1 integrase enzyme.[2][3][4][7] This enzyme is responsible for inserting the viral DNA into the host cell's chromosome. By binding to the active site of the integrase, this compound prevents this integration, thereby halting the viral life cycle.[3]

In the context of cancer research, studies have shown that this compound can induce apoptosis and lead to the accumulation of DNA damage in multiple myeloma cells.[5] This off-target effect is of significant interest for drug repurposing. The precise signaling pathways leading to these effects are still under investigation, but they likely involve the cellular response to DNA damage.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize potential quantitative data that could be obtained from flow cytometry experiments on cells treated with this compound. The values presented are hypothetical and will vary depending on the cell type, this compound concentration, and duration of treatment.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.0 ± 2.53.0 ± 1.02.0 ± 0.5
This compound (Low Dose)80.0 ± 4.012.0 ± 2.08.0 ± 1.5
This compound (High Dose)50.0 ± 5.025.0 ± 3.025.0 ± 4.0
Staurosporine (Positive Control)10.0 ± 3.040.0 ± 5.050.0 ± 6.0

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.0 ± 3.025.0 ± 2.015.0 ± 1.5
This compound (Low Dose)65.0 ± 4.020.0 ± 2.515.0 ± 2.0
This compound (High Dose)75.0 ± 5.010.0 ± 3.015.0 ± 2.5
Nocodazole (Positive Control)10.0 ± 2.015.0 ± 3.075.0 ± 5.0

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[8][9]

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with various concentrations of this compound or a vehicle control for the desired time period.

    • Harvest cells, including both adherent and floating cells, to ensure all apoptotic cells are collected.[8] For adherent cells, use a gentle dissociation method like trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[8][10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[10]

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) in this compound-treated cells.[12][13]

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.[14]

    • Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes.[14]

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[14]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14] The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve the resolution of the DNA content histograms.[14]

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Visualizations

Raltegravir_Signaling_Pathway cluster_0 HIV Replication Cycle cluster_1 Potential Off-Target Effects Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Host Chromosome Host Chromosome Integrase Integrase Integrase->Viral DNA This compound This compound This compound->Integrase Inhibits DNA Damage DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Leads to Raltegravir_effect This compound Raltegravir_effect->DNA Damage Induces

Caption: this compound's mechanism of action and potential off-target effects.

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Annexin V / PI Staining Annexin V / PI Staining Staining->Annexin V / PI Staining Ethanol Fixation & PI Staining Ethanol Fixation & PI Staining Staining->Ethanol Fixation & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation Annexin V / PI Staining->Flow Cytometry Analysis Ethanol Fixation & PI Staining->Flow Cytometry Analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.

References

Application Notes and Protocols: Raltegravir in HIV Eradication Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Raltegravir in HIV eradication research. This compound, an integrase strand transfer inhibitor (INSTI), has been a key tool in understanding and attempting to reduce the latent HIV reservoir. This document summarizes key quantitative data from clinical studies, provides detailed protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction

This compound functions by inhibiting the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[1][2][3][4] This mechanism of action has made it a focal point in HIV cure research, as preventing integration is a critical step in stopping the establishment of long-term viral reservoirs.[1][2][3] Studies have explored its role in treatment intensification to reduce the size of the latent reservoir, with varying results.[5][6][7]

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key research studies investigating the effect of this compound on HIV reservoirs.

Table 1: Effect of this compound Intensification on HIV Proviral DNA

StudyParticipant GroupTreatment ArmsDurationKey Finding on Proviral DNA
NCT00631449[7]ART-suppressed with suboptimal CD4+ responseThis compound intensification vs. Placebo24 weeksNo significant difference in the change in proviral DNA levels between groups (P = 0.60).[7]
Unnamed trial[6]Long-term virologically suppressed men on HAARTThis compound intensification vs. Placebo96 weeksNo significant difference in blood or gut proviral loads at 48 or 96 weeks.[6]
Pilot Study[8]Multidrug-resistant HIV-infected patientsThis compound-based salvage therapy24 weeksA significant decline in proviral DNA was observed (P=0.01).[8]
Early HIV Infection Study[5]Early HIV infectionStandard cART vs. cART + this compound and Maraviroc48 weeksNo significant difference in the rate of decline of proviral gut HIV DNA.[5]

Table 2: Effect of this compound on Cell-Associated HIV RNA

StudyParticipant GroupTreatment ArmsDurationKey Finding on Cell-Associated HIV RNA
NCT00631449[7]ART-suppressed with suboptimal CD4+ responseThis compound intensification vs. Placebo24 weeksNo significant effect on cell-associated RNA levels (P = 0.90).[7]
Early HIV Infection Study[5]Early HIV infectionStandard cART vs. cART + this compound and Maraviroc48 weeksNo significant difference in the rate of decline of CD4+ T cell-associated HIV RNA.[5]

Table 3: Effect of this compound on Viral Load and Other Markers

StudyParticipant GroupTreatment ArmsDurationKey Finding
Pilot Study[8]Multidrug-resistant HIV-infected patientsThis compound-based salvage therapy24 weeksIncrease in the 2-LTR unintegrated/total DNA ratio (P=0.06).[8]
Early HIV Infection Pilot Study[9]Early HIV infectionStandard triple ART vs. Standard triple ART + this compound96 weeksMore rapid first phase plasma HIV RNA decay in the this compound group (P = 0.037).[9]
STARTMRK[3][10]Treatment-naïve patientsThis compound-based vs. Efavirenz-based regimen156 weeksThis compound was superior to efavirenz in reducing viral load to <50 copies/ml at 156 weeks (85% vs 79%).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its impact on the HIV reservoir.

Raltegravir_Mechanism_of_Action cluster_host_cell Host Cell cluster_nucleus HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) (contains Integrase and HIV DNA) HIV_DNA->Pre_Integration_Complex Nucleus Nucleus Pre_Integration_Complex->Nucleus Nuclear Import Integrase Integrase Integrated_Provirus Integrated Provirus Host_DNA Host Chromosomal DNA Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Integrase->Strand_Transfer catalyzes This compound This compound This compound->Integrase inhibits Strand_Transfer->Integrated_Provirus

Caption: Mechanism of action of this compound in preventing HIV DNA integration.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., ART-suppressed) Baseline_Sampling Baseline Sampling (Blood, Tissue Biopsy) Patient_Recruitment->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Treatment_Intensification This compound Intensification Randomization->Treatment_Intensification Placebo_Control Placebo Control Randomization->Placebo_Control Follow_up_Sampling Follow-up Sampling (Multiple time points) Treatment_Intensification->Follow_up_Sampling Placebo_Control->Follow_up_Sampling PBMC_Isolation PBMC/CD4+ T Cell Isolation Follow_up_Sampling->PBMC_Isolation Nucleic_Acid_Extraction Nucleic Acid Extraction (DNA and RNA) PBMC_Isolation->Nucleic_Acid_Extraction Reservoir_Quantification Reservoir Quantification Assays Nucleic_Acid_Extraction->Reservoir_Quantification Data_Analysis Data Analysis and Comparison Reservoir_Quantification->Data_Analysis

References

Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir, a potent antiretroviral drug, is a cornerstone of HIV-1 treatment, functioning as an integrase strand transfer inhibitor. However, its therapeutic efficacy can be enhanced by overcoming challenges such as low bioavailability and the need for frequent dosing. Nanoparticle-based delivery systems offer a promising strategy to improve the pharmacokinetic profile of this compound, enabling sustained release and targeted delivery. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles, primarily focusing on Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.

Table 1: this compound-Loaded PLGA Nanoparticles

Formulation MethodPolymerDrug/ProdrugAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Emulsion-Solvent EvaporationPLGAThis compound + Efavirenz81.8 ± 6.40.15 ± 0.02-23.18 ± 7.1855.5 ± 5.61-[1]
Single EmulsionPLGAThis compound---3.00.3[2]
Single EmulsionPLGAProdrug 3---~60~6[2]
Single EmulsionPLGAProdrug 4---~75~7.5[2]

Table 2: this compound Prodrug-Loaded PLGA Nanoparticles

Prodrug AnalogEncapsulation Efficiency (%)Percent Loading (wt %)IC50 (nM) of Nanoparticle Formulation
This compound (RAL)3.00.33.2 ± 0.2
Prodrug 3>60>62.9 ± 0.4
Prodrug 4>70>74.6 ± 0.3
Prodrug 7~20~227 ± 2

Data synthesized from multiple sources to provide a comprehensive overview.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles.

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs or prodrugs of this compound within a PLGA matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound or this compound prodrug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Vortex mixer

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA in 2 mL of dichloromethane to achieve a 5% w/v solution.

    • Add this compound or its prodrug to the PLGA solution at a 10 wt% ratio relative to the polymer (10 mg of drug). Ensure complete dissolution.[2]

  • Aqueous Phase Preparation:

    • Prepare a 5% w/v aqueous solution of poly(vinyl alcohol) (PVA).

  • Emulsification:

    • Add the organic phase dropwise to 4 mL of the aqueous PVA solution while continuously vortexing.[2]

    • Emulsify the mixture using a probe sonicator (e.g., 500W) with a microtip probe. Perform four sonication intervals of 10 seconds each at 38% amplitude, with vortexing between each interval to ensure a homogenous emulsion.[2] Keep the sample in an ice bath during sonication to prevent overheating.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger volume of deionized water (e.g., 50 mL) and stir on a magnetic stirrer at room temperature for at least 3 hours to allow for the complete evaporation of the dichloromethane.[4]

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 14,000 rpm for 10 minutes at 4°C.[2]

    • Discard the supernatant containing residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure thorough washing.[2]

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 20 wt% sucrose).[2]

    • Freeze the suspension at -80°C.

    • Lyophilize the frozen sample for 24 hours to obtain a dry nanoparticle powder.

    • Store the lyophilized nanoparticles at -80°C until further use.[2]

Protocol 2: Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This method is often preferred for its simplicity and is suitable for drugs soluble in water-miscible organic solvents.

Materials:

  • PLGA

  • This compound or this compound prodrug

  • Acetone

  • PVA

  • Deionized water

  • Syringe pump

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Co-dissolve PLGA (at a concentration of 20 mg/mL) and the this compound prodrug (at 10 wt% relative to PLGA) in acetone.[2]

  • Aqueous Phase Preparation:

    • Prepare a 0.3% w/v aqueous solution of PVA.

  • Nanoprecipitation:

    • Using a syringe pump, add the organic phase to the continuously stirred aqueous PVA solution at a controlled flow rate of 7 mL/min.[2] Nanoparticles will form instantaneously.

  • Solvent Removal:

    • Immediately following the addition of the organic phase, remove the acetone using a rotary evaporator.[2]

  • Nanoparticle Collection and Purification:

    • Wash the nanoparticles three times with deionized water by centrifugation at 14,000 rpm for 10 minutes at 4°C to remove residual surfactant and unencapsulated drug.[2]

  • Lyophilization:

    • Resuspend the washed nanoparticles in deionized water containing 20 wt% sucrose as a lyoprotectant.[2]

    • Freeze the suspension at -80°C and then lyophilize for 24 hours.

    • Store the lyophilized powder at -80°C.[2]

Protocol 3: Characterization of this compound-Loaded Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).

  • Sample Preparation:

    • For size and PDI measurements, resuspend a small amount of lyophilized nanoparticles in Milli-Q water.[2]

    • For zeta potential measurement, resuspend the nanoparticles in 10 mM NaCl solution at pH 7.[2]

  • Measurement:

    • Perform the DLS analysis according to the instrument's operating procedure to obtain the average particle size (Z-average), PDI, and zeta potential.

B. Drug Loading and Encapsulation Efficiency

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector for this compound.

  • Sample Preparation:

    • Accurately weigh a known mass of lyophilized this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO) to ensure complete release of the encapsulated drug.[2]

  • HPLC Analysis:

    • Quantify the amount of this compound in the dissolved nanoparticle solution using a validated HPLC method with a standard calibration curve for this compound.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4) or cell culture medium

  • Incubator shaker (37°C)

  • Centrifuge

  • HPLC system

Procedure:

  • Release Medium: Prepare a suitable release medium (e.g., PBS pH 7.4 or cell culture medium) to maintain sink conditions (drug concentration in the medium should not exceed 10% of its solubility).[2]

  • Sample Preparation:

    • Disperse a known amount of this compound-loaded nanoparticles in a defined volume of the release medium in multiple microcentrifuge tubes.

  • Incubation:

    • Incubate the tubes at 37°C in a shaker.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), remove a tube from the incubator.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the released drug.

  • Analysis:

    • Analyze the concentration of this compound in the supernatant using a validated HPLC method.[2]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the nanoparticles.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Action

This compound inhibits the strand transfer step of HIV-1 integrase, preventing the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Nucleus Viral RNA Viral RNA Viral DNA (Reverse Transcription) Viral DNA (Reverse Transcription) Viral RNA->Viral DNA (Reverse Transcription) Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA (Reverse Transcription)->Pre-Integration Complex (PIC) Strand Transfer Strand Transfer Pre-Integration Complex (PIC)->Strand Transfer HIV Integrase Host DNA Host DNA Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Integration This compound This compound This compound->Strand Transfer Inhibits

Mechanism of this compound Inhibition of HIV Integrase.
Experimental Workflow: Nanoparticle Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-loaded PLGA nanoparticles.

Nanoparticle_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation Organic Phase (PLGA + this compound) Organic Phase (PLGA + this compound) Emulsification / Nanoprecipitation Emulsification / Nanoprecipitation Organic Phase (PLGA + this compound)->Emulsification / Nanoprecipitation Solvent Evaporation / Removal Solvent Evaporation / Removal Emulsification / Nanoprecipitation->Solvent Evaporation / Removal Aqueous Phase (Surfactant) Aqueous Phase (Surfactant) Aqueous Phase (Surfactant)->Emulsification / Nanoprecipitation Washing & Centrifugation Washing & Centrifugation Solvent Evaporation / Removal->Washing & Centrifugation Lyophilization Lyophilization Washing & Centrifugation->Lyophilization Dry Nanoparticle Powder Dry Nanoparticle Powder Lyophilization->Dry Nanoparticle Powder Particle Size & PDI (DLS) Particle Size & PDI (DLS) Dry Nanoparticle Powder->Particle Size & PDI (DLS) Zeta Potential (DLS) Zeta Potential (DLS) Dry Nanoparticle Powder->Zeta Potential (DLS) Drug Loading & EE (HPLC) Drug Loading & EE (HPLC) Dry Nanoparticle Powder->Drug Loading & EE (HPLC) In Vitro Drug Release In Vitro Drug Release Dry Nanoparticle Powder->In Vitro Drug Release Cellular Uptake Studies Cellular Uptake Studies Dry Nanoparticle Powder->Cellular Uptake Studies

Workflow for this compound Nanoparticle Formulation and Evaluation.
Logical Relationship: Cellular Uptake of Nanoparticles

This diagram outlines the primary endocytic pathways involved in the cellular uptake of nanoparticles.

Cellular_Uptake cluster_membrane Cell Membrane Nanoparticles Nanoparticles Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Nanoparticles->Clathrin-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Nanoparticles->Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis Nanoparticles->Macropinocytosis Early Endosome Early Endosome Clathrin-mediated Endocytosis->Early Endosome Caveosome Caveosome Caveolae-mediated Endocytosis->Caveosome Macropinosome Macropinosome Macropinocytosis->Macropinosome Late Endosome / Lysosome Late Endosome / Lysosome Early Endosome->Late Endosome / Lysosome Intracellular Trafficking Endoplasmic Reticulum / Golgi Endoplasmic Reticulum / Golgi Caveosome->Endoplasmic Reticulum / Golgi Intracellular Trafficking Macropinosome->Late Endosome / Lysosome Intracellular Trafficking Drug Release Drug Release Late Endosome / Lysosome->Drug Release

Cellular Uptake Pathways for Nanoparticles.

References

Application Notes and Protocols for the Development of Long-Acting Injectable Raltegravir Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir, a potent integrase strand transfer inhibitor, is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. However, the requirement for daily oral administration can present challenges to patient adherence, potentially leading to suboptimal therapeutic outcomes and the emergence of drug resistance. The development of long-acting injectable (LAI) formulations of this compound offers a promising strategy to improve patient adherence, maintain consistent therapeutic drug exposure, and enhance the overall efficacy of HIV treatment and prevention.[1]

This document provides detailed application notes and protocols for two primary strategies in the development of LAI this compound: the Prodrug Approach and the Nanosuspension Approach . These guidelines are intended to equip researchers and drug development professionals with the necessary information to formulate and characterize long-acting this compound formulations for preclinical and clinical evaluation.

I. Formulation Strategy 1: The Prodrug Approach

The prodrug strategy involves the chemical modification of the parent this compound molecule to create a derivative with altered physicochemical properties, such as increased lipophilicity, which promotes the formation of a depot upon injection and allows for slow release of the active drug over an extended period. A notable example is the aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrug of this compound.[1]

Quantitative Data Summary: this compound Amino-AOCOM Prodrug
ParameterValueSpecies/SystemReference
In Vitro Release Half-Life (t½) 19.3 days50% PBS (pH 7.4, 34°C)[1]
Cumulative In Vitro Release (45 days) 82.1%50% PBS (pH 7.4, 34°C)[1]
In Vivo Half-Life of released this compound (t½) 3.18 hoursBALB/c Mice[1]
Fold-Increase in this compound Half-Life (In Vivo) 4.2-fold (compared to unmodified RAL)BALB/c Mice[1]
Maximum Plasma Concentration (Cmax) of released RAL 6.59 µg/mLBALB/c Mice[1]
Time to Cmax (Tmax) of released RAL 0.42 hoursBALB/c Mice[1]
Experimental Protocols: Prodrug Approach

1. Synthesis of this compound Amino-AOCOM Prodrug (General Scheme)

  • Objective: To synthesize a long-acting prodrug of this compound.

  • Principle: This protocol outlines a multi-step synthesis to attach a pH-sensitive amino-AOCOM ether moiety to this compound. The release of the parent drug occurs via a pH-dependent intramolecular cyclization reaction.[1]

  • Materials: this compound, appropriate amino-AOCOM linker precursors, solvents (e.g., Dichloromethane), reagents for activation and coupling, purification materials (e.g., silica gel for chromatography).

  • Protocol:

    • Step 1: Synthesis of the Amino-AOCOM Linker: Synthesize the linker with a desired methylene spacer length (e.g., six-methylene spacer) to control the rate of cyclization and drug release.[1] This typically involves standard organic synthesis techniques.

    • Step 2: Activation of the Linker: Activate the linker to facilitate its conjugation to this compound.

    • Step 3: Conjugation to this compound: React the activated linker with this compound in an appropriate solvent system. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Step 4: Purification: Purify the resulting prodrug using column chromatography or recrystallization to remove unreacted starting materials and byproducts.

    • Step 5: Characterization: Confirm the structure and purity of the synthesized prodrug using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. In Vitro Drug Release Assay

  • Objective: To determine the rate and extent of this compound release from the prodrug under physiological conditions.

  • Materials: this compound prodrug, 50% Phosphate Buffered Saline (PBS, pH 7.4), incubator (34°C), HPLC system with UV detector, LC-MS system.

  • Protocol:

    • Prepare a stock solution of the this compound prodrug.

    • Incubate a known concentration (e.g., 100 µM) of the prodrug in 50% PBS at 34°C to mimic subcutaneous tissue conditions.[1]

    • At predetermined time points (e.g., daily for several weeks), withdraw aliquots from the incubation mixture.

    • Analyze the aliquots by HPLC and LC-MS to quantify the concentration of both the remaining prodrug and the released this compound.[1]

    • Construct a calibration curve for this compound to determine its concentration in the samples.[1]

    • Plot the cumulative percentage of this compound released as a function of time to determine the release profile and half-life.[1]

3. In Vivo Pharmacokinetic (PK) Study in Mice

  • Objective: To evaluate the pharmacokinetic profile of the this compound prodrug and the released active drug in an animal model.

  • Materials: this compound prodrug, sterile vehicle (e.g., DMSO/Solutol HS15/water), BALB/c mice, blood collection supplies, LC-MS/MS system.

  • Protocol:

    • Formulate the this compound prodrug in a sterile vehicle suitable for subcutaneous injection at a target concentration (e.g., 6 mg/mL).[1]

    • Administer a single subcutaneous dose (e.g., 30 mg/kg) of the formulated prodrug to a cohort of mice.[1] A control group receiving unmodified this compound should also be included.

    • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection.[1]

    • Process the blood samples to obtain plasma.

    • Extract the prodrug and this compound from the plasma samples.

    • Quantify the concentrations of both the prodrug and this compound in the plasma using a validated LC-MS/MS method.[1]

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software.[1]

G cluster_0 Prodrug Development Workflow synthesis 1. Prodrug Synthesis (e.g., Amino-AOCOM) purification 2. Purification & Characterization (HPLC, NMR, MS) synthesis->purification formulation 3. Sterile Formulation (Vehicle Selection) purification->formulation in_vitro 4. In Vitro Release Study (PBS, 34°C) formulation->in_vitro in_vivo 5. In Vivo PK Study (Mice/NHP) formulation->in_vivo analysis 6. Data Analysis (PK Parameters) in_vitro->analysis in_vivo->analysis

Workflow for this compound Prodrug Development and Evaluation.

II. Formulation Strategy 2: The Nanosuspension Approach

The nanosuspension approach focuses on reducing the particle size of this compound to the sub-micron range. This increases the surface area-to-volume ratio, leading to enhanced dissolution and the potential for a sustained-release profile when formulated with appropriate stabilizers and administered as an injectable depot. This method is particularly suitable for poorly water-soluble drugs.

Quantitative Data Summary: this compound Nanosuspension
ParameterValueSpecies/SystemReference
Formulation Composition Milled this compound in 5% PEG 3350, 0.2% Polysorbate 80, 5% Mannitol in waterN/A[1]
Final Drug Concentration 50 mg/mLN/A
In Vivo Dose (Mice) 7.5 mg (single subcutaneous injection)BLT Mice[2]
In Vivo Dose (Macaques) 160 mg (single subcutaneous injection)Rhesus Macaques[2]
Pharmacokinetic Outcome Plasma concentrations comparable to 400 mg oral twice-daily dose in humans at 2 weeks post-injection.BLT Mice & Rhesus Macaques[2]
Particle Size Protocol Provided BelowN/A
Drug Loading / Encapsulation Efficiency Protocol Provided BelowN/A
Experimental Protocols: Nanosuspension Approach

1. Preparation of this compound Nanosuspension via Wet Milling

  • Objective: To produce a stable, sterile nanosuspension of this compound with a controlled particle size.

  • Principle: Wet milling is a top-down process that uses mechanical attrition to reduce the particle size of a drug suspended in a liquid dispersion medium containing stabilizers.

  • Materials: this compound (micronized), Polyethylene glycol 3350 (PEG 3350), Polysorbate 80, Mannitol, Water for Injection, Milling media (e.g., zirconia beads), Planetary ball mill or similar milling equipment.

  • Protocol:

    • Vehicle Preparation: Prepare the sterile vehicle by dissolving 5% (w/v) PEG 3350, 0.2% (w/v) Polysorbate 80, and 5% (w/v) Mannitol in Water for Injection.[1]

    • Premixing: Disperse the micronized this compound powder into the vehicle to create a pre-suspension.

    • Milling:

      • Transfer the pre-suspension to the milling chamber containing zirconia beads (e.g., 0.3 mm diameter).

      • Mill the suspension at a controlled temperature and speed for a predetermined duration (e.g., 24 hours). The optimal milling parameters (speed, time, bead size) should be determined experimentally to achieve the desired particle size.

    • Separation: Separate the nanosuspension from the milling media.

    • Sterilization: The this compound raw material can be γ-irradiated prior to formulation, or the final nanosuspension can be terminally sterilized if stable.[1]

    • Final Formulation: Adjust the final concentration to the target, e.g., 50 mg/mL.

2. Characterization of the Nanosuspension

  • Objective: To determine the critical quality attributes of the this compound nanosuspension.

  • A. Particle Size and Polydispersity Index (PDI) Analysis:

    • Method: Dynamic Light Scattering (DLS).

    • Protocol:

      • Dilute an aliquot of the nanosuspension in the original vehicle or filtered water to an appropriate concentration for DLS analysis.

      • Measure the particle size distribution and PDI using a DLS instrument.

      • Perform measurements in triplicate and report the average Z-average diameter and PDI.

  • B. Drug Loading and Encapsulation Efficiency:

    • Principle: For nanosuspensions, drug loading is typically high as the nanoparticles are composed of the drug itself. The key is to measure the amount of drug that may have been lost during processing.

    • Protocol:

      • Take a precise volume of the final nanosuspension.

      • Dissolve the nanosuspension in a suitable organic solvent to fully solubilize the this compound.

      • Quantify the this compound concentration using a validated HPLC method.

      • Drug Loading (%) = (Mass of this compound / Total mass of nanosuspension) x 100.

      • Encapsulation Efficiency (%) is typically considered close to 100% for nanosuspensions, but can be calculated as: (Measured drug content / Theoretical drug content) x 100.

  • C. In Vitro Dissolution/Release:

    • Method: Dialysis bag method or sample and separate technique.

    • Protocol (Dialysis Method):

      • Place a known amount of the nanosuspension into a dialysis bag with a suitable molecular weight cutoff.

      • Immerse the bag in a release medium (e.g., PBS with a surfactant to ensure sink conditions) at 37°C with constant stirring.

      • At various time points, withdraw samples from the release medium and replace with fresh medium.

      • Analyze the samples for this compound concentration via HPLC.

3. In Vivo Pharmacokinetic (PK) Study in Non-Human Primates (NHPs)

  • Objective: To assess the long-acting pharmacokinetic profile of the this compound nanosuspension in a clinically relevant animal model.

  • Materials: this compound nanosuspension (50 mg/mL), Rhesus macaques, blood collection supplies, LC-MS/MS system.

  • Protocol:

    • Administer a single subcutaneous injection of the this compound nanosuspension to the macaques. A dose of 160 mg has been previously studied.[2]

    • Collect blood samples at predefined time points (e.g., pre-dose, and at multiple points over several weeks or months post-injection).

    • Process blood samples to obtain plasma and store frozen until analysis.

    • Extract this compound from plasma samples.

    • Quantify plasma this compound concentrations using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters, focusing on the duration for which plasma concentrations remain above the protein-adjusted 90% inhibitory concentration (PA-IC90).

G cluster_1 Nanosuspension Development Workflow vehicle 1. Prepare Sterile Vehicle (PEG, Polysorbate 80, Mannitol) milling 2. Wet Milling of this compound (e.g., Ball Mill) vehicle->milling characterization 3. Physicochemical Characterization milling->characterization size Particle Size (DLS) characterization->size loading Drug Loading (HPLC) characterization->loading release In Vitro Release characterization->release pk_study 4. In Vivo PK Study (Mice/NHP) characterization->pk_study evaluation 5. Pharmacokinetic Evaluation pk_study->evaluation

Workflow for this compound Nanosuspension Formulation and Testing.

Conclusion

The development of long-acting injectable formulations of this compound, through either a prodrug or nanosuspension approach, holds significant promise for improving the management of HIV-1 infection. The protocols and data presented herein provide a comprehensive framework for the formulation, characterization, and preclinical evaluation of these advanced drug delivery systems. Successful implementation of these strategies has the potential to lead to less frequent dosing regimens, thereby enhancing patient adherence and therapeutic success.

References

Raltegravir in Immune Cell Co-Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the integrase inhibitor Raltegravir in co-culture experiments involving various immune cells. The information is intended to guide researchers in designing and executing in vitro studies to investigate the immunomodulatory effects of this compound and its impact on intercellular interactions in the context of HIV infection and other immunological research areas.

Introduction

This compound is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, preventing the integration of the viral genome into the host cell's DNA.[1][2][3] Beyond its well-established role in suppressing viral replication, there is growing interest in understanding the direct and indirect effects of this compound on the function and interaction of immune cells. Co-culture systems, which involve the cultivation of two or more distinct cell populations together, provide a powerful in vitro tool to mimic the complex cellular microenvironment of tissues and to dissect the intricate communication between different immune cell types.

This document outlines protocols for co-culture experiments with dendritic cells (DCs), T cells, and macrophages in the presence of this compound. It also presents quantitative data from published studies in a standardized format to facilitate comparison and interpretation.

Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in immune cell co-culture systems.

Table 1: Effect of this compound on HIV-1 Transmission in Dendritic Cell - T Cell Co-cultures

Co-culture SystemThis compound ConcentrationVirus StrainReadoutResultReference
Monocyte-derived DC (moDC) - PBMC Co-culture10 µMNL4-3% p24+ T cellsTransmission insensitive to this compound[4]
moDC - CD4+ T cell Co-culture10 µMNL4-3% p24+ T cellsTransmission insensitive to this compound[4]
Myeloid DC (mDC) - CD4+ T cell Co-culture10 µMNL4-3% p24+ T cellsDrug insensitivity observed[4][5]

Table 2: Effect of this compound on HIV-1 Infection in Macrophage - T Cell Co-cultures

Co-culture SystemThis compound ConcentrationVirus StrainReadoutResultReference
Monocyte-derived Macrophage (MDM) - T cell 3D Co-culture10 µMNot Specified% T cell infectionResidual T cell infection of ~5-10%
MDM - T cell 3D Co-culture100 µMNot Specified% T cell infectionResidual T cell infection of ~5-10%
MDM - T cell 3D Co-cultureCombination (Tenofovir, Emtricitabine, this compound)Not Specified% T cell infectionComplete viral replication inhibition

Table 3: Immunomodulatory Effects of this compound on Immune Cells

Cell TypeThis compound TreatmentParameter MeasuredKey FindingReference
CD4+ T cellsIn vivo intensificationCD4+ T cell countSlight increase[6]
CD4+ T cellsIn vivo intensificationCD28 expressionSlight increase[6]
CD8+ T cellsIn vivo intensificationT cell activation (CD38+HLA-DR+)Decrease[7][8]
HIV-infected Brain Macrophages (Microglia)20 nM in vitroCytokine secretion (IL-8, IL-10, TNF-α)Significant suppression of cytokine production rate[9][10]
Uninfected Brain Macrophages (Microglia)20 nM in vitroCytokine secretion (IL-8, IL-10, TNF-α)Significant increase in the rate of cytokine production[9]

Experimental Protocols

Protocol 1: Dendritic Cell - T Cell Co-culture for HIV Transmission Assay

This protocol is adapted from Kim et al., 2018 and is designed to assess the effect of this compound on the transmission of HIV from dendritic cells to T cells.[5][11][12]

Materials:

  • Phytohemagglutinin (PHA)-activated Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

  • Monocyte-derived Dendritic Cells (moDCs) or primary myeloid Dendritic Cells (mDCs)

  • This compound (RAL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • Transwell plates (3.0-µm pore size, Corning) - for contact-dependency experiments

  • Flow cytometer and antibodies for p24 staining

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood and activate with PHA. Alternatively, isolate CD4+ T cells.

    • Generate moDCs from monocytes or isolate primary mDCs.

  • This compound Pre-treatment:

    • Incubate the target cells (PBMCs or CD4+ T cells) with the desired concentration of this compound (e.g., 10 µM) for 6 hours prior to co-culture.

  • Co-culture Setup:

    • Culture DCs at a concentration of 1 × 10^6 cells/mL.

    • Add the pre-treated PBMCs or CD4+ T cells to the DCs at varying donor-to-target ratios (e.g., 1:1, 1:8, 1:32).

  • HIV Infection:

    • Add the HIV-1 virus supernatant to the co-culture, comprising 1/5 of the total volume.

  • Incubation:

    • Culture the cells for 2 days at 37°C in a 5% CO2 incubator.

  • Transwell Experiment (Optional):

    • To assess the role of cell-to-cell contact, seed PBMCs in the bottom chamber of a Transwell plate.

    • Add DCs and the virus supernatant to the top chamber with a 3.0-µm pore membrane, physically separating the DCs from the T cells.

  • Analysis:

    • After the incubation period, harvest the cells and stain for intracellular p24 antigen using flow cytometry to determine the percentage of infected T cells.

Protocol 2: Macrophage - T Cell Co-culture in a 3D Collagen Model

This protocol is based on the methodology described by M.T.M. et al., 2019 to evaluate the efficacy of this compound in a more physiologically relevant 3D co-culture system.

Materials:

  • Monocyte-derived Macrophages (MDMs)

  • Autologous or allogeneic T cells

  • This compound (RAL), Tenofovir (TDF), Emtricitabine (FTC)

  • Collagen I, rat tail

  • Complete RPMI-1640 medium

  • HIV-1 virus stock

  • Flow cytometer and antibodies for T cell infection markers

Procedure:

  • Cell Preparation:

    • Generate MDMs from monocytes.

    • Isolate T cells.

  • 3D Collagen Matrix Preparation:

    • Prepare a collagen I solution according to the manufacturer's instructions.

    • Embed MDMs within the collagen matrix in a suitable culture vessel (e.g., 24-well plate). Allow the gel to solidify.

  • Co-culture Initiation:

    • Add T cells on top of the MDM-containing collagen gel.

  • Antiretroviral Treatment:

    • Add this compound alone at different concentrations (e.g., 10 µM, 100 µM) or in combination with other antiretrovirals (e.g., Tenofovir and Emtricitabine) to the co-culture medium.

  • HIV Infection:

    • Infect the co-culture with HIV-1.

  • Incubation:

    • Incubate the 3D co-culture for the desired period, replacing the medium with fresh medium containing the antiretroviral drugs as needed.

  • Analysis:

    • At the end of the experiment, digest the collagen gel to release the cells.

    • Analyze the T cell population for markers of HIV infection using flow cytometry.

Visualizations

HIV_Integrase_Inhibition_by_this compound cluster_virus HIV Life Cycle cluster_host Host Cell HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Integrase Integrase Enzyme Viral_DNA->Integrase Host_DNA Host Cell DNA Integrase->Integrated_DNA This compound This compound This compound->Integrase

Caption: Mechanism of this compound action.

DC_T_Cell_Coculture_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Co-culture cluster_analysis Analysis PBMC Isolate & Activate PBMCs or CD4+ T Cells RAL Pre-treat T Cells with this compound (6h) PBMC->RAL DC Generate or Isolate Dendritic Cells Coculture Co-culture DCs and Treated T Cells DC->Coculture RAL->Coculture Infection Add HIV-1 Virus Coculture->Infection Incubate Incubate for 48h Infection->Incubate FACS Analyze p24 Expression in T Cells by Flow Cytometry Incubate->FACS

Caption: DC-T cell co-culture workflow.

Macrophage_T_Cell_3D_Coculture cluster_setup 3D Co-culture Setup cluster_exp Experiment cluster_readout Readout MDM Generate MDMs Collagen Embed MDMs in Collagen I Matrix MDM->Collagen T_cell_add Add T Cells on top Collagen->T_cell_add ART Add this compound (alone or combination) T_cell_add->ART HIV_infect Infect with HIV-1 ART->HIV_infect Incubate_3D Incubate HIV_infect->Incubate_3D Digest Digest Collagen Incubate_3D->Digest FACS_3D Analyze T Cell Infection by Flow Cytometry Digest->FACS_3D

Caption: Macrophage-T cell 3D co-culture workflow.

References

Troubleshooting & Optimization

Raltegravir Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Raltegravir in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has poor aqueous solubility and high permeability.[1][2][3][4] Its solubility is highly dependent on pH, with increased solubility observed at higher pH values.[5][6][7] The commercially available form is often the potassium salt, this compound potassium, which has improved solubility over the free acid form.[2]

Q2: Why am I having trouble dissolving this compound potassium salt directly in my aqueous buffer?

This compound potassium salt is sparingly soluble in aqueous buffers.[8] Direct dissolution in aqueous solutions can be challenging and may result in incomplete solubilization or precipitation.

Q3: What is the recommended method for preparing a this compound solution for in vitro experiments?

The most common and recommended method is to first dissolve this compound (or its potassium salt) in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution with the desired aqueous buffer.[8]

Q4: Are there alternative solvents to DMSO for dissolving this compound?

Yes, besides DMSO, dimethylformamide (DMF) can also be used to prepare a stock solution of this compound potassium salt.[8]

Q5: What is the expected solubility of this compound in a DMSO/buffer solution?

Using the recommended method of first dissolving in DMSO, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO and PBS (pH 7.2).[8]

Q6: How does pH affect the solubility of this compound?

This compound's solubility increases as the pH rises.[5][6][7] This is likely due to the deprotonation of a hydroxyl group at higher pH, leading to a negative charge on the molecule and thus increasing its aqueous solubility.[6]

Q7: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day.[8] Fresh preparations are advised for optimal experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution with aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit.- Increase the proportion of DMSO in the final solution (note: consider the effect of DMSO on your experimental system).- Lower the final concentration of this compound.- Adjust the pH of the aqueous buffer to be more alkaline, if compatible with your experiment.[6]
Inconsistent results in bioassays. - Incomplete dissolution of this compound.- Degradation of this compound in the aqueous solution.- Ensure complete dissolution of the this compound stock in the organic solvent before diluting with buffer.- Prepare fresh this compound solutions for each experiment.[8]
Low bioavailability in in vitro permeability assays. While this compound has high permeability, poor solubility in the donor compartment can limit its transport across cell monolayers.- Utilize solubility-enhancing techniques in the donor buffer, such as the inclusion of a low percentage of a co-solvent or the use of a suitable solubilizing excipient.
Difficulty dissolving chewable tablets for in vitro studies. Intact tablets have a slow dissolution rate, especially in acidic media.[9][10]- Crush the chewable tablets before attempting to dissolve them in the desired liquid (e.g., water, buffer). Crushed tablets show prompt and complete dissolution.[9][10][11]

Quantitative Solubility Data

Table 1: Solubility of this compound in Different Solvents

Solvent Approximate Solubility Reference
DMSO~2 mg/mL (potassium salt)[8]
Dimethylformamide~1 mg/mL (potassium salt)[8]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL (potassium salt)[8]
Water~71 mg/mL (pH dependent)[5][7]
Methanol2.5 mg/mL (hydrate)[2]
Ethanol1.7 mg/mL (hydrate)[2]

Table 2: pH-Dependent Solubility of this compound

pH Solubility (mg/mL) Reference
1.2 (USP HCl acid buffer)0.014[5]
4.5 (USP Acetate buffer)0.020[5]
>6.0>1.1 mg/mL[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound potassium salt

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound potassium salt in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock concentration of, for example, 10 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

  • Prepare the Working Solution:

    • In a separate sterile tube, add the desired volume of your aqueous buffer.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for a few seconds to ensure homogeneity.

  • Final Check and Use:

    • Visually inspect the working solution for any signs of precipitation.

    • Use the freshly prepared solution in your experiment immediately. Do not store for more than one day.[8]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Steps weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to dilute Dilute Stock in Buffer dissolve->dilute Pipette into buffer Aqueous Buffer buffer->dilute Add to vortex Vortex to Mix dilute->vortex use Use Immediately vortex->use

Caption: Workflow for preparing a this compound working solution.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? increase_dmso Increase DMSO % start->increase_dmso Yes lower_conc Lower this compound Concentration start->lower_conc Yes increase_ph Increase Buffer pH start->increase_ph Yes no_precipitate Solution is Clear Proceed with Experiment start->no_precipitate No

Caption: Troubleshooting logic for this compound precipitation issues.

References

Identifying and characterizing Raltegravir resistance mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Raltegravir resistance mutations in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance mutations associated with this compound?

This compound resistance is primarily associated with mutations in the HIV-1 integrase gene, leading to reduced susceptibility to the drug.[1][2][3] The three main mutational pathways are:

  • N155H pathway: Often the first to emerge.[2][3][4]

  • Q148R/H/K pathway: Can confer higher levels of resistance.[1][2]

  • Y143R/C pathway: Also a major pathway for resistance.[1]

Q2: What is the role of secondary mutations in this compound resistance?

Secondary mutations often emerge after the primary mutations and can further increase the level of resistance or compensate for a loss of viral fitness caused by the primary mutations.[2][5] For example, G140S or E138K are often seen in combination with Q148H/R/K.[1][2]

Q3: My genotypic assay (Sanger sequencing) did not detect any known resistance mutations, but the patient is failing this compound therapy. What could be the reason?

There are several possibilities:

  • Low-frequency variants: Sanger sequencing may not detect mutations present in less than 20-30% of the viral population.[6] Next-Generation Sequencing (NGS) can detect these low-abundance variants.[7][8][9][10]

  • Novel or rare mutations: The resistance may be due to mutations not yet widely characterized.

  • Adherence issues: The patient may not be adhering to their treatment regimen.

  • Resistance to other drugs in the regimen: The failure might be due to resistance to other antiretroviral drugs in the patient's combination therapy.[11]

  • Mutations outside the integrase gene: Recent research suggests that mutations in the envelope (env) gene can also contribute to integrase inhibitor resistance.[12]

Q4: I am seeing a switch in the dominant resistance mutation pathway over time in my patient samples. Is this a common observation?

Yes, this is a known phenomenon. For instance, the N155H mutation may be detected early after treatment failure, but it can be replaced by the Q148 or Y143 pathways, which can confer higher levels of resistance.[1][2][3] This highlights the dynamic evolution of HIV-1 under drug pressure.

Q5: How do this compound resistance mutations affect viral fitness?

In the absence of the drug, this compound resistance mutations often reduce the virus's replication capacity, a concept known as reduced viral fitness.[2][4][5] However, the emergence of secondary mutations can sometimes compensate for this fitness cost.[2]

Troubleshooting Guides

Genotypic Resistance Testing
IssuePossible CauseRecommended Action
Poor quality or no sequence data Low viral load in the sample (typically <500-1000 copies/mL for Sanger sequencing).[13][14]Use a sample with a higher viral load. Consider using a more sensitive method like NGS for samples with low viral loads.[9]
RNA degradation.Ensure proper sample collection, handling, and storage procedures are followed.
PCR amplification failure.Optimize PCR conditions (primers, annealing temperature, etc.). Check for inhibitors in the extracted RNA.
Ambiguous base calls in sequence Presence of mixed viral populations.Use cloning and sequencing or NGS to resolve the mixed population.
Sequencing artifacts.Review the raw sequencing data (chromatograms). Repeat the sequencing reaction.
Discrepancy between genotype and clinical outcome See FAQ Q3.Consider NGS to detect minor variants, investigate patient adherence, and assess resistance to other drugs in the regimen.
Phenotypic Resistance Testing
IssuePossible CauseRecommended Action
High variability in IC50 values Inconsistent virus input.Standardize the amount of virus used in each assay.
Cell viability issues.Ensure healthy and consistent cell cultures are used. Perform cell viability assays in parallel.
Assay-specific variability.Include reference viruses with known this compound susceptibility in every experiment for normalization.
No significant change in IC50 despite known resistance mutations The specific combination of mutations may not confer high-level resistance in the cell line used.Test in different cell types or use primary cells.[15]
The effect of the mutation on resistance is subtle and may not be fully captured by the assay.Complement with biochemical assays measuring integrase activity directly.[16]

Quantitative Data Summary

Table 1: Fold-change in this compound IC50 for common resistance mutations.

Mutation(s)Fold-change in IC50 (approximate)Reference(s)
N155H19[2]
Q148H7-22[2]
Y143CNo significant change alone in some studies, but contributes to resistance with other mutations.[17]
N155H + E92Q55[2]
Q148H + G140S245[2]
Q148R + G140A/SHigh-level resistance[18]
Q148H/K/R + G140S/A>100[19]

Note: Fold-change can vary depending on the experimental system and the viral backbone.

Experimental Protocols

Genotypic Analysis of HIV-1 Integrase Gene by Sanger Sequencing

Objective: To identify mutations in the HIV-1 integrase gene from patient plasma samples.

Methodology:

  • Viral RNA Extraction: Extract viral RNA from plasma samples with a viral load of at least 500-1000 copies/mL using a commercial kit.[14]

  • Reverse Transcription and PCR Amplification:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a gene-specific primer targeting a region downstream of the integrase gene.

    • Amplify the entire integrase coding region using nested PCR with specific primers. Commercial kits like the Applied Biosystems HIV-1 Genotyping Kit with Integrase are available.[20][21]

  • PCR Product Purification: Purify the amplified DNA to remove unincorporated dNTPs and primers.

  • Sanger Sequencing: Perform bidirectional sequencing using the amplification primers or internal sequencing primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid changes by comparing the patient-derived sequence to the reference.

    • Interpret the resistance profile using databases like the Stanford University HIV Drug Resistance Database.[14]

Phenotypic Susceptibility Assay (Single-Cycle Infection)

Objective: To determine the susceptibility of HIV-1 variants to this compound.

Methodology:

  • Generation of Pseudotyped Viruses:

    • Co-transfect 293T cells with a plasmid encoding an HIV-1 backbone with the integrase gene of interest and a plasmid encoding a vesicular stomatitis virus G (VSV-G) envelope protein. The HIV-1 backbone should contain a reporter gene (e.g., luciferase or GFP).

  • Virus Titration: Determine the titer of the generated virus stocks by infecting target cells (e.g., TZM-bl) and measuring reporter gene expression.

  • Susceptibility Assay:

    • Seed target cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Infect the cells with a standardized amount of virus in the presence of the different drug concentrations.

    • After 48-72 hours, measure the reporter gene expression.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.[15]

Biochemical HIV-1 Integrase Strand Transfer Assay

Objective: To measure the in vitro activity of purified HIV-1 integrase and the inhibitory effect of this compound.

Methodology:

  • Recombinant Integrase Expression and Purification: Express and purify recombinant HIV-1 integrase protein.

  • Assay Setup:

    • Use a 96-well plate coated with a donor substrate DNA that mimics the HIV-1 LTR end.

    • Add the purified integrase enzyme to the wells.

    • Add serial dilutions of this compound.

    • Add a target substrate DNA.

  • Reaction and Detection:

    • The integrase catalyzes the strand transfer of the donor DNA into the target DNA.

    • Detect the integrated product using an antibody-based colorimetric method (e.g., ELISA). Commercial kits are available for this purpose.[22]

  • Data Analysis: Calculate the IC50 of this compound for the integrase enzyme.

Visualizations

Experimental_Workflow_Genotypic_Analysis cluster_sample Sample Preparation cluster_lab Laboratory Analysis cluster_data Data Interpretation Patient_Plasma Patient Plasma (Viral Load >500 copies/mL) RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification RNA_Extraction->RT_PCR Purification PCR Product Purification RT_PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Sequence_Assembly Sequence Assembly & Alignment Sequencing->Sequence_Assembly Mutation_ID Mutation Identification Sequence_Assembly->Mutation_ID Resistance_Profile Resistance Profile (e.g., Stanford DB) Mutation_ID->Resistance_Profile

Caption: Workflow for Genotypic Analysis of this compound Resistance.

Raltegravir_Resistance_Pathways This compound This compound Pressure N155H N155H This compound->N155H Q148 Q148R/H/K This compound->Q148 Y143 Y143R/C This compound->Y143 Sec_N155 e.g., L74M, E92Q, T97A, V151I N155H->Sec_N155 leads to Sec_Q148 e.g., E138A/K, G140A/S Q148->Sec_Q148 leads to

Caption: Major Genetic Pathways to this compound Resistance.

References

Technical Support Center: Optimizing Raltegravir In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raltegravir in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an integrase strand transfer inhibitor (INSTI).[1][2][3] It specifically targets the HIV integrase enzyme, which is essential for the replication of the virus.[1][2][4] The drug binds to the active site of the integrase enzyme within the pre-integration complex, chelating essential divalent metal ions (typically Mg2+).[1][5] This action prevents the covalent insertion, or "strand transfer," of the viral DNA into the host cell's genome.[1][2] By blocking this critical step, this compound effectively halts the HIV replication cycle.[2]

Q2: What are the typical in vitro inhibitory concentrations for this compound?

This compound is a potent inhibitor of HIV-1 replication in vitro. The 95% inhibitory concentration (IC95) in human T lymphoid cell cultures is approximately 31 ± 20 nmol/L.[6][7] In cell-free assays, the 50% inhibitory concentration (IC50) for the inhibition of recombinant integrase-mediated strand transfer is in the range of 2 to 7 nM.[1][8] For antiviral activity in cell culture, EC50 values are often reported in the low nanomolar range, for instance, around 1.4 to 2.0 nM in MT-4 cells.[9]

Q3: Is this compound active against different HIV-1 subtypes and drug-resistant strains?

Yes, this compound demonstrates broad activity against a wide range of wild-type and drug-resistant HIV-1 isolates.[6] This includes activity against both CCR5- and CXCR4-tropic strains of HIV-1.[1][6] Because its mechanism of action is distinct from other antiretroviral classes, it generally retains activity against viruses that are resistant to reverse transcriptase inhibitors and protease inhibitors.[1]

Q4: How does this compound's potency change in the presence of serum?

The presence of serum can affect the in vitro potency of this compound. For instance, the IC95 was determined to be 0.019 µM in the presence of 10% fetal bovine serum (FBS) and 0.031 µM in 50% normal human serum (NHS).[1] It's important to consider the serum concentration in your experimental setup, as it can influence the effective concentration of the drug.

Troubleshooting Guide

Problem 1: Observed this compound potency is lower than expected.

  • Possible Cause 1: this compound degradation.

    • Troubleshooting: this compound has poor chemical stability in acidic or basic solutions.[10] Ensure that the pH of your stock solutions and culture medium is within a stable range (around neutral). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. This compound is soluble in water, with solubility increasing with pH.[11][12]

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting: The choice of cell line and assay format can influence the apparent potency. Refer to established protocols that specify cell types (e.g., MT-4 cells), incubation times (typically 5 days for antiviral assays), and the range of drug concentrations to be tested (e.g., 0.0001-1 µM).[13]

  • Possible Cause 3: Presence of resistance mutations in the viral strain.

    • Troubleshooting: If you are not using a wild-type lab-adapted strain, the virus may harbor mutations in the integrase gene that confer resistance to this compound.[14][15] The primary resistance pathways involve mutations at residues Q148, N155, and Y143.[1][14] The presence of these mutations can significantly increase the IC50 value.[16][17][18] Consider sequencing the integrase gene of your viral stock.

Problem 2: High variability in experimental results.

  • Possible Cause 1: Inconsistent drug concentration.

    • Troubleshooting: Ensure accurate and consistent preparation of this compound dilutions. Given its poor solubility at low pH, ensure the drug is fully dissolved in your stock solution before preparing serial dilutions.[19]

  • Possible Cause 2: Variability in cell health and density.

    • Troubleshooting: Maintain consistent cell seeding densities and ensure high cell viability across all experimental plates. Perform a cytotoxicity assay to confirm that the observed effects are due to antiviral activity and not cell death caused by the drug at the tested concentrations.

  • Possible Cause 3: Assay endpoint variability.

    • Troubleshooting: Use a reliable and validated method to quantify viral replication, such as measuring reverse transcriptase activity, p24 antigen levels, or using a reporter virus system. Ensure that the assay is read within the linear range of detection.

Problem 3: Evidence of cytotoxicity in the assay.

  • Possible Cause: this compound concentration is too high.

    • Troubleshooting: While this compound is generally well-tolerated in vitro, very high concentrations may lead to off-target effects.[20] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line. This allows you to calculate the selectivity index (SI = CC50/IC50), which is a measure of the drug's therapeutic window. A standard method for this is the MTT assay.[20]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against HIV-1

ParameterCell Line/SystemConcentration (nM)Reference(s)
IC50 (Strand Transfer)Cell-free2 - 7[1][8]
IC95 (Antiviral)Human T lymphoid cells31 ± 20[6][7]
IC95 (Antiviral, 10% FBS)Cell-based assay19[1]
IC95 (Antiviral, 50% NHS)Cell-based assay31[1]
EC50 (Antiviral)MT-4 cells1.4 - 2.0[9]

Table 2: Impact of Resistance Mutations on this compound Susceptibility

Mutation ProfileFold-change in IC50Reference(s)
E92Q7- to 8-fold decrease in sensitivity[16][17][18]
G140S + Q148H7- to 8-fold decrease in sensitivity[16][17][18]
N155H>14-fold decrease in sensitivity[16][17][18]

Experimental Protocols

1. General Antiviral Assay Protocol (Cell-based)

This protocol is a generalized procedure based on common practices for evaluating antiretroviral drugs.

  • Cell Preparation: Culture a suitable cell line (e.g., MT-4 human T-lymphoid cells) in appropriate culture medium. On the day of the experiment, ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of serial dilutions in culture medium. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI), typically around 0.1.[13] The infection is usually carried out for 2 hours.

  • Treatment: After infection, wash the cells to remove the free virus and resuspend them in fresh culture medium. Plate the infected cells into 96-well plates. Add the prepared this compound dilutions to the appropriate wells in triplicate. Include control wells with infected cells (no drug) and uninfected cells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 5 days.[13]

  • Endpoint Measurement: After the incubation period, quantify the extent of viral replication. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, quantifying the p24 antigen concentration by ELISA, or measuring the activity of a reporter gene (e.g., luciferase) if a reporter virus is used.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Seeding: Seed uninfected cells in a 96-well plate at the same density used for the antiviral assay.

  • Drug Treatment: Add the same serial dilutions of this compound to the cells as in the antiviral assay. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value from the dose-response curve.

Visualizations

HIV_Raltegravir_MOA cluster_host_cell Host Cell cluster_nucleus Nucleus Host_DNA Host DNA Integrated_Provirus Integrated Provirus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (Viral DNA + Integrase) Viral_DNA->PIC Integrase Integrase Enzyme Integrase->PIC PIC->Host_DNA Strand Transfer (Integration) This compound This compound This compound->PIC Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV integration.

Antiviral_Assay_Workflow A 1. Prepare Cell Culture (e.g., MT-4 cells) C 3. Infect Cells with HIV-1 A->C B 2. Prepare Serial Dilutions of this compound D 4. Add this compound Dilutions to Infected Cells B->D C->D E 5. Incubate for 5 Days (37°C, 5% CO2) D->E F 6. Measure Viral Replication (e.g., p24 ELISA) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: General workflow for an in vitro antiviral assay with this compound.

References

Raltegravir Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in experiments involving the HIV integrase inhibitor, Raltegravir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an integrase strand transfer inhibitor (INSTI). It specifically targets the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the active site of integrase, this compound prevents the covalent insertion, or "strand transfer," of the viral DNA into the host cell's genome. This action effectively halts the HIV replication cycle.[1][2]

Q2: What are the primary resistance mutations associated with this compound?

Resistance to this compound primarily emerges through mutations in the integrase gene. The three main genetic pathways for resistance involve mutations at positions Y143, N155, and Q148 of the integrase enzyme.[3][4] The Q148 pathway, often accompanied by secondary mutations like G140S, can confer high-level resistance.[3]

Q3: Is there cross-resistance between this compound and other integrase inhibitors?

Yes, significant cross-resistance has been observed. Mutations selected by this compound, particularly those in the Q148 pathway, can reduce the susceptibility to other first-generation INSTIs like Elvitegravir.[1][5] Some novel resistance pathways, such as mutations at G118R and F121Y, have been shown to induce broad cross-resistance to all currently used integrase inhibitors, including second-generation drugs like Dolutegravir.[6]

Q4: What are some common causes of variability in this compound experimental results?

High inter- and intra-patient variability in this compound pharmacokinetics has been documented.[7] In a laboratory setting, factors such as the specific cell line used, assay conditions (e.g., serum concentration), and the presence of divalent cations can influence IC50 values. Furthermore, the specific HIV-1 subtype and the presence of pre-existing minor resistance mutations can also contribute to variability in experimental outcomes.

Troubleshooting Guide

Issue 1: Higher-than-expected IC50 value for wild-type virus.

Possible Causes:

  • Assay Conditions: Suboptimal concentrations of reagents, incorrect incubation times, or temperature fluctuations can affect enzyme kinetics and drug potency.

  • Reagent Quality: Degradation of this compound stock solution or issues with the quality of the virus stock or cell lines.

  • High Background Signal: In ELISA-based assays, high background can mask the true signal, leading to inaccurate IC50 calculations.[2][8][9][10][11]

  • Mycoplasma Contamination: Contamination of cell cultures can affect cellular metabolism and viral replication, potentially altering drug susceptibility.

Solutions:

  • Optimize Assay Parameters: Carefully review and optimize all assay parameters, including reagent concentrations, incubation times, and temperatures.

  • Quality Control: Regularly check the integrity and activity of all reagents. Prepare fresh dilutions of this compound from a validated stock for each experiment.

  • Troubleshoot High Background: For ELISA-based assays, increase the number of washing steps, use a different blocking buffer, or titrate the antibody concentrations to reduce background noise.[2][8][9][10][11]

  • Test for Mycoplasma: Routinely test cell cultures for mycoplasma contamination.

Issue 2: Inconsistent results between experimental replicates.

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates can result in variable viral replication and drug effects.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

  • Instrument Malfunction: Issues with plate readers or liquid handling systems can introduce variability.[2]

Solutions:

  • Pipetting Technique: Ensure proper pipetting technique and use calibrated pipettes. For critical steps, consider using a multi-channel pipette for simultaneous additions.

  • Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform density across the plate.

  • Minimize Edge Effects: Avoid using the outermost wells of the plate for critical data points or fill them with sterile media or PBS to create a humidity barrier.

  • Instrument Calibration: Regularly calibrate and maintain all laboratory equipment according to the manufacturer's instructions.

Issue 3: Unexpected cytotoxicity observed in cell-based assays.

Possible Causes:

  • High Drug Concentration: this compound, like any compound, can be cytotoxic at very high concentrations.[12]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used in the assay.

  • Contamination: Contamination of the drug stock or cell culture with bacteria, fungi, or other toxic substances.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to the drug or solvent than others.

Solutions:

  • Determine CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound and the solvent in your specific cell line. Ensure that the concentrations used in antiviral assays are well below the CC50.

  • Solvent Control: Include a solvent control in all experiments to assess the effect of the solvent on cell viability and viral replication.

  • Sterile Technique: Maintain strict aseptic technique to prevent contamination.

  • Select Appropriate Cell Line: If cytotoxicity remains an issue, consider using a different, less sensitive cell line for your experiments.

Quantitative Data Summary

The following tables summarize the fold change in IC50 values for this compound in the presence of various integrase resistance mutations.

Table 1: this compound IC50 Fold Change for Single and Combination Mutations

Integrase Mutation(s)Fold Change in this compound IC50Reference
Y143R>100[6]
Q148H12[3]
Q148R7[3]
Q148K22[3]
N155H19[3]
G140S/Q148H245[3]
E92Q/N155H55[3]
L74M/N155H28[3]
E138K/Q148H36[3]
G118R10[6]
F121Y>100[6]

Table 2: Cross-Resistance of this compound-Associated Mutations to Other Integrase Inhibitors

Mutation(s)This compound Fold ChangeElvitegravir Fold ChangeDolutegravir Fold ChangeReference
G118R103.110[6]
F121Y>100>1005[6]
G140S/Q148H>100>100High[13]
N155H~10~30Minimal[14]
E92Q~5~30No significant change[14]

Experimental Protocols

In Vitro Integrase Strand Transfer Assay (ELISA-based)

This protocol outlines a common method for assessing the inhibitory activity of this compound on the strand transfer step of HIV-1 integrase.

Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with a biotinylated DNA oligonucleotide that mimics the viral DNA substrate.

  • Integrase Binding: Add purified recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the DNA substrate.

  • Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding a second, labeled (e.g., with digoxigenin) oligonucleotide that represents the target host DNA.

  • Detection: After incubation, wash the plate to remove unbound components. Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Development: Add a suitable substrate (e.g., TMB) and measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of strand transfer that has occurred.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Cell-Based Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of this compound in a cell culture system.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., MT-4, TZM-bl) in a 96-well plate at an optimal density for viral infection and replication.

  • Drug Treatment: Add serial dilutions of this compound or control compounds to the cells.

  • Viral Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Endpoint Measurement: Quantify the extent of viral replication using a suitable endpoint. Common methods include:

    • p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

    • Luciferase Reporter Assay: For TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, measure luciferase activity.

    • Cell Viability Assay (MTT/XTT): For cytopathic viruses, measure the viability of the cells.

  • Data Analysis: Calculate the EC50 (50% effective concentration) by plotting the percentage of viral inhibition against the log of the this compound concentration.

Visualizations

HIV_Lifecycle_and_Raltegravir_Action cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Integrated Provirus Viral_DNA->Provirus Integration New_Virions New Virions Provirus->New_Virions Transcription & Translation Budding Budding New_Virions->Budding Assembly & Budding Integrase Integrase Integrase->Viral_DNA This compound This compound This compound->Integrase Inhibits HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry & Uncoating

Caption: this compound's mechanism of action within the HIV lifecycle.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Controls Review Positive & Negative Controls Start->Check_Controls Controls_OK Controls Valid? Check_Controls->Controls_OK Investigate_Reagents Check Reagent Quality & Concentrations Controls_OK->Investigate_Reagents Yes Re-run_Controls Prepare Fresh Controls & Repeat Controls_OK->Re-run_Controls No Reagents_OK Reagents Valid? Investigate_Reagents->Reagents_OK Investigate_Protocol Review Experimental Protocol for Deviations Protocol_OK Protocol Followed Correctly? Investigate_Protocol->Protocol_OK Repeat_Experiment Repeat Experiment Re-run_Controls->Repeat_Experiment Reagents_OK->Investigate_Protocol Yes Prepare_New_Reagents Prepare Fresh Reagents/Stocks Reagents_OK->Prepare_New_Reagents No Revise_Protocol Revise Protocol & Document Changes Protocol_OK->Revise_Protocol No Consult_Literature Consult Literature for Similar Issues Protocol_OK->Consult_Literature Yes Prepare_New_Reagents->Repeat_Experiment Revise_Protocol->Repeat_Experiment Consult_Literature->Repeat_Experiment

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Raltegravir Stability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Raltegravir during long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is most susceptible to degradation through hydrolysis.[1][2] This can occur in acidic, basic, and neutral aqueous solutions. The molecule is particularly sensitive to alkaline conditions.[3] The hydrolysis can lead to the cleavage of the 1,3,4-oxadiazole ring, which results in a significant reduction of its antiviral activity.[4] While generally stable under oxidative, thermal, and photolytic stress, some studies have reported minor degradation under oxidative conditions.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions and samples for long-term studies?

A2: For long-term stability, it is crucial to control the pH and temperature. Based on forced degradation studies and stability data, the following conditions are recommended:

  • pH: Maintain solutions at a pH between 5 and 6. This compound's solubility and lipophilicity are pH-dependent, and it is partly insoluble at a pH of 6.6 and below at a concentration of 10 mM.[5] Extreme pH values (highly acidic or alkaline) should be strictly avoided to prevent hydrolysis of the 1,3,4-oxadiazole ring.[4]

  • Temperature: Store stock solutions and samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Regulatory stability studies for the formulated drug product show good stability at 25°C/60% RH and 40°C/75% RH, but for solutions used in long-term in vitro studies, lower temperatures are advisable to minimize any potential degradation.[6]

  • Light: While this compound is reported to be stable under photolytic stress, it is good practice to protect solutions from direct light exposure by using amber vials or storing them in the dark.[1][2]

Q3: How can I detect and quantify this compound degradation in my samples?

A3: Several analytical methods can be used to assess the stability of this compound and quantify its degradation products. The most common and reliable methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for separating this compound from its degradants. Various validated RP-HPLC methods with UV detection are available.[3][7][8]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to HPLC and is also a suitable method for stability testing.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific and can be used to identify and quantify this compound and its degradation products, even at low concentrations.[7][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound potency in long-term cell culture experiments. 1. Hydrolysis: The pH of the culture medium may be drifting into an alkaline range. 2. Temperature: Prolonged incubation at 37°C can accelerate degradation.1. Monitor and buffer the pH of the culture medium to maintain it within a stable, slightly acidic to neutral range if compatible with the cells. 2. Prepare fresh this compound working solutions from a frozen stock at regular intervals. Minimize the time the drug is kept at 37°C.
Unexpected peaks in chromatograms during sample analysis. 1. Degradation: this compound may have degraded due to improper sample handling or storage. 2. Contamination: The sample may be contaminated.1. Review sample preparation, storage, and handling procedures. Ensure pH and temperature are controlled. Run a forced degradation study on a standard sample to identify the retention times of potential degradation products.[3][7] 2. Check all solvents, reagents, and materials for purity.
Inconsistent results between experimental replicates. 1. Inhomogeneous solution: this compound may not be fully dissolved, especially at higher concentrations and lower pH.[5] 2. Variable degradation: Inconsistent storage conditions (e.g., temperature fluctuations, light exposure) across samples.1. Ensure complete dissolution of this compound in the chosen solvent. Sonication may be helpful. Prepare a concentrated stock in a suitable organic solvent like methanol before diluting in aqueous buffers.[1] 2. Standardize all storage and handling procedures for all samples. Use a calibrated and monitored storage unit.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.

Stress Condition Reagent/Condition Duration Temperature % Degradation Reference
Acid Hydrolysis2N HCl30 min60°CSignificant[7]
Acid Hydrolysis0.1N HCl20 min80°CSignificant[3]
Alkaline Hydrolysis2N NaOH30 min60°CExtensive[7]
Alkaline Hydrolysis0.1N NaOH20 min80°CExtensive[3]
Oxidative20% H₂O₂30 min60°CMinimal[7]
Oxidative30% H₂O₂20 min80°CMinimal[3]
ThermalDry Heat6 hours105°CStable[7]
PhotolyticUV/Visible Light-AmbientStable[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods to induce and analyze the degradation of this compound.[3][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N HCl. Reflux for 30 minutes at 60°C. Cool and neutralize with 2N NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Reflux for 30 minutes at 60°C. Cool and neutralize with 2N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep for 30 minutes at 60°C.

  • Thermal Degradation: Place the solid drug powder in an oven at 105°C for 6 hours. Dissolve a known amount in the mobile phase to achieve the desired concentration.

3. Sample Preparation for Analysis:

  • For each stressed sample, dilute with the mobile phase to a final concentration of approximately 40 µg/mL.

4. HPLC Analysis:

  • Column: Hypersil BDS, C18, 100 x 4.6 mm, 5µm or equivalent.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 213 nm.

  • Injection Volume: 10 µL.

  • Analyze the stressed samples and a non-degraded standard solution to determine the percentage of degradation.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound involves the hydrolysis of the 1,3,4-oxadiazole ring, especially under strong acidic or alkaline conditions.

Raltegravir_Degradation This compound This compound Hydrolysis_Product Hydrolysis Product (Cleaved 1,3,4-oxadiazole ring) This compound->Hydrolysis_Product Hydrolysis Stress_Conditions Stress Conditions: - Strong Acid (e.g., pH 1.0) - Strong Base (e.g., pH 13.0) Stress_Conditions->this compound Stability_Workflow start Start: Prepare this compound Stock Solution storage Store Samples under Defined Conditions (e.g., Temp, pH, Light) start->storage sampling Collect Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples using a Validated Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify this compound and Degradation Products analysis->data end End: Evaluate Stability and Determine Shelf-life data->end

References

Technical Support Center: Raltegravir Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates involving Raltegravir.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound in vitro experiments?

Variability in this compound in vitro experiments can arise from several factors, broadly categorized as compound-related, assay-related, and cell-culture-related.

  • Compound-Related Factors:

    • Solubility and Stability: this compound's solubility is pH-dependent, with lower solubility at acidic pH.[1] It is also susceptible to degradation. Improper storage or handling of stock solutions can lead to inconsistent concentrations. For instance, moisture-absorbing DMSO can reduce its solubility.[2]

    • Lot-to-Lot Variability: Differences in the purity or crystalline form of this compound between batches can affect its solubility and potency.[3][4]

  • Assay-Related Factors:

    • Assay System: The choice of assay (e.g., enzymatic vs. cell-based) can introduce variability. For example, the presence of serum proteins in cell-based assays can affect the unbound, active concentration of this compound due to protein binding.[5]

    • Reagent Consistency: Variability in reagents, such as enzymes, antibodies, or detection substrates, can impact assay performance.

    • Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound can lead to significant variations in the dose-response curve and calculated IC50 values.

  • Cell-Culture-Related Factors:

    • Cell Line and Passage Number: Different cell lines may have varying sensitivities to this compound. High passage numbers can lead to genetic drift and altered cellular responses.

    • Cell Density: The density of cells at the time of infection and treatment can influence the effective drug concentration per cell and impact the outcome of antiviral assays.

    • Viral Stock Titer: Inconsistent viral titers across experiments will lead to variability in infection rates and, consequently, the perceived efficacy of this compound.

Q2: How can I ensure consistent preparation and storage of this compound stock solutions?

To minimize variability originating from the drug stock, follow these guidelines:

  • Solvent Selection: Use high-quality, anhydrous DMSO to prepare initial stock solutions. Be aware that moisture can reduce solubility.[2]

  • Concentration and Storage: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions daily.[6]

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. This compound is sparingly soluble in aqueous buffers, so it's best to first dissolve it in DMSO and then dilute it with the aqueous buffer.[7]

  • pH Consideration: Be mindful of the pH of your experimental system, as this compound's solubility increases with pH.[1]

Q3: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Significant variation in IC50 values is a common issue. Consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Inaccurate Viral Titer Ensure consistent viral stock preparation and accurately determine the titer before each experiment. Use a standardized virus input (e.g., based on TCID50 or MOI).
Cell Density Variation Standardize the cell seeding density for all experiments. Monitor cell viability and confluence at the time of infection and treatment.
Inconsistent Incubation Times Adhere to a strict timeline for infection, drug addition, and assay readout.
Serum Protein Binding The concentration of serum (e.g., FBS) in your culture medium can affect the free fraction of this compound.[8] If possible, use a consistent serum batch or consider serum-free media if your cell line permits.
Drug Adsorption to Plastics This compound may adsorb to certain plastics. Pre-coating plates or using low-binding plastics may help.
Data Analysis Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data. Ensure you have a sufficient number of data points and replicates.

Troubleshooting Guides

Guide 1: Inconsistent Results in HIV-1 Integrase Strand Transfer Assays

This guide addresses common issues encountered during in vitro enzymatic assays for this compound's inhibitory activity against HIV-1 integrase.

Problem: High background signal in no-enzyme control wells.

Possible CauseSolution
Contaminated Reagents Use fresh, nuclease-free water and buffers. Filter-sterilize all solutions.
Non-specific Antibody Binding Increase the number of wash steps after antibody incubation. Optimize the blocking buffer concentration and incubation time.[7]
Substrate Degradation Store oligonucleotide substrates and other reagents according to the manufacturer's instructions to prevent degradation.

Problem: Low signal in positive control (integrase alone) wells.

Possible CauseSolution
Inactive Integrase Enzyme Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Test a new aliquot or batch of the enzyme.[7]
Suboptimal Reaction Conditions Verify the correct concentrations of MgCl2 or MnCl2 in the reaction buffer, as integrase activity is metal-dependent.[9] Confirm the optimal pH and temperature for the assay.
Incorrect Substrate Concentration Titrate the donor and target DNA substrates to determine the optimal concentrations for your assay.
Guide 2: Variability in Cell-Based Antiviral Assays

This guide provides troubleshooting for common problems in cell-based assays measuring this compound's antiviral activity.

Problem: High variability between replicate wells.

Possible CauseSolution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
Edge Effects in Plates Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and proper pipetting techniques.
Inconsistent Virus Distribution Mix the virus inoculum gently before adding it to the wells. Ensure even distribution across the plate.

Problem: Unexpected drug resistance or low potency.

Possible CauseSolution
Pre-existing Resistance Mutations Sequence the viral stock to check for known this compound resistance mutations (e.g., at positions Y143, Q148, N155).[8][10][11]
Drug Degradation Prepare fresh drug dilutions for each experiment. Protect stock solutions from light.
High Protein Concentration in Media This compound binds to plasma proteins, which can reduce its effective concentration.[5] If possible, reduce the serum concentration in the assay medium.
High Multiplicity of Infection (MOI) A very high MOI can overwhelm the inhibitory capacity of the drug. Optimize the MOI to a level that gives a robust signal without saturating the system.

Data Presentation

Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HIV-1 Strains

This table summarizes the fold change in IC50 values for this compound against HIV-1 with common resistance mutations, illustrating the impact of viral genetics on experimental outcomes.

Integrase MutationFold Change in this compound IC50 (relative to Wild-Type)Reference
N155H>14[11]
G140S + Q148H7-8[11]
E92Q7-8[11]
Y143CNo significant effect alone
Q148R14
N155H (in HIV-2)7

Table 2: Pharmacokinetic Variability of this compound

This table highlights the significant inter- and intra-patient variability observed in clinical studies, which underscores the importance of controlling for sources of variability in experimental settings.

ParameterCoefficient of Variation (CV)Study PopulationReference
Inter-subject Ctrough124.6%30 HIV-infected patients
Intra-subject Ctrough85.9%30 HIV-infected patients
Inter-subject Ctrough110%21 adherent HIV-infected patients
Intra-subject Ctrough79.87%21 adherent HIV-infected patients

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay (In Vitro)

This protocol provides a general workflow for assessing the inhibitory activity of this compound against purified HIV-1 integrase.

  • Plate Preparation: Coat streptavidin-coated 96-well plates with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme Binding: Add purified recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate.

  • Strand Transfer Reaction: Initiate the reaction by adding a double-stranded target substrate (TS) DNA with a 3'-end modification.

  • Detection: Detect the integrated product using an HRP-labeled antibody specific for the TS 3'-end modification, followed by the addition of a colorimetric substrate (e.g., TMB).

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percent inhibition for each this compound concentration. Determine the IC50 value by non-linear regression analysis.

Protocol 2: Single-Cycle HIV-1 Infectivity Assay (Cell-Based)

This protocol outlines a common method for determining the antiviral activity of this compound in a cell-based system.

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of this compound to the cells and incubate for a short period.

  • Infection: Infect the cells with a luciferase or GFP-reporter HIV-1 virus at a pre-determined MOI.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for a single round of infection and reporter gene expression.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

  • Data Analysis: Calculate the percent inhibition of viral infectivity for each this compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualization

Raltegravir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) vDNA->PIC Forms complex with Integrase hDNA Host DNA PIC->hDNA Nuclear Import provirus Provirus hDNA->provirus Integration This compound This compound This compound->hDNA Blocks Strand Transfer

Caption: this compound's mechanism of action in blocking HIV-1 integration.

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Check Reagent Prep & Storage? start->q1 a1_yes Review stock solution preparation, storage, and handling. q1->a1_yes Yes q2 Review Assay Protocol? q1->q2 No a1_yes->q2 a2_yes Verify cell density, viral titer, incubation times, and controls. q2->a2_yes Yes q3 Check Instrumentation & Data Analysis? q2->q3 No a2_yes->q3 a3_yes Calibrate pipettes and readers. Use consistent data analysis methods. q3->a3_yes Yes end Consistent Results q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting this compound experiments.

References

Raltegravir stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Raltegravir under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound's stability?

This compound's stability is primarily influenced by pH, with the drug showing lability in acidic, basic, and neutral hydrolytic conditions.[1] It is an HIV-1 integrase strand transfer inhibitor that is known for its poor aqueous solubility and chemical instability in acidic and basic mediums.[2] While it is relatively stable under oxidative, photolytic, and thermal stress, significant degradation can occur under hydrolytic stress.[1]

Q2: How does pH impact the stability and solubility of this compound?

The pH of the environment is a critical factor in both the stability and solubility of this compound. The drug's solubility is pH-dependent, with a 10 mM solution being fully soluble only at a pH of 6.8 and above.[3] At a pH of 6.6 and below, its solubility decreases.[3] this compound is susceptible to hydrolysis in acidic, alkaline, and neutral conditions.[1] Specifically, the 1,3,4-oxadiazole ring in this compound can be cleaved under strongly acidic (pH 1.0) and alkaline (pH 13.0) conditions, leading to a hydrolysis product with reduced anti-HIV activity.[4]

Q3: Is this compound sensitive to light?

Based on forced degradation studies and regulatory filings, this compound is considered stable under photolytic stress.[1][5] Standard photostability testing according to ICH guidelines has shown no significant degradation when the drug substance is exposed to light.[5]

Q4: What are the recommended storage conditions for this compound formulations?

This compound formulations should generally be stored at a controlled room temperature between 20-25°C (68-77°F).[5][6] It is crucial to store them in their original, tightly closed containers to protect from moisture.[6][7] For reconstituted oral suspension, it should be used within 30 minutes of mixing when stored at or below 30°C.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in solution. The pH of the solution may be outside the optimal range. This compound is known to be unstable in acidic, basic, and neutral aqueous solutions.[1][2]Buffer the solution to a pH where this compound exhibits greater stability. For experimental purposes, assess stability across a pH range to determine the optimal conditions for your specific application.
Inconsistent results in stability assays. The analytical method, such as HPLC, may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.Develop and validate a stability-indicating HPLC method. This typically involves using a C18 or C8 column with a mobile phase that can effectively resolve this compound from all potential degradants.[1][9][10]
Formation of unknown peaks in chromatograms during stress testing. These are likely degradation products of this compound. Forced degradation studies under hydrolytic, oxidative, and photolytic conditions can generate several impurities.[1][11]Use LC-MS/TOF and MSn to identify and characterize the structure of the degradation products.[1] This will help in understanding the degradation pathways.

Quantitative Data Summary

The following tables summarize the stability of this compound under different stress conditions based on findings from forced degradation studies.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis 2N HCl, refluxed at 60°C for 30 minsSignificant degradation[11]
Alkaline Hydrolysis 2N NaOH, refluxed at 60°C for 30 minsSignificant degradation, more sensitive than to acidic conditions[10][11][12]
Neutral Hydrolysis WaterSlight degradation[1]
Oxidative Stress 20% H₂O₂, kept at 60°C for 30 minsStable[1][11]
Thermal Stress Stable[1]
Photolytic Stress Stable[1][5]

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines.

  • Objective: To generate potential degradation products and evaluate the stability-indicating properties of the analytical method.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase diluent).

    • Acidic Degradation: To an aliquot of the stock solution, add 2N Hydrochloric acid. Reflux the mixture at 60°C for 30 minutes.[11] Cool the solution and neutralize it with an appropriate amount of 2N Sodium Hydroxide. Dilute to the final concentration with the mobile phase.

    • Alkaline Degradation: To an aliquot of the stock solution, add 2N Sodium Hydroxide. Reflux the mixture at 60°C for 30 minutes.[11] Cool the solution and neutralize it with an appropriate amount of 2N Hydrochloric acid. Dilute to the final concentration with the mobile phase.

    • Oxidative Degradation: To an aliquot of the stock solution, add 20% Hydrogen Peroxide. Keep the solution at 60°C for 30 minutes.[11] Dilute to the final concentration with the mobile phase.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., in an oven at a specified temperature) for a defined period. Dissolve the stressed sample in the mobile phase to the final concentration.

    • Photolytic Degradation: Expose the solid drug substance to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.[13][14] A dark control sample should be stored under the same conditions to separate the effects of light and temperature.[14] Dissolve the stressed sample in the mobile phase to the final concentration.

    • Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.[9][10]

2. Stability-Indicating RP-HPLC Method for this compound

  • Objective: To quantify this compound and separate it from its degradation products.

  • Typical Chromatographic Conditions:

    • Column: C18 column (e.g., Hypersil BDS, 100 x 4.6 mm, 5µm).[11]

    • Mobile Phase: A mixture of a buffer (e.g., Phosphate buffer pH 3.0) and an organic solvent (e.g., Methanol or Acetonitrile) in an isocratic or gradient elution mode.[9] A common ratio is a 60:40 (v/v) mixture of buffer and acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 246 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[9]

Visualizations

Raltegravir_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acidic, Alkaline, Neutral) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradation_Products Degradation Products (e.g., Cleaved 1,3,4-oxadiazole ring) Hydrolysis->Degradation_Products No_Significant_Degradation No Significant Degradation Oxidation->No_Significant_Degradation Photolysis->No_Significant_Degradation Stability_Testing_Workflow Acid Acidic Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis HPLC_Method Develop & Validate Stability-Indicating HPLC Method HPLC_Method->Analysis Identify_Degradants Identify & Characterize Degradants (LC-MS) Analysis->Identify_Degradants Assess_Stability Assess Stability & Determine Degradation Pathway Identify_Degradants->Assess_Stability Drug_Substance This compound Drug Substance Drug_Substance->Acid Drug_Substance->Alkali Drug_Substance->Neutral Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

References

Raltegravir Resistance Genotype Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Raltegravir resistance genotype data.

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance pathways for this compound?

A1: this compound resistance in HIV-1 is primarily mediated by mutations in the integrase gene, leading to three main, mutually exclusive evolutionary pathways.[1] These pathways are characterized by the initial appearance of one of the following signature mutations:

  • N155H Pathway: Often associated with secondary mutations such as L74M, E92Q, T97A, and V151I.[1]

  • Q148R/H/K Pathway: Typically accompanied by secondary mutations like G140S/A or E138A/K.[1]

  • Y143R/C Pathway: Frequently includes secondary mutations such as L74M, E92Q, and T97A.[1]

It is important to note that these primary resistance pathways appear to evolve separately on distinct viral genomes and are generally not found in combination on the same clone.[1]

Q2: What is the role of secondary mutations in this compound resistance?

A2: Secondary mutations alone do not confer significant resistance to this compound. However, when they appear in conjunction with a primary resistance mutation, they can significantly increase the level of resistance and may also compensate for a loss of viral replicative capacity that is often associated with the primary mutation.[1][2] For example, the E92Q mutation in combination with N155H results in a higher level of resistance than N155H alone.[2] Similarly, the G140S mutation combined with Q148H/R leads to greater resistance.[2][3]

Q3: How do different mutations affect the level of this compound resistance?

A3: The level of resistance, often measured as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type virus, varies depending on the specific mutation(s) present. Viruses with mutations in the Q148 pathway generally exhibit higher levels of resistance to this compound than those with the N155H mutation.[2] The addition of secondary mutations further modulates the resistance level.

Troubleshooting Guide

Problem: My genotypic analysis shows a mutation not listed in the primary pathways. How do I interpret this?

Solution:

  • Check for Polymorphisms: Some amino acid changes in the integrase gene are natural polymorphisms and do not affect this compound susceptibility in the absence of primary resistance mutations.[1]

  • Consult Resistance Databases: Utilize HIV drug resistance databases (e.g., Stanford University HIV Drug Resistance Database) to check the clinical significance of the observed mutation. These databases compile extensive data on the impact of various mutations on drug susceptibility.

  • Consider Novel Pathways: While the three main pathways are most common, other mutations like G118R and F121Y have been reported to cause broad cross-resistance to integrase inhibitors, including this compound.[4]

  • Phenotypic Testing: If genotypic data is inconclusive, perform a phenotypic susceptibility assay to directly measure the fold change in IC50 for this compound.

Problem: I am seeing a switch in the dominant resistance pathway over time in my longitudinal samples.

Solution:

This is a recognized phenomenon in the evolution of this compound resistance. Resistance is often initiated by viruses carrying mutations of the N155H pathway.[1] Over time, and with continued drug pressure, viral genomes with mutations in the Q148R/H/K or Y143R/C pathways may emerge and become dominant because they confer higher levels of resistance.[1][3] This switch reflects the virus evolving towards a more robust resistance profile.

Quantitative Data Summary

Table 1: Impact of this compound Resistance Mutations on Phenotypic Susceptibility

Primary MutationSecondary Mutation(s)Fold Change (FC) in IC50 vs. Wild-TypeReference(s)
N155HNone5 - >150 (median 33)[2]
N155HE92Q55[3]
N155HL74M28[3]
Q148H/R/KNone7 - 22; often >150[2][3]
Q148HG140S245[3]
Q148HE138K36[3]
Y143RNone26.5 - 58.9[5]

Note: Fold change values can vary depending on the specific viral background and the assay used.

Experimental Protocols

1. Site-Directed Mutagenesis for Generating Resistant Clones

This protocol outlines the general steps for introducing specific resistance mutations into a wild-type HIV-1 integrase gene cloned into an expression vector.

  • Step 1: Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. The primers should be complementary to the template DNA and be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Step 2: PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the wild-type integrase plasmid as a template, and the mutagenic primers. The PCR cycling conditions should be optimized for the specific polymerase and primers used. A typical protocol involves an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Step 3: Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme such as DpnI to the PCR product. Incubate at 37°C for 1 hour.

  • Step 4: Transformation: Transform the DpnI-treated, mutated DNA into competent E. coli cells.

  • Step 5: Plasmid Purification and Sequencing: Select transformed colonies, culture them, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire integrase gene.

2. Phenotypic Susceptibility Assay (General Workflow)

This protocol describes a common method for determining the susceptibility of HIV-1 variants to this compound.

  • Step 1: Virus Stock Preparation: Generate viral stocks of the wild-type and mutant HIV-1 clones by transfecting the corresponding proviral DNA into a suitable cell line (e.g., HEK293T). Harvest the virus-containing supernatant and determine the viral titer (e.g., by measuring p24 antigen concentration).

  • Step 2: Cell Plating: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) into 96-well plates.

  • Step 3: Drug Dilution and Infection: Prepare serial dilutions of this compound. Add the diluted drug to the plated cells, followed by a standardized amount of the wild-type or mutant virus.

  • Step 4: Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication and reporter gene expression.

  • Step 5: Quantify Viral Replication: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Step 6: Data Analysis: Calculate the IC50 value for this compound for both the wild-type and mutant viruses. The IC50 is the drug concentration that inhibits viral replication by 50%. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizations

Raltegravir_Resistance_Pathways cluster_wildtype Wild-Type HIV-1 Integrase cluster_resistance This compound Resistance Pathways cluster_N155H N155H Pathway cluster_Q148 Q148R/H/K Pathway cluster_Y143 Y143R/C Pathway WT Susceptible to this compound N155H N155H WT->N155H This compound Pressure Q148 Q148R/H/K WT->Q148 This compound Pressure Y143 Y143R/C WT->Y143 This compound Pressure N155H_sec Secondary Mutations (e.g., E92Q, L74M) N155H->N155H_sec + Q148_sec Secondary Mutations (e.g., G140S, E138K) Q148->Q148_sec + Y143_sec Secondary Mutations (e.g., T97A, L74M) Y143->Y143_sec +

Caption: Major pathways of this compound resistance development.

Genotype_Interpretation_Workflow start Start: Patient Sample with Virologic Failure on this compound genotyping Perform Integrase Genotypic Resistance Test start->genotyping analysis Analyze Genotype Data genotyping->analysis primary_mut Primary Resistance Mutation Detected? analysis->primary_mut secondary_mut Secondary Mutations Present? primary_mut->secondary_mut Yes no_mut No Primary Resistance Mutations primary_mut->no_mut No report_high Report High-Level Resistance secondary_mut->report_high Yes report_low Report Potential Low-Level Resistance secondary_mut->report_low No phenotype Consider Phenotypic Testing report_low->phenotype no_mut->phenotype

Caption: Workflow for interpreting this compound resistance genotype data.

References

Mitigating cytotoxicity of Raltegravir at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Raltegravir, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic at high concentrations?

Reports on this compound's cytotoxicity present a mixed profile. While it is generally considered to have a better safety profile than many other antiretroviral drugs, some studies indicate that it can exhibit mild cytotoxicity at high concentrations.[1][2][3] For instance, one study noted mild cytotoxicity in an MTT assay at concentrations of 25 and 100 µg/mL.[2] Conversely, other research suggests that at clinically relevant concentrations, this compound does not significantly compromise cell viability or mitochondrial function in cell lines like Hep3B and primary rat neurons.[1]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

High concentrations of this compound may induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. Some studies suggest a link between this compound and increased production of reactive oxygen species (ROS), which can lead to cellular damage. However, it's also been reported that this compound can reduce endoplasmic reticulum (ER) stress and inflammatory responses induced by other HIV protease inhibitors.

Q3: Can the cytotoxic effects of this compound be mitigated?

Yes, co-administration of antioxidants may help mitigate this compound-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect against drug-induced oxidative stress and cytotoxicity in various in vitro models.[4][5][6]

Q4: How does this compound's cytotoxicity compare to other antiretroviral drugs?

Studies comparing this compound to other antiretrovirals, such as efavirenz, have shown this compound to have a more favorable safety profile with less mitochondrial toxicity.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's activity and cytotoxicity from various studies.

Table 1: this compound In Vitro Antiviral Activity

ParameterCell Line/SystemValueReference
IC50 Recombinant IN-mediated strand transfer2 to 7 nM[7]
IC95 Cell-based assay (10% FBS)0.019 µM[7]
IC95 Cell-based assay (50% NHS)0.031 µM[7]
EC50 HIV-1 IIIB in HFIM system7.43 ng/mL[8]
EC90 HIV-1 IIIB in HFIM system17.54 ng/mL[8]
EC50 Wild-type HIV-2 ROD90.55 ± 0.19 nmol/L[9]

Table 2: this compound Cytotoxicity Data

AssayCell LineConcentrationObservationReference
MTT Assay Not specified25 and 100 µg/mLMildly cytotoxic[2]
MTT Assay Hep3B cellsNot specifiedSlight, non-significant reduction in viability[1]
Cell Viability Multiple Myeloma cell lines>0.2 µM (72h)Significantly decreased cell viability[10]

Experimental Protocols and Troubleshooting

Cell Viability Assessment: MTT Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High background absorbance Contamination of media; Phenol red interference; Reagent contamination.Use sterile technique; Use phenol red-free media for the assay; Prepare fresh reagents.
Low absorbance readings Low cell number; Insufficient incubation time with MTT; Incomplete formazan solubilization.Optimize cell seeding density; Increase incubation time with MTT (check formazan crystal formation microscopically); Ensure complete dissolution of formazan crystals by gentle mixing or longer incubation with solubilizer.
Inconsistent results between replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding; Calibrate pipettes and use proper pipetting technique; Avoid using the outer wells of the plate.
Increased absorbance with higher drug concentration This compound may interfere with cellular metabolism or directly reduce MTT.Visually inspect cells for signs of cytotoxicity; Run a cell-free control with this compound and MTT to check for direct reduction; Use an alternative cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion).[11][12]
Assessment of Mitochondrial Membrane Potential (ΔΨm)

Protocol (using TMRE):

  • Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear bottom plate).

  • Treatment: Treat cells with this compound at various concentrations and for the desired time. Include a positive control for depolarization (e.g., CCCP or FCCP).

  • TMRE Staining: Add TMRE (Tetramethylrhodamine, Ethyl Ester) staining solution to each well at the recommended concentration (e.g., 100-200 nM) and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~549/575 nm).

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Weak TMRE signal Low dye concentration; Depolarized mitochondria in unhealthy cells; Photobleaching.Optimize TMRE concentration for your cell type; Check cell viability; Minimize exposure to light during staining and imaging.
High background fluorescence Incomplete washing; Autofluorescence of the compound or media.Ensure thorough but gentle washing steps; Run controls with compound alone and media alone.
Inconsistent results Variation in cell health across wells; Fluctuation in temperature.Ensure consistent cell seeding and health; Maintain a constant temperature during the assay.
JC-1 vs. TMRE JC-1 is ratiometric (red/green fluorescence) and good for endpoint assays, while TMRE is a single-wavelength dye suitable for real-time monitoring.Choose the dye based on the experimental needs. TMRE is often considered more reliable for quantifying membrane potential.[2][13][14]
Detection of Reactive Oxygen Species (ROS)

Protocol (using DCFH-DA):

  • Cell Preparation: Plate cells and allow them to attach.

  • Treatment: Treat cells with this compound at desired concentrations. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Loading: Load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (typically 10-20 µM) and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader, microscope, or flow cytometer (Ex/Em ~485/535 nm).

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High background in control cells Autoxidation of the probe; Presence of serum or certain media components; Photobleaching.Prepare fresh DCFH-DA solution; Perform the assay in serum-free media if possible; Protect from light at all stages.[15][16][17]
Low signal in treated cells Inefficient probe uptake; Rapid quenching of ROS.Optimize probe concentration and incubation time; Measure at earlier time points after treatment.
Artifacts The test compound may directly react with the probe.Include a cell-free control with this compound and DCFH-DA to check for direct interaction.[15]

Signaling Pathway and Experimental Workflow Diagrams

Oxidative Stress Pathway

OxidativeStress This compound High Concentration This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes Cytotoxicity Cytotoxicity CellularDamage->Cytotoxicity Leads to Antioxidants Antioxidants (e.g., N-acetylcysteine) GSH Increased Glutathione (GSH) Antioxidants->GSH Promotes synthesis of GSH->ROS Neutralizes

Caption: this compound-induced oxidative stress pathway.

Unfolded Protein Response (UPR) Pathway

UPR cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., from other PIs) GRP78 GRP78/BiP ER_Stress->GRP78 releases PERK PERK GRP78->PERK dissociates from IRE1 IRE1 GRP78->IRE1 dissociates from ATF6 ATF6 GRP78->ATF6 dissociates from CHOP CHOP PERK->CHOP upregulates XBP1 XBP-1s IRE1->XBP1 splices ATF6->CHOP upregulates This compound This compound This compound->XBP1 reduces expression of This compound->CHOP reduces expression of Apoptosis Apoptosis CHOP->Apoptosis promotes Workflow cluster_assays Cytotoxicity & Mechanistic Assays Start Start: Cell Culture Treatment Treat cells with this compound (various concentrations and times) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Mito Mitochondrial Membrane Potential Assay (e.g., TMRE) Treatment->Mito ROS ROS Detection Assay (e.g., DCFH-DA) Treatment->ROS WB Western Blot (ER Stress Markers: GRP78, CHOP) Treatment->WB Analysis Data Analysis MTT->Analysis Mito->Analysis ROS->Analysis WB->Analysis Conclusion Conclusion on Cytotoxicity and Mechanism Analysis->Conclusion

References

Validation & Comparative

A Head-to-Head Battle: In Vitro Potency of Raltegravir vs. Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of HIV-1 treatment regimens. This guide provides a detailed comparison of the in vitro potency of two prominent INSTIs: Raltegravir, the first-in-class approved INSTI, and Dolutegravir, a second-generation agent. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Potency

The in vitro potency of antiretroviral drugs is a critical determinant of their clinical potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in cell-free assays and the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the comparative in vitro potency of this compound and Dolutegravir against wild-type HIV-1.

Parameter This compound Dolutegravir Assay Conditions Reference
IC50 (cell-free) 2–7 nM2.7 nMPurified HIV-1 integrase strand transfer activity[1][2]
IC95 (cell culture) 31 ± 20 nMNot ReportedHuman T lymphoid cell cultures[3]
EC50 (cell culture) 2.2–5.3 ng/mL0.2 ng/mLClinical isolates of HIV-1[4]
EC50 (cell culture) Not Reported1.5 ± 0.6 nMHIV-1NL4-3 in single-cycle assay[5]
EC50 (HIV-2) Not Directly Compared2.3 ± 0.7 nMHIV-2ROD9 in single-cycle assay[5]

It is important to note that Dolutegravir has been shown to be 3.6-fold more potent than this compound against HIV-2ROD9 in a single-cycle assay[5].

Mechanism of Action: Targeting HIV Integrase

Both this compound and Dolutegravir are classified as integrase strand transfer inhibitors (INSTIs)[6][7]. They share a common mechanism of action by which they block the catalytic activity of HIV integrase, an enzyme essential for the replication of the virus[1][8]. The HIV integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process[7]. INSTIs specifically inhibit the strand transfer step, which is the covalent insertion of the viral DNA into the host chromosome[7]. By binding to the active site of the integrase enzyme, these inhibitors prevent the completion of the integration process, thereby halting the viral replication cycle[6][8].

HIV_Integrase_Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibitor Mechanism of Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms Host DNA Host DNA Integrated Provirus Integrated Provirus Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Strand Transfer Strand Transfer Nuclear Import->Strand Transfer Strand Transfer->Integrated Provirus Integration This compound This compound This compound->Strand Transfer Inhibits Dolutegravir Dolutegravir Dolutegravir->Strand Transfer Inhibits

HIV Integrase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of in vitro potency relies on standardized experimental assays. Below are outlines of two key methodologies used to evaluate integrase inhibitors.

Cell-Free Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (a short double-stranded oligonucleotide mimicking the end of the viral DNA), and a target DNA substrate.

  • Inhibitor Addition: The test compounds (this compound or Dolutegravir) are added to the reaction mixture at varying concentrations.

  • Initiation of Reaction: The strand transfer reaction is initiated by the addition of a divalent metal cofactor (typically Mg2+ or Mn2+).

  • Incubation: The reaction is incubated at 37°C to allow for the integration of the donor DNA into the target DNA.

  • Detection of Products: The products of the strand transfer reaction are separated by gel electrophoresis and visualized. The amount of product formed is quantified to determine the extent of inhibition.

  • IC50 Determination: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. A common approach is the single-cycle infectivity assay.

Methodology:

  • Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene) are seeded in microplates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds.

  • Viral Infection: A known amount of a single-round infectious HIV-1 reporter virus (e.g., pseudotyped with VSV-G envelope protein) is added to the cells.

  • Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the reporter gene (luciferase).

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • EC50 Determination: The concentration of the inhibitor that reduces viral infectivity (as measured by luciferase activity) by 50% (EC50) is determined from the dose-response curve.

Experimental_Workflow cluster_assay In Vitro Potency Assay Workflow cluster_details Key Steps Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitors Serial Dilution of Inhibitors Prepare Reagents->Serial Dilution of Inhibitors Reagents Cells, Virus, Assay Buffers, Substrates Prepare Reagents->Reagents Assay Setup Assay Setup Serial Dilution of Inhibitors->Assay Setup Dilutions This compound & Dolutegravir Serial Dilution of Inhibitors->Dilutions Incubation Incubation Assay Setup->Incubation Setup Addition of cells, virus, and inhibitors to microplate Assay Setup->Setup Data Acquisition Data Acquisition Incubation->Data Acquisition Time_Temp Specific time and temperature (e.g., 48h at 37°C) Incubation->Time_Temp Data Analysis Data Analysis Data Acquisition->Data Analysis Measurement Luminescence or Fluorescence reading Data Acquisition->Measurement End End Data Analysis->End Calculation IC50/EC50 determination Data Analysis->Calculation

Generalized Experimental Workflow for In Vitro Potency Assays.

Conclusion

The available in vitro data consistently demonstrate that both this compound and Dolutegravir are potent inhibitors of HIV-1 integrase. However, comparative studies indicate that Dolutegravir generally exhibits greater potency against wild-type HIV-1 in cell-based assays. The enhanced potency of second-generation INSTIs like Dolutegravir, coupled with a higher barrier to resistance, represents a significant advancement in antiretroviral therapy. This guide provides a foundational understanding of the comparative in vitro profiles of these two critical drugs, which can inform further research and development in the field of HIV therapeutics.

References

A Comparative Analysis of Raltegravir and Elvitegravir Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. This guide provides a detailed comparison of the resistance profiles of two first-generation integrase strand transfer inhibitors (INSTIs), Raltegravir (RAL) and Elvitegravir (EVG). Both drugs target the HIV-1 integrase enzyme, a critical component for viral replication, but exhibit distinct patterns of resistance development. This analysis is supported by experimental data to inform research and development efforts in HIV treatment.

Key Resistance Mutations and Cross-Reactivity

Resistance to both this compound and Elvitegravir is primarily associated with mutations in the HIV-1 integrase gene.[1] These mutations can reduce the binding affinity of the drugs to the integrase enzyme, thereby diminishing their inhibitory effect. There are three main genetic pathways for resistance to first-generation INSTIs, involving mutations at positions Y143, Q148, and N155 in the integrase enzyme.[2]

Notably, significant cross-resistance exists between this compound and Elvitegravir.[1] This means that the presence of certain resistance mutations selected by one drug can confer resistance to the other, limiting their sequential use in treatment regimens. The Q148R mutation, for instance, is a primary pathway for resistance to both drugs.[3] However, some mutations exhibit preferential resistance. For example, the Y143R/H/C mutations are more specific to this compound resistance and generally confer lower levels of resistance to Elvitegravir.[2][4] Conversely, mutations like T66I and E92Q are more commonly associated with Elvitegravir resistance.[5]

Quantitative Analysis of Resistance

The following tables summarize the fold change (FC) in drug susceptibility for this compound and Elvitegravir in the presence of various single and combination mutations. The fold change indicates how much more of the drug is required to inhibit the mutant virus compared to the wild-type virus.

Table 1: Fold Change in Susceptibility for this compound and Elvitegravir with Single Integrase Mutations

MutationThis compound Fold Change (FC)Elvitegravir Fold Change (FC)Reference(s)
T66A/IMinimal Effect5-10[6]
T66K~10~40[6]
L74MMinimal Effect (Polymorphism)Minimal Effect (Polymorphism)[6]
E92Q~5~30[6]
T97AMinimal Effect2.4 - 5.6[7][8]
G118R5-105-10[6]
Y143R/C>10<5[7]
G140SMinimal Effect~5[6]
S147GMinimal Effect4.1[7]
Q148H2-3>5[7][9]
Q148K>10>92[7]
Q148R>1092[7]
N155H10-1930[6][10]

Table 2: Fold Change in Susceptibility for this compound and Elvitegravir with Combination Integrase Mutations

Mutation CombinationThis compound Fold Change (FC)Elvitegravir Fold Change (FC)Reference(s)
G140S + Q148H>100>100[6][8]
E138K + Q148KHighHigh[11]
G140S + Q148RHighHigh[11]
E92Q + N155H55High[10]
L74M + N155H28High[10]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo studies. The primary experimental methods used to characterize the resistance profiles of this compound and Elvitegravir include:

In Vitro Resistance Selection Studies
  • Objective: To identify the genetic mutations that arise in HIV-1 when exposed to increasing concentrations of an antiretroviral drug over time.

  • Methodology:

    • Wild-type HIV-1 is cultured in a susceptible cell line (e.g., MT-2 or H9 cells).[11][12]

    • The virus is exposed to a low concentration of the integrase inhibitor (this compound or Elvitegravir).

    • As the virus replicates, the drug concentration is gradually increased in subsequent passages.

    • The viral population that is able to replicate at higher drug concentrations is selected for.

    • The integrase gene of the resistant virus is sequenced to identify the mutations responsible for the reduced susceptibility.[12]

Phenotypic Susceptibility Assays (e.g., PhenoSense™)
  • Objective: To quantify the level of resistance of a specific viral strain to a panel of antiretroviral drugs.

  • Methodology:

    • The integrase gene from a patient's virus or a site-directed mutant is cloned into a standardized HIV-1 vector.[13][14]

    • This recombinant virus is used to infect a cell line in the presence of serial dilutions of the antiretroviral drug.

    • The drug concentration that inhibits viral replication by 50% (IC50) is determined.

    • The fold change in resistance is calculated by dividing the IC50 of the patient-derived or mutant virus by the IC50 of a wild-type reference virus.[15]

Visualizing Resistance Pathways and Experimental Workflow

The following diagrams illustrate the key pathways of resistance development and the general workflow of phenotypic resistance testing.

HIV_Integrase_Inhibitor_Action cluster_virus HIV-1 Lifecycle cluster_inhibition Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound/Elvitegravir This compound/Elvitegravir This compound/Elvitegravir->Integration Inhibits Integrase Enzyme Integrase Enzyme Integrase Enzyme->Integration Mediates

Caption: Mechanism of action of this compound and Elvitegravir.

Resistance_Pathways cluster_ral This compound Pressure Wild-Type Virus Wild-Type Virus Y143R/C Y143R/C Wild-Type Virus->Y143R/C RAL N155H N155H Wild-Type Virus->N155H RAL/EVG Q148H/R/K Q148H/R/K Wild-Type Virus->Q148H/R/K RAL/EVG T66I/A/K T66I/A/K Wild-Type Virus->T66I/A/K EVG E92Q E92Q Wild-Type Virus->E92Q EVG

Caption: Primary resistance pathways for this compound and Elvitegravir.

Phenotypic_Assay_Workflow Patient Sample Patient Sample Viral RNA Extraction Viral RNA Extraction Patient Sample->Viral RNA Extraction RT-PCR & Integrase Gene Amplification RT-PCR & Integrase Gene Amplification Viral RNA Extraction->RT-PCR & Integrase Gene Amplification Cloning into HIV Vector Cloning into HIV Vector RT-PCR & Integrase Gene Amplification->Cloning into HIV Vector Transfection & Virus Production Transfection & Virus Production Cloning into HIV Vector->Transfection & Virus Production Cell Infection with Drug Dilutions Cell Infection with Drug Dilutions Transfection & Virus Production->Cell Infection with Drug Dilutions Measure Viral Replication Measure Viral Replication Cell Infection with Drug Dilutions->Measure Viral Replication Calculate IC50 & Fold Change Calculate IC50 & Fold Change Measure Viral Replication->Calculate IC50 & Fold Change

Caption: Experimental workflow for phenotypic susceptibility testing.

References

Raltegravir's Efficacy Across HIV-1 Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Raltegravir's efficacy against various HIV-1 subtypes, presenting key clinical and in vitro data. It is intended for researchers, scientists, and drug development professionals engaged in HIV research and antiretroviral therapy development. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound, the first approved HIV-1 integrase strand transfer inhibitor (INSTI), has demonstrated potent antiviral activity in both treatment-naive and treatment-experienced patients. Clinical data from pivotal phase III studies, including STARTMRK and BENCHMRK, indicate that this compound exhibits comparable efficacy against both subtype B and non-B HIV-1 infections. In vitro studies further support these findings, showing similar susceptibility of various HIV-1 subtypes to this compound. However, the development of resistance, primarily through mutations in the integrase gene, remains a critical consideration. The primary resistance pathways involve mutations at positions N155, Q148, and Y143 of the integrase enzyme. While these pathways are common across subtypes, their prevalence and specific secondary mutations can vary.

Clinical Efficacy of this compound: Subtype B vs. Non-B

The STARTMRK and BENCHMRK studies provided robust data on the clinical efficacy of this compound in diverse patient populations infected with various HIV-1 subtypes.

Table 1: Virologic Suppression with this compound in Treatment-Naive Patients (STARTMRK Study)
HIV-1 SubtypePercentage of Patients with HIV-1 RNA <50 copies/mLMean Change in CD4 Cell Count (cells/µl)
Non-B Subtypes 94.5%+243
Subtype B 88.7%+221

Data from a combined analysis of phase III studies. Non-B subtypes included A, A/C, A/D, A/G, A1, AE, AG, B/G, BF, C, D, D/F, F, F1, G, and complex.[1]

Table 2: Virologic Suppression with this compound in Treatment-Experienced Patients (BENCHMRK-1 & 2 Studies)
HIV-1 SubtypePercentage of Patients with HIV-1 RNA <50 copies/mLMean Change in CD4 Cell Count (cells/µl)
Non-B Subtypes 66.7%+121
Subtype B 60.7%+144

Data from a combined analysis of phase III studies. Non-B subtypes included A, A/C, A/D, A/G, A1, AE, AG, B/G, BF, C, D, D/F, F, F1, G, and complex.[1]

In Vitro Potency of this compound

In vitro assays are crucial for determining the intrinsic activity of an antiretroviral agent against different viral strains. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 3: In Vitro IC50 Values of this compound Against Different HIV-1 Subtypes
HIV-1 SubtypeThis compound IC50 (nM)
Wild-Type (Reference) ~21
Subtype A 158.3 ± 99.0
Subtype B 86.3 ± 32.5
CRF01_AE 100.0 ± 65.7

IC50 values represent the concentration of this compound required to inhibit 50% of viral replication in vitro. Data for subtypes A, B, and CRF01_AE are from strand transfer activity assays.[2]

This compound Resistance Profiles Across HIV-1 Subtypes

The emergence of drug resistance is a significant challenge in HIV-1 therapy. This compound resistance is primarily associated with specific mutations in the integrase gene.

Table 4: Major this compound Resistance-Associated Mutations
Resistance PathwayPrimary Mutation(s)Common Secondary Mutations
N155 PathwayN155HL74M, E92Q, T97A, V151I, G163R
Q148 PathwayQ148H/R/KE138A/K, G140A/S
Y143 PathwayY143C/RL74M, E92Q, T97A

These mutational pathways are generally mutually exclusive.[3]

There is evidence suggesting that the prevalence of certain resistance mutations may differ between HIV-1 subtypes. For instance, some studies have observed a higher prevalence of specific secondary mutations in non-B subtypes compared to subtype B.[4] However, the primary resistance pathways remain largely conserved across different subtypes.[3]

Comparison with Other Integrase Inhibitors

This compound is a first-generation integrase inhibitor. Second-generation INSTIs, such as Dolutegravir and Elvitegravir, have also been developed.

Table 5: Comparison of this compound with Other Integrase Inhibitors
Integrase InhibitorGenerationDosingKey Features
This compound FirstTwice-dailyFirst-in-class, well-tolerated.
Elvitegravir FirstOnce-daily (requires boosting)Co-formulated in single-tablet regimens.
Dolutegravir SecondOnce-dailyHigher genetic barrier to resistance than first-generation INSTIs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

PhenoSense GT® Assay for HIV-1 Subtyping and Drug Resistance

The PhenoSense GT assay is a combined genotypic and phenotypic drug resistance test.

Methodology:

  • Sample Collection: Patient plasma with a viral load of at least 500 copies/mL is collected in lavender-top (EDTA) tubes.

  • RNA Extraction and PCR: Viral RNA is extracted from the plasma. The HIV-1 pol gene, which encodes for protease, reverse transcriptase, and integrase, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Genotypic Analysis: The amplified pol gene is sequenced to identify mutations associated with drug resistance. The sequence data is also used to determine the HIV-1 subtype.

  • Phenotypic Analysis: The amplified patient-derived pol gene is inserted into an HIV-1 vector that lacks its own pol gene. This recombinant virus is then cultured in the presence of serial dilutions of antiretroviral drugs.

  • Susceptibility Measurement: The replication of the recombinant virus at different drug concentrations is measured, typically using a reporter gene like luciferase. The IC50 value is then calculated to determine the drug susceptibility.

Single-Cycle Infectivity Assay for IC50 Determination

This assay measures the ability of a drug to inhibit a single round of viral replication.

Methodology:

  • Production of Pseudotyped Virus: HEK293T cells are co-transfected with a plasmid encoding an HIV-1 genome with a defective envelope gene (env-) and a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing an envelope glycoprotein, often from a different virus like vesicular stomatitis virus (VSV-G), to allow for broad cell tropism.

  • Cell Culture and Drug Treatment: Target cells (e.g., TZM-bl cells) are seeded in a 96-well plate. The cells are then incubated with serial dilutions of the antiretroviral drug being tested.

  • Infection: The pseudotyped viruses are added to the wells containing the target cells and the drug.

  • Measurement of Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the expression of the reporter gene is measured. For luciferase, a substrate is added, and luminescence is quantified. For GFP, fluorescence is measured.

  • IC50 Calculation: The reporter gene signal is plotted against the drug concentration, and a dose-response curve is generated to calculate the IC50 value.

Visualizations

HIV-1 Integrase Mechanism of Action and this compound Inhibition

HIV_Integrase_MOA cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC + IN & Host Factors IN Integrase (IN) IN->PIC hDNA Host DNA PIC->hDNA 3' Processing & Strand Transfer Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus Integration This compound This compound This compound->PIC Inhibits Strand Transfer

Caption: Mechanism of HIV-1 integrase and inhibition by this compound.

Experimental Workflow for this compound Susceptibility Testing

Raltegravir_Susceptibility_Workflow Patient_Sample Patient Plasma (HIV-1 RNA) RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Cloning Cloning into HIV-1 Vector RT_PCR->Cloning Transfection Co-transfection into Producer Cells Cloning->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Infection Infection of Target Cells with Serial Dilutions of this compound Virus_Production->Infection Readout Measure Reporter Gene (Luciferase/GFP) Infection->Readout IC50_Calc IC50 Calculation Readout->IC50_Calc

Caption: Workflow for determining this compound IC50 using a cell-based assay.

References

Navigating HIV-1 Resistance: A Comparative Analysis of Cross-Resistance Between Raltegravir and Other Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profiles of integrase strand transfer inhibitors (INSTIs), with a focus on viral mutations emerging from Raltegravir treatment. This document provides a comparative analysis of this compound, Elvitegravir, Dolutegravir, and Bictegravir, supported by quantitative data, detailed experimental methodologies, and visual representations of resistance pathways and workflows.

The advent of integrase strand transfer inhibitors (INSTIs) has marked a significant advancement in the management of HIV-1 infection. This compound, the first-in-class INSTI, has been a cornerstone of antiretroviral therapy (ART). However, the emergence of drug resistance, which can lead to cross-resistance to other INSTIs, presents a continuous challenge.[1][2] This guide offers an in-depth comparison of the cross-resistance profiles between this compound and other first and second-generation INSTIs, including Elvitegravir, Dolutegravir, and Bictegravir, to inform future research and drug development efforts.

The Landscape of INSTI Resistance

Resistance to INSTIs primarily arises from mutations in the HIV-1 integrase enzyme, the target of this drug class.[2][3] These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy. First-generation INSTIs, this compound (RAL) and Elvitegravir (EVG), generally have a lower genetic barrier to resistance, meaning that fewer mutations are required to confer resistance.[4][5][6] Consequently, there is significant cross-resistance observed between these two drugs.[3][7]

Second-generation INSTIs, Dolutegravir (DTG) and Bictegravir (BIC), were developed to have a higher genetic barrier to resistance and to maintain activity against many viral strains resistant to first-generation agents.[4][5][6][8][9] While they are more robust, pathways to resistance and cross-resistance have been identified, particularly in treatment-experienced patients with a history of virologic failure on a this compound-based regimen.[7]

Key Genetic Pathways of this compound Resistance and Cross-Resistance

Three major genetic pathways are associated with high-level resistance to this compound:

  • The N155H Pathway: This is often one of the initial mutations to emerge under this compound pressure. While it confers resistance to this compound and Elvitegravir, viruses with this mutation often remain susceptible to Dolutegravir and Bictegravir.[10][11]

  • The Q148H/R/K Pathway: Mutations at this position, often in combination with secondary mutations like G140S/A, can confer high-level resistance to both this compound and Elvitegravir.[1][10][12] This pathway can also lead to reduced susceptibility to Dolutegravir and Bictegravir, particularly when additional mutations accumulate.[10][13]

  • The Y143R/C Pathway: This pathway is primarily associated with this compound resistance and generally shows less cross-resistance to Elvitegravir compared to the other pathways.[2][3] Susceptibility to second-generation INSTIs is often maintained in the presence of this mutation alone.[11]

The following diagram illustrates the mechanism of action of INSTIs and the development of resistance through these key mutational pathways.

cluster_0 Mechanism of INSTI Action cluster_1 Development of Cross-Resistance Viral DNA Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Reverse Transcription Host DNA Integration Host DNA Integration Pre-Integration Complex (PIC)->Host DNA Integration Integrase Enzyme Provirus Provirus Host DNA Integration->Provirus Successful Integration INSTI INSTI Integrase Enzyme Integrase Enzyme INSTI->Integrase Enzyme Inhibition This compound Pressure This compound Pressure N155H Pathway N155H Pathway This compound Pressure->N155H Pathway Selects for Q148H/R/K Pathway Q148H/R/K Pathway This compound Pressure->Q148H/R/K Pathway Selects for Y143R/C Pathway Y143R/C Pathway This compound Pressure->Y143R/C Pathway Selects for Cross-Resistance to EVG Cross-Resistance to EVG N155H Pathway->Cross-Resistance to EVG High Cross-Resistance to EVG High Cross-Resistance to EVG Q148H/R/K Pathway->High Cross-Resistance to EVG Reduced Susceptibility to DTG/BIC Reduced Susceptibility to DTG/BIC Q148H/R/K Pathway->Reduced Susceptibility to DTG/BIC Limited Cross-Resistance to EVG Limited Cross-Resistance to EVG Y143R/C Pathway->Limited Cross-Resistance to EVG

Figure 1. Mechanism of INSTI action and major pathways of this compound resistance leading to cross-resistance.

Quantitative Analysis of Cross-Resistance

The degree of cross-resistance is quantified by the fold change (FC) in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a drug against a mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance. The following tables summarize the cross-resistance profiles for key this compound-associated mutations against other INSTIs based on in vitro phenotypic susceptibility data.

Table 1: Cross-Resistance Profile of the N155H Pathway

Mutation(s)This compound (FC)Elvitegravir (FC)Dolutegravir (FC)Bictegravir (FC)
N155H~10-30~30Minimal EffectMinimal Effect
N155H + secondary mutations>30>30Can contribute to reduced susceptibilityPossible reduced susceptibility

Data compiled from multiple sources.[10][11]

Table 2: Cross-Resistance Profile of the Q148H/R/K Pathway

Mutation(s)This compound (FC)Elvitegravir (FC)Dolutegravir (FC)Bictegravir (FC)
Q148H/R/K>10>10~1-3~1-3
Q148H/R/K + G140S/A>100>100~2-10~2-5
Q148H/R/K + G140S/A + other mutations>100>100>10>5

Data compiled from multiple sources.[1][10][13]

Table 3: Cross-Resistance Profile of the Y143R/C Pathway

Mutation(s)This compound (FC)Elvitegravir (FC)Dolutegravir (FC)Bictegravir (FC)
Y143R/C>10~2-10Minimal EffectMinimal Effect
Y143R/C + secondary mutations>30>10Minimal EffectMinimal Effect

Data compiled from multiple sources.[6][11][12]

Experimental Protocols for Cross-Resistance Analysis

The determination of cross-resistance profiles relies on standardized in vitro phenotypic susceptibility assays. The following is a generalized protocol for such an experiment.

Phenotypic Susceptibility Testing Protocol
  • Virus Preparation:

    • Site-directed mutagenesis is used to introduce specific resistance-associated mutations into an infectious molecular clone of HIV-1 (e.g., pNL4.3).

    • Alternatively, clinical isolates from patients failing this compound therapy can be used.

    • Virus stocks are generated by transfecting the proviral DNA into a suitable cell line (e.g., HEK293T cells) and harvesting the supernatant containing viral particles.

    • The viral titer is determined, typically by measuring the p24 antigen concentration or by a functional infectivity assay.

  • Cell Culture:

    • A susceptible target cell line (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells [PBMCs]) is cultured under standard conditions.

    • For TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, infection can be quantified by measuring luciferase activity.

  • Drug Susceptibility Assay:

    • Serial dilutions of the INSTIs (this compound, Elvitegravir, Dolutegiravir, Bictegravir) are prepared in culture medium.

    • Target cells are seeded in 96-well plates.

    • A standardized amount of virus is added to the cells in the presence of varying concentrations of the drugs.

    • Control wells with no drug and no virus are included.

  • Incubation and Endpoint Measurement:

    • The plates are incubated for a period that allows for viral replication (typically 3-7 days).

    • The endpoint is measured based on the assay format:

      • Luciferase Assay (TZM-bl cells): Cells are lysed, and luciferase activity is measured using a luminometer.

      • p24 Antigen ELISA: The concentration of p24 antigen in the culture supernatant is quantified.

      • MTT or XTT Assay: Cell viability is measured as an indicator of the cytopathic effect of the virus.

  • Data Analysis:

    • The percentage of viral inhibition at each drug concentration is calculated relative to the no-drug control.

    • The IC50 or EC50 value (the drug concentration required to inhibit 50% of viral replication) is determined by non-linear regression analysis of the dose-response curve.

    • The fold change in resistance is calculated by dividing the IC50/EC50 of the mutant virus by the IC50/EC50 of the wild-type virus.

The following diagram outlines the workflow for a typical cross-resistance analysis experiment.

cluster_0 Experimental Workflow for Cross-Resistance Analysis Start Start Virus Preparation Virus Preparation Start->Virus Preparation Site-Directed Mutagenesis Site-Directed Mutagenesis Virus Preparation->Site-Directed Mutagenesis Clinical Isolates Clinical Isolates Virus Preparation->Clinical Isolates Cell Culture Cell Culture Site-Directed Mutagenesis->Cell Culture Clinical Isolates->Cell Culture Drug Susceptibility Assay Drug Susceptibility Assay Cell Culture->Drug Susceptibility Assay Incubation Incubation Drug Susceptibility Assay->Incubation Endpoint Measurement Endpoint Measurement Incubation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis End End Data Analysis->End

Figure 2. Experimental workflow for determining INSTI cross-resistance.

Conclusion

The analysis of cross-resistance between this compound and other INSTIs is crucial for optimizing antiretroviral therapy and for the development of next-generation inhibitors. While first-generation INSTIs, this compound and Elvitegravir, exhibit significant cross-resistance, the second-generation agents, Dolutegravir and Bictegravir, retain activity against many this compound-resistant strains.[8][9] However, the accumulation of specific mutations, particularly along the Q148 pathway, can lead to broad cross-resistance across the INSTI class.[10][13] Continued surveillance of resistance patterns and further in vitro and clinical studies are essential to understand the evolving landscape of INSTI resistance and to guide the effective use of this critical class of antiretroviral drugs.

References

Raltegravir's In Vitro Selectivity for HIV Integrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Raltegravir's in vitro performance, highlighting its remarkable selectivity for HIV integrase over other viral and host enzymes. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this antiretroviral agent.

High Selectivity of this compound for HIV Integrase

This compound demonstrates a high degree of selectivity for its target, HIV integrase, a crucial enzyme for viral replication. This selectivity is a key factor in its favorable safety profile, as it minimizes off-target effects on host cellular machinery. In vitro studies have consistently shown that this compound is significantly more potent against HIV integrase than a range of other enzymes.

Comparative Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against HIV-1 integrase and other enzymes, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Enzyme TargetEnzyme TypeThis compound IC50 (nM)Selectivity over HIV-1 Integrase
HIV-1 Integrase (Strand Transfer)Viral2 - 90[1][2][3][4]-
HIV-1 Reverse TranscriptaseViral> 100,000[1][2]> 1,000-fold[1][2]
HIV-1 RNase HViral> 100,000[1][2]> 1,000-fold[1][2]
Human DNA Polymerase αHost> 100,000[1][2]> 1,000-fold[1][2]
Human DNA Polymerase βHost> 100,000[1][2]> 1,000-fold[1][2]
Human DNA Polymerase γHost> 100,000[1][2]> 1,000-fold[1][2]
Prototype Foamy Virus (PFV) Integrase (Wild-Type)Viral90 - 200[2][5]Lower
PFV Integrase (S217Q mutant)Viral40[2][5]Lower
PFV Integrase (S217H mutant)Viral900[2][5]Lower
PFV Integrase (N224H mutant)Viral200[5]Lower

Note: The IC50 values for HIV-1 integrase can vary depending on the specific assay conditions and the subtype of the enzyme used.

The data clearly indicates that this compound is over 1,000-fold more selective for HIV-1 integrase compared to other tested phosphoryltransferases, including HIV-1 reverse transcriptase and human DNA polymerases α, β, and γ[1][2]. This high selectivity underscores the targeted mechanism of action of this compound.

Experimental Methodologies

The following sections detail the experimental protocols for key assays used to validate the selectivity of this compound in vitro.

In Vitro HIV Integrase Strand Transfer Assay (ELISA-based)

This non-radioactive assay is commonly used to screen for and characterize HIV integrase inhibitors.

Principle: This assay measures the strand transfer activity of HIV integrase, which is the second of two key reactions catalyzed by the enzyme. A biotin-labeled "donor" DNA substrate, mimicking the end of the viral DNA, is immobilized on a streptavidin-coated plate. The integrase enzyme processes this donor DNA and then integrates it into a digoxigenin (DIG)-labeled "target" DNA substrate. The amount of integrated target DNA is then quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate.

Detailed Protocol:

  • Plate Preparation:

    • Coat a 96-well streptavidin-coated microplate with a biotinylated HIV-1 long terminal repeat (LTR) donor DNA substrate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound donor DNA.

    • Block the remaining protein-binding sites on the wells with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Enzyme and Inhibitor Incubation:

    • Add recombinant HIV-1 integrase enzyme to each well.

    • Add varying concentrations of this compound (or other test compounds) to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to the integrase.

  • Strand Transfer Reaction:

    • Add the DIG-labeled target DNA substrate to each well to initiate the strand transfer reaction.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add an HRP-conjugated anti-digoxigenin antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV Integration Signaling Pathway

The following diagram illustrates the key steps of HIV DNA integration into the host cell genome, the process targeted by this compound.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Forms Nuclear_Import Nuclear Import PIC->Nuclear_Import Integration Integration (Strand Transfer) Nuclear_Import->Integration Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Integration Inhibits

Caption: HIV Integration Pathway and this compound's Mechanism of Action.

Experimental Workflow for this compound Selectivity Assay

This diagram outlines the general workflow for assessing the selectivity of this compound against HIV integrase versus a panel of other enzymes.

Selectivity_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzymes Prepare Enzyme Panel: - HIV Integrase - Human Polymerases - Other Viral Enzymes Assay_Plate Perform Individual Enzyme Assays with this compound Titration Enzymes->Assay_Plate Raltegravir_Prep Prepare Serial Dilutions of this compound Raltegravir_Prep->Assay_Plate Measure_Activity Measure Enzyme Activity at Each Concentration Assay_Plate->Measure_Activity IC50_Calc Calculate IC50 Value for Each Enzyme Measure_Activity->IC50_Calc Selectivity_Index Determine Selectivity Index: (IC50 Off-Target) / (IC50 HIV Integrase) IC50_Calc->Selectivity_Index

Caption: Workflow for Determining this compound's In Vitro Selectivity.

References

Comparative analysis of Raltegravir's effect on viral decay kinetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the kinetics of viral load reduction reveals nuances in the mechanism of action of the integrase inhibitor Raltegravir compared to other classes of antiretroviral drugs. This guide provides a comparative analysis of this compound's effect on viral decay, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The introduction of potent combination antiretroviral therapy (cART) has revolutionized the management of HIV-1 infection, primarily by suppressing viral replication to undetectable levels. The rate at which the viral load declines upon initiation of therapy, known as viral decay kinetics, provides crucial insights into the effectiveness of antiretroviral agents and the underlying viral dynamics. This compound, the first approved HIV-1 integrase strand transfer inhibitor, has demonstrated a distinct pattern of viral decay compared to other antiretroviral classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz and other integrase inhibitors like Dolutegravir.

Quantitative Analysis of Viral Decay Kinetics

Viral decay following the initiation of cART is typically characterized by a multiphasic decline. The first phase (d1) is rapid and is thought to reflect the clearance of productively infected CD4+ T cells. The second phase (d2) is slower and is attributed to the loss of longer-lived infected cells or latently infected cells that become activated. A third, even slower phase of decay (d3) has also been described, likely representing the decay of the stable latent reservoir.

A key study, ACTG A5248, provided detailed insights into the viral decay kinetics of a this compound-based regimen (in combination with tenofovir disoproxil fumarate and emtricitabine) in treatment-naive patients. The findings were compared with historical data for an Efavirenz-based regimen.

Viral Decay Parameter This compound-based Regimen (ACTG A5248) Efavirenz-based Regimen (Historical Data) Dolutegravir-based Regimen
First-Phase Decay Rate (d1) (/day) 0.607 (IQR: 0.582–0.653)[1][2]Significantly faster than this compound[1][3]Comparable to this compound-based and other three-drug regimens[4][5][6]
Second-Phase Decay Rate (d2) (/day) 0.070 (IQR: 0.042–0.079)[1][2]-Not significantly different from zero in some models[5][6]
Third-Phase Decay Rate (d3) (/day) 0.0016 (IQR: 0.0005–0.0022)[1][2]--

IQR: Interquartile Range. Data for this compound and Efavirenz are from the ACTG A5248 study and its comparisons to historical cohorts[1][2][3]. Dolutegravir data is based on studies indicating comparable viral decay to other potent regimens, though direct decay rate constants from comparative trials were not consistently reported in the initial literature search[4][5][6].

Interestingly, while this compound-containing regimens lead to a faster time to undetectable viral load in many clinical trials, the initial first-phase decay rate (d1) was observed to be slower compared to Efavirenz-based regimens[1][3]. This is counterintuitive but has been attributed to this compound's mechanism of action, which prevents the integration of the viral DNA into the host cell genome. This leads to a longer duration of the first phase of decay[1][2]. Some studies have even proposed that the first phase of decay with this compound is composed of two subphases (1a and 1b), corresponding to the half-lives of cells with integrated proviruses and those with unintegrated HIV-1 DNA[7][8].

Studies comparing Dolutegravir-based regimens to this compound have found non-inferior efficacy in achieving viral suppression[9][10][11][12]. Modeling of viral decay in patients on Dolutegravir suggests a rapid decline comparable to that of other potent antiretroviral regimens[4][5][6][13].

Experimental Protocols

The precise quantification of viral decay kinetics relies on highly sensitive assays to measure viral load and sophisticated mathematical models to interpret the data.

HIV-1 RNA Quantification: Single-Copy Assay

To accurately measure the very low levels of viremia during the later phases of decay, a highly sensitive assay is required. The single-copy assay (SCA) is frequently employed for this purpose.

  • Sample Preparation: Plasma samples are collected from patients at multiple time points following the initiation of antiretroviral therapy. For very low viral loads, a larger volume of plasma (e.g., 7 ml) is used[14].

  • Viral RNA Extraction: Virions are pelleted from the plasma by ultracentrifugation. The viral pellet is then lysed to release the viral RNA. This is followed by extraction and purification of the RNA[14][15][16].

  • Reverse Transcription and Real-Time PCR (RT-qPCR): The purified viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then quantified using a real-time polymerase chain reaction (PCR) assay. The assay uses primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome (e.g., the gag gene)[14].

  • Standard Curve and Quantification: A standard curve is generated using known quantities of in vitro-transcribed HIV-1 RNA. This allows for the absolute quantification of the viral RNA copies in the patient sample, down to a single copy per milliliter of plasma[14][16]. An internal control, such as an avian retrovirus (RCAS), is often added to each sample to monitor the efficiency of RNA extraction and amplification[14][15].

Mathematical Modeling of Viral Decay

The viral load data obtained from the single-copy assay is then analyzed using mathematical models to estimate the decay rates of the different phases.

  • Multi-exponential Models: The decay of HIV-1 RNA is typically modeled using bi- or tri-exponential equations. These models assume that the total viral load is the sum of virus produced by different populations of infected cells, each decaying at a different rate[1][2][17].

    • A bi-exponential model is often used to describe the first two phases of decay.

    • A tri-exponential model is required to capture the third phase of decay, especially when using sensitive viral load assays[1][2].

  • Mixed-Effects Modeling: To account for inter-patient variability, mixed-effects models are often employed. These statistical models allow for the estimation of both population-average decay parameters and individual-specific deviations from these averages[1][8]. The model fits the viral load data over time for a group of patients, providing robust estimates of the decay rates (d1, d2, d3) and the transition points between the different phases.

Visualizing Viral Dynamics and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the theoretical model of viral decay and the typical workflow for its measurement.

HIV_Decay_Model cluster_phases Phases of Viral Decay cluster_sources Sources of Virus Phase_1 First Phase (d1) Rapid Decay Phase_2 Second Phase (d2) Slower Decay Phase_3 Third Phase (d3) Very Slow Decay Source_1 Productively Infected CD4+ T-cells Source_1->Phase_1 Contributes to Source_2 Longer-lived Infected Cells (e.g., Macrophages) Source_2->Phase_2 Contributes to Source_3 Latently Infected Cells Source_3->Phase_3 Contributes to

Caption: Model of the three phases of HIV-1 viral decay.

Viral_Decay_Workflow Start Patient Initiates Antiretroviral Therapy Sampling Serial Plasma Sample Collection Start->Sampling Assay HIV-1 RNA Quantification (Single-Copy Assay) Sampling->Assay Data Viral Load Data (copies/mL) Assay->Data Modeling Mathematical Modeling (e.g., Tri-exponential model) Data->Modeling Results Estimation of Decay Parameters (d1, d2, d3) Modeling->Results

References

Bridging the Gap: Validating the Clinical Relevance of In Vitro Raltegravir Resistance Data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapies for HIV-1. Raltegravir, a potent integrase strand transfer inhibitor (INSTI), is a critical component of combination antiretroviral therapy. However, the selection of resistance-associated mutations in the HIV-1 integrase enzyme can lead to virological failure. Understanding the correlation between in vitro resistance data and clinical outcomes is paramount for guiding treatment decisions and developing next-generation INSTIs. This guide provides a comparative analysis of key in vitro findings and their clinical implications, supported by experimental data and detailed methodologies.

In Vitro versus In Vivo this compound Resistance: A Comparative Analysis

Resistance to this compound is primarily associated with mutations in the HIV-1 integrase gene, leading to reduced susceptibility to the drug. In vitro studies, utilizing techniques such as site-directed mutagenesis and cell-based assays, have been instrumental in identifying key resistance mutations and quantifying their impact on this compound's inhibitory activity. This is often expressed as a "fold change" in the 50% inhibitory concentration (IC50) compared to the wild-type virus.

Clinically, the relevance of these in vitro findings is validated by observing the prevalence of these mutations in patients experiencing virological failure while on this compound-containing regimens. Three major genetic pathways to this compound resistance have been identified, involving primary mutations at positions Y143, Q148, and N155 of the integrase enzyme.[1] These primary mutations are often accompanied by secondary mutations that can further increase resistance or compensate for a loss of viral fitness.[2][3]

The following tables summarize the quantitative data from various studies, comparing the in vitro fold change in this compound resistance for key mutations with their observed clinical significance.

Table 1: Primary this compound Resistance Mutations and their In Vitro Impact

Primary MutationFold Change in this compound IC50 (In Vitro)Clinical Significance
Y143C/RHigh-level resistance (>10-fold)Observed in patients with virological failure, often associated with high-level resistance.[4][5]
Q148H/K/RModerate to high-level resistance (5 to >100-fold)Frequently selected in patients failing this compound. Often occurs with secondary mutations (e.g., G140S) leading to very high-level resistance.[6]
N155HLow to moderate-level resistance (5 to 20-fold)A common pathway for resistance, often emerging earlier than Q148 mutations.[3][7][8]

Table 2: Impact of Secondary Mutations on this compound Resistance (in the context of primary mutations)

Primary MutationSecondary Mutation(s)Fold Change in this compound IC50 (In Vitro)Clinical Significance
N155HE92QIncreased resistance compared to N155H alone (e.g., up to 55-fold).[3]Combination frequently observed in patients with virological failure, conferring higher resistance.[2]
Q148HG140SDramatically increased resistance (>100-fold).[3]A common and clinically significant combination leading to high-level resistance and treatment failure.[7][8]
Q148RG140SHigh-level resistance.Clinically relevant combination associated with significant loss of this compound susceptibility.
Q148KE138KIncreased resistance.Clinically observed combination contributing to this compound failure.

Experimental Protocols for In Vitro this compound Susceptibility Testing

The validation of clinical resistance data relies on robust and reproducible in vitro assays. The following is a generalized protocol for determining the phenotypic susceptibility of HIV-1 to this compound.

Generation of Recombinant Viruses
  • Site-Directed Mutagenesis: Introduce specific resistance-associated mutations (e.g., Y143R, Q148H, N155H) into an infectious molecular clone of HIV-1 (e.g., pNL4-3) using standard molecular biology techniques.

  • Patient-Derived Integrase Sequences: Alternatively, amplify the integrase-coding region from patient plasma viral RNA and clone it into an integrase-deleted HIV-1 backbone vector.[7]

  • Virus Production: Transfect the resulting plasmid DNA into a suitable cell line (e.g., 293T cells) to produce recombinant virus stocks.

  • Virus Titration: Quantify the infectious virus titer of the stocks using a reporter cell line (e.g., TZM-bl cells, which express β-galactosidase or luciferase upon HIV-1 infection) or by measuring p24 antigen levels.

This compound Susceptibility Assay (Single-Cycle Infectivity Assay)
  • Cell Seeding: Plate a reporter cell line (e.g., TZM-bl) in 96-well plates.

  • Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add a standardized amount of infectious virus to the wells containing the different concentrations of this compound. Include a "no-drug" control.

  • Incubation: Incubate the plates for 48 hours to allow for a single round of infection.

  • Quantification of Infection: Measure the reporter gene activity (e.g., β-galactosidase or luciferase) or p24 antigen concentration in the cell lysates or supernatant.

  • Data Analysis: Calculate the percentage of inhibition of viral replication at each drug concentration relative to the no-drug control. Determine the IC50 value (the drug concentration that inhibits 50% of viral replication) by plotting the percent inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[2]

Visualizing the Validation Workflow

The following diagram illustrates the workflow for validating the clinical relevance of in vitro this compound resistance data.

G cluster_invitro In Vitro Analysis cluster_clinical Clinical Observation cluster_validation Validation & Correlation invitro_mutagenesis Site-Directed Mutagenesis of HIV-1 Integrase invitro_phenotyping Phenotypic Susceptibility Assay (IC50 determination) invitro_mutagenesis->invitro_phenotyping Generates mutant viruses correlation Correlate In Vitro Fold Change with Clinical Mutation Frequency invitro_phenotyping->correlation Provides quantitative resistance data clinical_failure Patients with Virological Failure on this compound clinical_genotyping Genotypic Analysis of Patient Viral Isolates clinical_failure->clinical_genotyping Provides samples clinical_genotyping->correlation Provides mutation prevalence data relevance Establish Clinical Relevance of In Vitro Data correlation->relevance

Caption: Workflow for validating in vitro this compound resistance data against clinical observations.

Signaling Pathways of this compound Action and Resistance

The following diagram illustrates the mechanism of action of this compound and how resistance mutations in the integrase enzyme can impair its function.

G cluster_action This compound Action cluster_resistance Resistance Mechanism This compound This compound integrase HIV-1 Integrase This compound->integrase Binds to active site integration Integration This compound->integration Inhibits reduced_binding Reduced this compound Binding This compound->reduced_binding Ineffective binding integrase->integration Catalyzes viral_dna Viral DNA viral_dna->integration host_dna Host DNA mutated_integrase Mutated Integrase (Y143R, Q148H, N155H) mutated_integrase->reduced_binding restored_integration Restored Integration reduced_binding->restored_integration

Caption: Mechanism of this compound action and resistance due to integrase mutations.

Conclusion

The clinical relevance of in vitro this compound resistance data is well-established. The primary resistance pathways identified through in vitro studies, involving mutations at positions Y143, Q148, and N155, are consistently observed in patients experiencing treatment failure. The quantitative data from in vitro susceptibility assays, particularly the fold change in IC50, provides a valuable tool for predicting the clinical impact of specific mutations. Continued surveillance of emerging resistance patterns and the use of robust in vitro assays are crucial for optimizing the use of this compound and for the development of future integrase inhibitors with improved resistance profiles.

References

Raltegravir: A Comparative Safety Analysis Against Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety and tolerability of the integrase inhibitor Raltegravir in contrast to other classes of antiretroviral drugs, supported by data from pivotal clinical trials.

Introduction

This compound, the first-in-class integrase strand transfer inhibitor (INSTI), has been a cornerstone of antiretroviral therapy (ART) for over a decade.[1] Its novel mechanism of action, targeting the HIV integrase enzyme, offered a much-needed alternative for both treatment-naive and treatment-experienced patients.[1][2] This guide provides a detailed comparison of the safety profile of this compound against other major antiretroviral classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other INSTIs. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from key clinical trials in structured tables, detailing experimental methodologies, and visualizing complex relationships through diagrams.

Comparative Safety Analysis: An Overview

This compound is generally well-tolerated, with long-term studies confirming its favorable safety profile.[3][4] The most commonly reported adverse effects are mild and include headache, nausea, and diarrhea.[5][6] A key advantage of this compound is its distinct metabolic profile, showing fewer lipid abnormalities compared to protease inhibitors, and a better neuropsychiatric profile than the NNRTI efavirenz.[6][7]

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of adverse events from key clinical trials comparing this compound with other antiretrovirals.

Table 1: this compound vs. Efavirenz (NNRTI) in Treatment-Naive Patients (STARTMRK Study)
Adverse Event CategoryThis compound (%)Efavirenz (%)Study Duration
Drug-Related Adverse Events 477896 Weeks[4]
Serious Drug-Related AEs <2<248 Weeks[8]
Discontinuation due to AEs 510240 Weeks[9]
Neuropsychiatric Events 265948 Weeks[5]
Rash 9.620.9Not Specified[10]
Elevated Total Cholesterol LowerHigher156 Weeks[11]
Elevated LDL Cholesterol LowerHigher156 Weeks[11]
Elevated Triglycerides LowerHigher156 Weeks[11]
Table 2: this compound vs. Placebo in Treatment-Experienced Patients (BENCHMRK Studies)
Adverse Event CategoryThis compound (%)Placebo (%)Study Duration
Drug-Related Diarrhea 3.73.5Not Specified[6]
Drug-Related Nausea 2.23.2Not Specified[6]
Drug-Related Headache 2.21.4Not Specified[6]
Elevated Creatine Kinase More CommonLess Common96 Weeks[6]
Cancer Incidence No DifferenceNo DifferenceNot Specified[3]
Table 3: this compound vs. Protease Inhibitors in Treatment-Naive Patients (ACTG A5257 Study)
Adverse Event CategoryThis compound (%)Atazanavir/r (%)Darunavir/r (%)Study Duration
Tolerability Failure 114596 Weeks[12]
Discontinuation due to Toxicity 116596 Weeks[12]
Gastrointestinal Side Effects 22514Not Specified[11]
Elevated Total Cholesterol Less IncreaseGreater IncreaseGreater Increase96 Weeks[7]
Elevated Triglycerides Less IncreaseGreater IncreaseGreater Increase96 Weeks[7]
Table 4: this compound vs. Other Integrase Inhibitors (Neuropsychiatric Events)
Adverse Event CategoryThis compound (%)Dolutegravir (%)Elvitegravir (%)Study
Discontinuation due to Neuropsychiatric Effects 1.72.71.3French Cohort[13]
Discontinuation due to Neurotoxicity 0.61.7-Swiss HIV Cohort Study[14]

Detailed Experimental Protocols

STARTMRK Study (this compound vs. Efavirenz)
  • Study Design: A multicenter, double-blind, randomized, active-controlled, Phase III non-inferiority study.[10][15]

  • Patient Population: Treatment-naive HIV-1 infected adult patients with HIV-1 RNA >5000 copies/mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine.[10][15]

  • Intervention: Patients were randomized 1:1 to receive either this compound (400 mg twice daily) or Efavirenz (600 mg once daily), both in combination with tenofovir/emtricitabine.[10]

  • Primary Endpoint: Reduction in HIV-1 viral load to less than 50 copies/mL at week 48.[10]

  • Safety Assessment: Monitoring of clinical and laboratory adverse events throughout the study. Neuropsychiatric symptoms were also specifically assessed.[4][5]

BENCHMRK 1 & 2 Studies (this compound vs. Placebo)
  • Study Design: Two ongoing, double-blind, randomized, placebo-controlled, Phase III studies.[16]

  • Patient Population: Treatment-experienced adult patients with HIV-1 infection resistant to at least one drug in each of the three available antiretroviral classes (NRTIs, NNRTIs, and PIs).[16]

  • Intervention: Patients were randomized 2:1 to receive either this compound (400 mg twice daily) or placebo, both in combination with an optimized background therapy (OBT).[7]

  • Primary Endpoint: Proportion of patients with HIV viral load <50 copies/mL at week 16.

  • Safety Assessment: Comprehensive monitoring of adverse events, including clinical symptoms and laboratory abnormalities.[6]

ACTG A5257 Study (this compound vs. Atazanavir/r and Darunavir/r)
  • Study Design: A Phase III, randomized, open-label trial.[17]

  • Patient Population: Treatment-naive HIV-1 infected adults with plasma HIV-1 RNA >1000 copies/mL.[17]

  • Intervention: Patients were randomized 1:1:1 to receive either this compound, ritonavir-boosted atazanavir, or ritonavir-boosted darunavir, all in combination with tenofovir/emtricitabine.[17]

  • Primary Endpoints: Time to virologic failure and time to discontinuation of the initial randomized regimen for toxicity.[12]

  • Safety Assessment: Monitoring and grading of adverse events, with a focus on tolerability leading to discontinuation.[12][17]

Visualizing Methodologies and Relationships

Experimental_Workflow_STARTMRK cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_followup Follow-up & Analysis s1 Treatment-Naive HIV-1 Patients s2 HIV RNA >5000 copies/mL No Baseline Resistance s1->s2 Inclusion Criteria r1 This compound (400mg BID) + Tenofovir/Emtricitabine s2->r1 r2 Efavirenz (600mg OD) + Tenofovir/Emtricitabine s2->r2 f1 Primary Endpoint: Viral Load <50 copies/mL at Week 48 r1->f1 f2 Safety Assessment: Adverse Event Monitoring r1->f2 r2->f1 r2->f2 f3 Long-term Follow-up: Up to 240 Weeks f1->f3 f2->f3

Caption: Workflow of the STARTMRK clinical trial comparing this compound and Efavirenz.

Logical_Relationship_Safety_Profiles cluster_PIs Protease Inhibitors cluster_NNRTIs NNRTIs cluster_INSTIs Other INSTIs RAL This compound RAL_Profile Favorable Metabolic Profile Lower Neuropsychiatric Events Good GI Tolerability RAL->RAL_Profile Safety Profile PI e.g., Atazanavir/r, Darunavir/r PI_AE Metabolic: - Increased Lipids - Increased Triglycerides GI Intolerance PI->PI_AE Associated AEs NNRTI e.g., Efavirenz NNRTI_AE Neuropsychiatric: - Dizziness - Insomnia - Abnormal Dreams Rash NNRTI->NNRTI_AE Associated AEs INSTI e.g., Dolutegravir, Elvitegravir INSTI_AE Neuropsychiatric (variable) Weight Gain INSTI->INSTI_AE Associated AEs RAL_Profile->PI vs. RAL_Profile->NNRTI vs. RAL_Profile->INSTI vs.

Caption: Comparative safety profile of this compound versus other antiretroviral classes.

Conclusion

The extensive body of evidence from numerous clinical trials consistently demonstrates that this compound possesses a favorable and manageable safety profile. When compared to older antiretroviral classes, such as certain NNRTIs and PIs, this compound offers significant advantages in terms of neuropsychiatric tolerability and metabolic effects. While newer integrase inhibitors have emerged, this compound remains a vital option in the antiretroviral armamentarium, particularly for patients where specific adverse effect profiles of other agents are a concern. The data presented in this guide underscores the importance of a thorough understanding of the comparative safety of antiretrovirals to inform clinical research and drug development.

References

Navigating the Landscape of Raltegravir Resistance: A Comparative Guide to Novel Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of novel resistance mutations to the HIV-1 integrase inhibitor Raltegravir reveals distinct phenotypic profiles, providing crucial insights for clinical management and the development of next-generation antiretrovirals. This guide offers a comparative overview of these mutations, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the evolving challenge of HIV-1 drug resistance.

This compound, a cornerstone of antiretroviral therapy, functions by inhibiting the HIV-1 integrase enzyme, a critical component for viral replication.[1][2] Specifically, it targets the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3][4] However, the emergence of drug resistance mutations in the integrase gene can compromise the efficacy of this compound-based regimens.

Phenotypic Susceptibility of this compound Resistance Mutations

The following table summarizes the phenotypic susceptibility of various HIV-1 integrase mutations to this compound, expressed as the fold change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type virus. An increase in the fold change indicates reduced susceptibility to the drug.

Primary MutationSecondary/Additional MutationsFold Change in IC50/EC50 vs. Wild-TypeReference(s)
Y143C/R ->10
Q148H/K/R ->10
N155H -7 - >100[5]
Q148RN155H>1000[5]
G118R->10
E92QT97A + A153G28[6]
Y143CQ91R-[7]
Q148RG140A/S-[7]
N155HA153G/S-[7]
E92Q-2.5 - 2.6 (vs. Dolutegravir)[6]

Visualizing this compound's Mechanism and Resistance Pathways

To understand the impact of these mutations, it is essential to visualize the mechanism of action of this compound and the workflow for identifying and characterizing resistance.

Raltegravir_Mechanism Mechanism of Action of this compound cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex Integrase + Viral DNA (Pre-integration Complex) Viral_DNA->Integrase_Complex Integration Integration into Host DNA Integrase_Complex->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virus Particles Transcription_Translation->New_Virions This compound This compound This compound->Integration Inhibits Strand Transfer Resistance_Mutations Resistance Mutations in Integrase Gene Resistance_Mutations->Integrase_Complex Alter Integrase Structure

This compound inhibits the integration of viral DNA into the host genome.

Phenotypic_Analysis_Workflow Experimental Workflow for Phenotypic Analysis cluster_sample Patient Sample Processing cluster_mutagenesis Generation of Mutant Viruses cluster_assay Phenotypic Susceptibility Assay Patient_Plasma Patient Plasma (Containing HIV-1 RNA) RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Site_Directed_Mutagenesis Site-Directed Mutagenesis RT_PCR->Site_Directed_Mutagenesis Patient-derived Integrase Sequence Wild_Type_Plasmid Wild-Type HIV-1 Proviral DNA Plasmid Wild_Type_Plasmid->Site_Directed_Mutagenesis Transfection Transfection of Plasmids into Producer Cells Wild_Type_Plasmid->Transfection Control Mutant_Plasmid Mutant HIV-1 Plasmid Site_Directed_Mutagenesis->Mutant_Plasmid Mutant_Plasmid->Transfection Virus_Production Production of Recombinant (Wild-Type & Mutant) Viruses Transfection->Virus_Production Infection Infection of Target Cells in presence of varying This compound concentrations Virus_Production->Infection Quantification Quantification of Viral Replication (e.g., Luciferase Assay) Infection->Quantification IC50_Calculation Calculation of IC50 and Fold Change Quantification->IC50_Calculation

Workflow for generating and testing this compound-resistant HIV-1 variants.

Experimental Protocols

The phenotypic analysis of this compound resistance mutations typically involves the following key experimental procedures:

Site-Directed Mutagenesis of HIV-1 Integrase

This technique is used to introduce specific mutations into the integrase-coding region of an infectious molecular clone of HIV-1.

  • Template DNA: A plasmid containing the wild-type HIV-1 proviral DNA is used as the template.

  • Primer Design: Oligonucleotide primers are designed to contain the desired mutation. These primers are complementary to the template DNA, with the exception of the nucleotide change(s) that will introduce the amino acid substitution.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Removal: The parental, non-mutated template DNA is digested using an enzyme such as DpnI, which specifically cleaves methylated DNA (prokaryotic-derived plasmids).

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

  • Sequence Verification: The presence of the desired mutation and the absence of any unintended secondary mutations are confirmed by DNA sequencing.

Recombinant Virus Production

Recombinant viruses, both wild-type and mutant, are generated to be used in the phenotypic assays.

  • Transfection: Producer cell lines (e.g., 293T cells) are transfected with the wild-type or mutant proviral DNA plasmids.

  • Virus Harvest: The cell culture supernatant, containing the newly produced virus particles, is harvested 48-72 hours post-transfection.

  • Virus Quantification: The amount of virus produced is quantified, typically by measuring the concentration of the viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

Single-Cycle Infectivity Assay (PhenoSense® Assay Principle)

This assay measures the susceptibility of the generated viruses to this compound.

  • Cell Plating: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are plated in 96-well plates.

  • Drug Dilution: this compound is serially diluted to create a range of concentrations.

  • Infection: The target cells are infected with a standardized amount of wild-type or mutant virus in the presence of the different concentrations of this compound.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for a single round of viral replication.

  • Quantification of Replication: Viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). The amount of light produced is proportional to the level of viral replication.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated for both the wild-type and mutant viruses. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Conclusion

The continuous evolution of HIV-1 necessitates ongoing surveillance of drug resistance mutations. The data and methodologies presented in this guide provide a framework for the phenotypic analysis of novel this compound resistance mutations. A thorough understanding of these resistance pathways is paramount for optimizing individual patient therapy and for the strategic development of new antiretroviral agents that can overcome the challenge of drug resistance.

References

Raltegravir in HIV-1 Treatment: A Comparative Analysis in Naive vs. Experienced Patients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of raltegravir's performance in treatment-naive and treatment-experienced HIV-1 infected individuals. The analysis is supported by key experimental data from landmark clinical trials, detailed methodologies, and visual representations of the drug's mechanism of action and experimental workflows.

This compound, the first approved HIV-1 integrase strand transfer inhibitor (INSTI), has demonstrated significant efficacy and a favorable safety profile in both treatment-naive and treatment-experienced patient populations.[1][2] Its unique mechanism of action, which involves blocking the integration of the viral DNA into the host cell genome, makes it a critical component of antiretroviral therapy (ART).[3][4] This guide delves into the comparative performance of this compound in these two distinct patient groups, drawing primarily from the pivotal STARTMRK and BENCHMRK clinical trials.

Efficacy: A Tale of Two Populations

The efficacy of this compound, when combined with other antiretroviral agents, has been robustly established in both patient populations, albeit with nuances in the observed outcomes.

In treatment-naive patients , the STARTMRK trial demonstrated that a this compound-based regimen was non-inferior to a regimen containing efavirenz, a then-standard of care, in achieving viral suppression.[5][6] Notably, patients receiving this compound experienced a more rapid decline in HIV-1 RNA levels.[5]

For treatment-experienced patients , often with multidrug-resistant virus, the BENCHMRK studies showed that adding this compound to an optimized background therapy (OBT) resulted in superior viral suppression compared to placebo plus OBT.[7]

The following tables summarize the key efficacy data from these landmark trials.

Table 1: Virologic Response in Treatment-Naive Patients (STARTMRK Trial) [8][9][10]

TimepointThis compound + Emtricitabine/TenofovirEfavirenz + Emtricitabine/Tenofovir
Week 48 86% with HIV-1 RNA <50 copies/mL82% with HIV-1 RNA <50 copies/mL
Week 96 81% with HIV-1 RNA <50 copies/mL79% with HIV-1 RNA <50 copies/mL
Week 240 (5 years) 71% with HIV-1 RNA <50 copies/mL61.3% with HIV-1 RNA <50 copies/mL

Table 2: Virologic Response in Treatment-Experienced Patients (BENCHMRK-1 & 2 Trials) [7]

TimepointThis compound + OBTPlacebo + OBT
Week 48 ~62% with HIV-1 RNA <50 copies/mL~33% with HIV-1 RNA <50 copies/mL
Week 96 57% with HIV-1 RNA <50 copies/mL26% with HIV-1 RNA <50 copies/mL

Table 3: Immunologic Response (CD4+ Cell Count Increase from Baseline)

Patient PopulationTrialTimepointThis compound Group (mean increase)Comparator Group (mean increase)
Treatment-NaiveSTARTMRKWeek 96+240 cells/mm³[8]+225 cells/mm³[8]
Treatment-NaiveSTARTMRKWeek 240+374 cells/mm³[10]+312 cells/mm³[10]
Treatment-ExperiencedBENCHMRKWeek 96+129 cells/mm³+59 cells/mm³

Safety and Tolerability Profile

A key advantage of this compound observed in clinical trials is its favorable safety and tolerability profile, particularly in comparison to efavirenz in treatment-naive patients.

In the STARTMRK trial , patients receiving this compound reported significantly fewer drug-related adverse events compared to those in the efavirenz arm.[8][10] Notably, central nervous system (CNS) side effects, which are commonly associated with efavirenz, were less frequent with this compound.[5]

In the BENCHMRK studies , this compound was also generally well-tolerated in treatment-experienced patients, with a safety profile comparable to placebo.[7]

Table 4: Key Adverse Events in Treatment-Naive Patients (STARTMRK Trial - 5-Year Data) [10]

Adverse Event CategoryThis compound (%)Efavirenz (%)
Drug-Related Clinical Adverse Events 52.080.1
Neuropsychiatric Side Effects 39.164.2
Discontinuations due to Adverse Events 510

Resistance Development

The emergence of drug resistance is a critical consideration in long-term HIV therapy. While this compound has a relatively low genetic barrier to resistance in vitro, the patterns of resistance development differ between treatment-naive and experienced populations.

In treatment-naive patients , the development of resistance to this compound has been observed to be infrequent.[11]

In treatment-experienced patients , particularly those with limited treatment options, virologic failure on a this compound-containing regimen is more commonly associated with the emergence of resistance mutations in the integrase gene.[7] The primary resistance pathways involve mutations at positions N155, Q148, and Y143 of the integrase enzyme.[12][13]

Table 5: this compound Resistance in Clinical Trials

Patient PopulationTrialVirologic Failure with ResistanceCommon Resistance Pathways
Treatment-NaiveSTARTMRKInfrequentN155H, Y143R/C, Q148H/R[13]
Treatment-ExperiencedBENCHMRKMore common in virologic failuresN155H, Q148H/R/K, Y143C/R[7][12]

Experimental Protocols

The following sections outline the methodologies of the key clinical trials cited in this guide.

STARTMRK Study (Treatment-Naive Patients)
  • Study Design: A Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority trial.[5][6][9]

  • Participants: HIV-1 infected, antiretroviral treatment-naive adults with plasma HIV-1 RNA >5000 copies/mL.[6]

  • Treatment Arms:

    • This compound (400 mg twice daily) + emtricitabine/tenofovir disoproxil fumarate.

    • Efavirenz (600 mg once daily) + emtricitabine/tenofovir disoproxil fumarate.[6]

  • Primary Endpoint: Proportion of patients with HIV-1 RNA levels <50 copies/mL at week 48.[6]

  • Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, safety and tolerability, and genotypic and phenotypic resistance testing in cases of virologic failure.

BENCHMRK-1 and BENCHMRK-2 Studies (Treatment-Experienced Patients)
  • Study Design: Two ongoing, Phase III, multicenter, double-blind, randomized, placebo-controlled trials.[7]

  • Participants: HIV-1 infected adults with resistance to at least one drug in each of the three major classes of antiretroviral agents (NRTIs, NNRTIs, and PIs) and virologic failure on their current regimen.

  • Treatment Arms:

    • This compound (400 mg twice daily) + an optimized background therapy (OBT).

    • Placebo + OBT.[7]

  • Primary Endpoint: Proportion of patients with HIV-1 RNA levels <50 copies/mL at week 16.

  • Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, safety and tolerability, and genotypic and phenotypic resistance testing of the integrase gene and for other antiretroviral classes.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow of the clinical trials.

HIV_Lifecycle_and_Raltegravir_MOA cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Host_DNA Host DNA PIC->Host_DNA Nuclear Import Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration (catalyzed by Integrase) Viral_Proteins New Viral Proteins Integrated_Provirus->Viral_Proteins Transcription & Translation HIV_Virus HIV Virion Viral_Proteins->HIV_Virus Assembly & Budding This compound This compound This compound->Host_DNA Blocks Strand Transfer HIV_Virus->HIV_RNA Entry & Uncoating

Caption: Mechanism of action of this compound in the HIV life cycle.

Clinical_Trial_Workflow cluster_planning Study Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (e.g., STARTMRK, BENCHMRK) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Recruitment Patient Screening & Recruitment Ethics->Recruitment Randomization Randomization to Treatment Arms Recruitment->Randomization Treatment Drug Administration (this compound or Comparator) Randomization->Treatment FollowUp Regular Follow-up Visits (Safety & Efficacy Monitoring) Treatment->FollowUp DataCollection Data Collection (Virologic, Immunologic, Safety) FollowUp->DataCollection StatisticalAnalysis Statistical Analysis (Primary & Secondary Endpoints) DataCollection->StatisticalAnalysis Results Interpretation of Results StatisticalAnalysis->Results Publication Publication of Findings Results->Publication

Caption: Generalized workflow for the STARTMRK and BENCHMRK clinical trials.

References

Assessing the Synergistic Effects of Raltegravir with Other Antiretrovirals In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic effects of Raltegravir, an integrase strand transfer inhibitor (INSTI), when used in combination with other classes of antiretroviral (ARV) drugs. The data presented is compiled from various in vitro studies and aims to offer a comprehensive resource for researchers in the field of HIV drug development.

Data Presentation: Quantitative Analysis of Synergism

The synergistic, additive, or antagonistic effects of drug combinations are commonly quantified using the Combination Index (CI), as described by the Chou-Talalay method. A CI value less than 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 points to antagonism.[1][2] The degree of synergy or antagonism is proportional to the deviation from a CI of 1.[1]

The following tables summarize the in vitro anti-HIV-1 activity of this compound in combination with other ARVs.

Table 1: this compound in Combination with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
Co-administered NRTI(s)Combination Index (CI)Level of InteractionReference
Tenofovir (TFV) + Emtricitabine (FTC)0.52 ± 0.05Synergy[1]

Studies have consistently shown that the combination of this compound with the NRTI backbone of Tenofovir and Emtricitabine results in strong synergistic effects in vitro.[1]

Table 2: this compound in Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Co-administered NNRTICombination Index (CI)Level of InteractionReference
Efavirenz (EFV)Moderate Synergy (0.628)Synergy[3]
Etravirine (ETR)Data suggests compatibility-[4][5]
Rilpivirine (RPV)Data suggests compatibility-[4]

While specific CI values for all NNRTIs in combination with this compound are not always detailed in the provided literature, studies indicate a general trend of synergistic to additive interactions.

Table 3: this compound in Combination with Protease Inhibitors (PIs)
Co-administered PICombination Index (CI)Level of InteractionReference
Darunavir (DRV)Strong SynergySynergy[3]
Atazanavir (ATV) + Ritonavir (r)Data suggests compatibility-[6]
Lopinavir (LPV)Additive (0.97 ± 0.10)Additive[1]

The interaction of this compound with protease inhibitors appears to be drug-specific, ranging from strong synergy with darunavir to an additive effect with lopinavir.[1][3]

Table 4: this compound in Combination with Other Integrase Inhibitors
Co-administered INSTICombination Index (CI)Level of InteractionReference
Elvitegravir (EVG)Data suggests compatibility-[4]

Combinations of INSTIs are less common in clinical practice, but in vitro data suggests compatibility.

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro synergy of antiretroviral drugs, based on methodologies described in the cited literature.

Cell and Virus Culture
  • Cell Lines: A commonly used cell line is the CEM-GFP cell line, which is a human T-lymphoblastoid cell line that expresses Green Fluorescent Protein (GFP) upon HIV-1 infection.[7] Other cell lines such as TZM-bl cells are also utilized.[8]

  • Virus Strains: Laboratory-adapted HIV-1 strains, such as NL4-3, are often used.[7] Viral stocks are typically generated by transfection of proviral DNA into a suitable cell line, like HEK293T cells.

In Vitro HIV Inhibition Assay
  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Drug Application: The antiretroviral agents, both individually and in combination, are added to the cells in a series of dilutions. For combination studies, a fixed-ratio dilution series is often employed.

  • Incubation: The cells are incubated with the drugs for a short period (e.g., 2 hours) before the addition of the virus.[7]

  • Infection: A predetermined amount of HIV-1 is added to each well.

  • Further Incubation: The infected cells are incubated for a period that allows for viral replication and detection of an endpoint (e.g., 72 hours).[7]

Measurement of HIV-1 Replication
  • GFP Expression: In CEM-GFP cells, the percentage of GFP-positive cells is quantified using flow cytometry.[7]

  • p24 Antigen Levels: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Luciferase Activity: In TZM-bl cells, which express luciferase upon HIV-1 entry, the luciferase activity is measured to quantify infection.[8]

Data Analysis: Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[9]

  • Dose-Response Curves: The inhibitory effect of each drug and their combinations are plotted against the drug concentrations to generate dose-response curves.

  • Median-Effect Analysis: The dose-response data is transformed into a median-effect plot, which linearizes the data and allows for the determination of the IC50 (the concentration that inhibits 50% of viral replication) and the slope of the curve (m-value).

  • Combination Index (CI) Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

  • Interpretation: The calculated CI values determine whether the interaction is synergistic, additive, or antagonistic.[1]

Mandatory Visualizations

HIV Replication Cycle and ARV Targets

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_arvs Antiretroviral Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding NRTIs NRTIs/NNRTIs NRTIs->ReverseTranscription Inhibit INSTIs Integrase Inhibitors (this compound) INSTIs->Integration Inhibit PIs Protease Inhibitors PIs->Budding Inhibit EntryInhibitors Entry/Fusion Inhibitors EntryInhibitors->Entry Inhibit

Caption: HIV replication cycle and points of inhibition by different ARV classes.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Virus Stock Preparation Virus Stock Preparation HIV-1 Infection HIV-1 Infection Virus Stock Preparation->HIV-1 Infection Drug Dilutions Drug Dilutions Drug Treatment Drug Treatment Drug Dilutions->Drug Treatment Cell Seeding->Drug Treatment Drug Treatment->HIV-1 Infection Incubation Incubation HIV-1 Infection->Incubation Quantify Viral Replication Quantify Viral Replication Incubation->Quantify Viral Replication Dose-Response Curves Dose-Response Curves Quantify Viral Replication->Dose-Response Curves Chou-Talalay Analysis Chou-Talalay Analysis Dose-Response Curves->Chou-Talalay Analysis Determine Combination Index (CI) Determine Combination Index (CI) Chou-Talalay Analysis->Determine Combination Index (CI)

Caption: Generalized workflow for assessing in vitro ARV drug synergy.

References

Safety Operating Guide

General Safety and Handling Principles

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Raltegravir is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. For researchers, scientists, and drug development professionals, following established guidelines is paramount. The primary recommendation for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is to use an approved waste disposal plant.[1][2][3][4]

Before disposal, proper handling is essential. When managing this compound waste, personnel should always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][3][5] It is critical to avoid the release of this compound into the environment and to prevent its entry into sewer systems.[1][2][4][6] All disposal actions must be in accordance with local, state, and federal regulations.[1]

Operational Disposal Plan for Laboratory Settings

This step-by-step guidance is intended for this compound disposal in a professional laboratory or research environment.

1. Unused or Expired this compound:

  • Primary Route: The preferred and mandated method of disposal for unused or expired this compound is to send it to an approved hazardous waste disposal facility.[1][2][4]

  • Packaging: Keep the material in its original or a properly labeled, sealed container to await collection by a licensed waste management contractor.

2. Contaminated Lab Materials:

  • Items: This includes PPE, absorbent materials from spill cleanups, and any other lab equipment that has come into direct contact with this compound.

  • Procedure:

    • Collect all contaminated materials in a designated, sealed, and clearly labeled waste container.

    • Surround any spills with absorbent materials and carefully clean the area to minimize dust generation.[1][2][3][6]

    • Dispose of these contaminated materials as hazardous waste through an approved waste disposal service.

3. Empty Containers:

  • Procedure: Empty containers that once held this compound should be taken to an approved waste handling site for recycling or disposal.[1][2][6]

  • Default Handling: If specific recycling procedures are not in place, the empty containers should be treated as unused product and disposed of as hazardous waste.[1][2][6]

Alternative Disposal Methods (When Professional Services Are Unavailable)

In situations where a drug take-back program or a licensed waste disposal service is not readily accessible, the U.S. Food and Drug Administration (FDA) provides general guidance for disposing of prescription drugs.[7][8] While the primary route for laboratory waste is professional disposal, these steps can be adapted for very small quantities if permitted by local regulations.

  • Do Not Flush: this compound should not be flushed down the toilet or drain.[1][2][6]

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7][9][10] This step makes the drug less attractive to children and pets and unrecognizable to anyone who might go through the trash.[7]

  • Seal and Dispose: Place the mixture in a sealable container, such as a plastic bag, to prevent leakage.[7][9][10]

  • Trash Disposal: Throw the sealed container into the household or facility trash.[7][9]

  • Remove Personal Information: Scratch out all personal information on the empty prescription bottle or packaging to protect privacy before recycling or discarding it.[7][9]

Quantitative Data and Experimental Protocols

The provided information is based on established safety data sheets and regulatory guidelines. The search for proper disposal procedures for this compound did not yield specific quantitative data (e.g., concentration limits for disposal) or detailed experimental protocols for its degradation or disposal. The procedures are based on standard best practices for chemical and pharmaceutical waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound in a professional setting.

Raltegravir_Disposal_Workflow start Start: this compound Waste Identified decision_facility Is an approved waste disposal facility or licensed contractor available? start->decision_facility proc_prof_collect 1. Collect waste in a labeled, sealed container. decision_facility->proc_prof_collect  Yes proc_alt_check 1. Confirm local regulations permit alternative disposal. decision_facility->proc_alt_check No   proc_prof_store 2. Store securely according to safety regulations. proc_prof_collect->proc_prof_store proc_prof_transfer 3. Transfer to licensed waste management service. proc_prof_store->proc_prof_transfer end_prof End: Proper Professional Disposal proc_prof_transfer->end_prof proc_alt_mix 2. Mix this compound with an undesirable substance (e.g., coffee grounds, cat litter). proc_alt_check->proc_alt_mix proc_alt_seal 3. Place mixture in a sealed bag or container. proc_alt_mix->proc_alt_seal proc_alt_trash 4. Dispose of sealed container in regular trash. proc_alt_seal->proc_alt_trash end_alt End: Alternative Disposal Complete proc_alt_trash->end_alt

Caption: Logical workflow for this compound disposal procedures.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。